molecular formula C110H170N34O24 B549500 GR231118

GR231118

Cat. No.: B549500
M. Wt: 2352.7 g/mol
InChI Key: RJRBRCCJETZJLT-GSICZYLSSA-N
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Description

GR 231118 is a potent neuropeptide Y (NPY) Y1 receptor antagonist (pA2 = 10 and 10.5 at rY1 and hY1, receptors respectively), and also a NPY Y4 receptor agonist (pEC50 values are 6.0, 8.6 and 6.1 for rY2, hY4 and rY5 receptors respectively).

Properties

IUPAC Name

(3S,12S,18S,27S)-9-N,24-N-bis[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-3,18-bis[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-2,6,11,17,21,26-hexaoxo-1,7,10,16,22,25-hexazatricyclo[25.3.0.012,16]triacontane-9,24-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C110H170N34O24/c1-9-59(7)87(111)103(165)133-73-39-41-85(149)127-55-81(99(161)139-79(53-63-27-35-67(147)36-28-63)97(159)131-71(19-13-45-125-109(119)120)93(155)137-77(49-57(3)4)95(157)129-69(17-11-43-123-107(115)116)91(153)135-75(89(113)151)51-61-23-31-65(145)32-24-61)142-102(164)84-22-16-48-144(84)106(168)74(134-104(166)88(112)60(8)10-2)40-42-86(150)128-56-82(141-101(163)83-21-15-47-143(83)105(73)167)100(162)140-80(54-64-29-37-68(148)38-30-64)98(160)132-72(20-14-46-126-110(121)122)94(156)138-78(50-58(5)6)96(158)130-70(18-12-44-124-108(117)118)92(154)136-76(90(114)152)52-62-25-33-66(146)34-26-62/h23-38,57-60,69-84,87-88,145-148H,9-22,39-56,111-112H2,1-8H3,(H2,113,151)(H2,114,152)(H,127,149)(H,128,150)(H,129,157)(H,130,158)(H,131,159)(H,132,160)(H,133,165)(H,134,166)(H,135,153)(H,136,154)(H,137,155)(H,138,156)(H,139,161)(H,140,162)(H,141,163)(H,142,164)(H4,115,116,123)(H4,117,118,124)(H4,119,120,125)(H4,121,122,126)/t59-,60-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81?,82?,83-,84-,87-,88-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJRBRCCJETZJLT-GSICZYLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC1CCC(=O)NCC(NC(=O)C2CCCN2C(=O)C(CCC(=O)NCC(NC(=O)C3CCCN3C1=O)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)N)NC(=O)C(C(C)CC)N)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@H]1CCC(=O)NCC(NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCC(=O)NCC(NC(=O)[C@@H]3CCCN3C1=O)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N)NC(=O)[C@H]([C@@H](C)CC)N)C(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC7=CC=C(C=C7)O)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C110H170N34O24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2352.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

GR231118: A Technical Guide to its Mechanism of Action at the Neuropeptide Y Y1 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GR231118, also known as 1229U91, is a potent and selective peptide antagonist of the Neuropeptide Y (NPY) Y1 receptor.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound at the Y1 receptor, consolidating key quantitative data, experimental methodologies, and visualizing its interaction with the associated signaling pathway. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study of the NPY system and the development of related therapeutics. The Y1 receptor, a G-protein coupled receptor (GPCR), is implicated in a variety of physiological processes, including the regulation of food intake, anxiety, and cardiovascular homeostasis, making it a significant target for drug discovery.[3][4]

Quantitative Pharmacological Profile of this compound

This compound exhibits high affinity and potent antagonist activity at the human and rat Y1 receptors. Its selectivity profile shows considerable affinity for the Y4 and Y6 receptors as well, a crucial consideration in experimental design and data interpretation.[1]

Parameter Receptor Subtype Species Value Reference
pKi Y1Human10.2[1]
Y1Rat10.4[1]
Y2HumanWeak Agonist[1]
Y2RatWeak Agonist[1]
Y4Human9.6[1]
Y5HumanWeak Agonist[1]
Y5RatWeak Agonist[1]
Y6Mouse8.8[1]
Ki Y1Human0.10 nM[2]
Y2 (membranes)Human (SK-N-BE2 cells)700 nM[2]
Y2 (membranes)Rat (hypothalamus)>1 µM[2]
pA2 Y1Human10.5[1]
Y1Rat10.0[1]
IC50 Y1 (NPY-induced Ca2+ increase)Human (SK-N-MC cells)0.27 nM[2]
pEC50 Y4Human8.6 (agonist)[1]
Kd Y1Rat (transfected HEK293 cells)0.09–0.24 nM
Y4Rat (transfected HEK293 cells)0.09–0.24 nM
Rat Brain MembranesRat0.09–0.24 nM

Mechanism of Action at the Y1 Receptor

The Neuropeptide Y Y1 receptor is a member of the G-protein coupled receptor superfamily.[5] Upon binding of the endogenous agonist, Neuropeptide Y, the receptor couples to inhibitory G-proteins (Gi/o). This coupling initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5][6] this compound acts as a competitive antagonist at the Y1 receptor, binding to the receptor without initiating this downstream signaling cascade. By occupying the binding site, it prevents NPY from binding and activating the receptor, thereby blocking the subsequent inhibition of adenylyl cyclase and maintaining cellular cAMP levels.[3]

GR231118_Y1_Signaling_Pathway cluster_membrane Cell Membrane Y1R Y1 Receptor G_protein Gi/o Protein Y1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts NPY Neuropeptide Y (Agonist) NPY->Y1R Binds & Activates This compound This compound (Antagonist) This compound->Y1R Binds & Blocks ATP ATP ATP->AC Response Cellular Response cAMP->Response Mediates

Caption: this compound antagonizes the NPY-Y1 receptor signaling pathway.

Experimental Protocols

The characterization of this compound's interaction with the Y1 receptor involves several key experimental methodologies.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Ki, Kd) of this compound for the Y1 receptor.

Objective: To quantify the affinity of a test compound (this compound) for the Y1 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes from a cell line expressing the Y1 receptor (e.g., SK-N-MC cells or transfected HEK293 cells).[2]

  • Radiolabeled ligand (e.g., [125I]peptide YY or [125I]-GR231118).[2]

  • Unlabeled this compound at various concentrations.

  • Binding buffer (composition varies, typically includes a buffer salt, divalent cations, and protease inhibitors).

  • Glass fiber filters.

  • Scintillation counter or gamma counter.

Protocol:

  • Membrane Preparation: Cells expressing the Y1 receptor are harvested and homogenized in a suitable buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the binding buffer.

  • Assay Setup: In a multi-well plate, incubate a fixed concentration of the radiolabeled ligand with the cell membranes in the presence of increasing concentrations of unlabeled this compound.

  • Incubation: The reaction mixture is incubated to allow binding to reach equilibrium. Incubation times and temperatures can vary (e.g., 10 minutes at room temperature).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters, corresponding to the bound radioligand, is measured using a scintillation or gamma counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of this compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prep Prepare Y1R-expressing cell membranes start->prep mix Incubate membranes with radioligand and this compound prep->mix separate Separate bound/free ligand via filtration mix->separate quantify Quantify radioactivity on filters separate->quantify analyze Analyze data to determine IC50 and Ki quantify->analyze end End analyze->end Antagonist_Logic cluster_receptor Y1 Receptor Binding Site BindingSite Orthosteric Binding Site Activation Receptor Activation BindingSite->Activation If NPY is bound NoActivation No Receptor Activation BindingSite->NoActivation If this compound is bound NPY NPY (Agonist) NPY->BindingSite Binds This compound This compound (Antagonist) This compound->BindingSite Competitively Binds

References

GR231118: A Technical Guide to a Potent Neuropeptide Y Y4 Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GR231118, also known as 1229U91, is a synthetic peptide analog of the C-terminus of neuropeptide Y (NPY). It is a notable pharmacological tool due to its dual activity as a potent and selective agonist for the neuropeptide Y Y4 receptor (Y4R) and a high-affinity antagonist for the Y1 receptor (Y1R).[1][2] This technical guide provides a comprehensive overview of this compound's pharmacological profile, focusing on its agonist activity at the Y4 receptor. It includes a compilation of quantitative pharmacological data, detailed experimental protocols for key assays, and visualizations of the associated signaling pathways and experimental workflows.

Pharmacological Profile of this compound

This compound displays a complex pharmacological profile with high affinity for multiple NPY receptor subtypes. Its primary activities of interest are its potent agonism at the human Y4 receptor and its potent antagonism at human and rat Y1 receptors.[1][2] The compound also exhibits weaker agonist activity at Y2 and Y5 receptors and high affinity for the mouse Y6 receptor.[1]

Quantitative Pharmacological Data

The following tables summarize the binding affinities and functional potencies of this compound at various NPY receptor subtypes.

Receptor SubtypeSpeciesAssay TypePharmacological ParameterValueReference
Y4 HumanRadioligand BindingpKi9.6[1]
Y4 HumanFunctional (cAMP)pEC508.6[1]
Y1 HumanRadioligand BindingpKi10.2[1]
Y1 HumanFunctional (Antagonist)pA210.5[1]
Y1 RatRadioligand BindingpKi10.4[1]
Y1 RatFunctional (Antagonist)pA210.0[1]
Y2 HumanFunctional (cAMP)Weak Agonist-[1]
Y2 RatFunctional (cAMP)Weak Agonist-[1]
Y5 HumanFunctional (cAMP)Weak Agonist-[1]
Y5 RatFunctional (cAMP)Weak Agonist-[1]
Y6 MouseRadioligand BindingpKi8.8[1]

Table 1: Pharmacological data for this compound at NPY receptor subtypes.

Signaling Pathway and Experimental Workflows

Y4 Receptor Signaling Pathway

The neuropeptide Y Y4 receptor is a member of the G-protein coupled receptor (GPCR) superfamily.[3] It primarily couples to the Gi/o family of G-proteins.[4] Upon activation by an agonist such as this compound, the Gi alpha subunit dissociates and inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[4] The reduction in cAMP levels modulates the activity of downstream effectors like Protein Kinase A (PKA), ultimately leading to various cellular responses.

Y4_Signaling_Pathway Y4R Y4 Receptor G_protein Gi/o Protein (αβγ) Y4R->G_protein AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion inhibited G_protein->AC α-subunit inhibits This compound This compound (Agonist) This compound->Y4R Binds to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets leading to

Caption: Y4 Receptor Gi-coupled signaling pathway activated by this compound.

Experimental Workflow for Y4 Agonist Characterization

The characterization of a novel compound like this compound as a Y4 receptor agonist typically follows a structured experimental workflow. This process begins with assessing the compound's binding affinity and selectivity, followed by functional assays to determine its efficacy and potency, and culminates in in-vivo studies to evaluate its physiological effects.

Experimental_Workflow cluster_0 Phase 1: In-Vitro Binding Characterization cluster_1 Phase 2: In-Vitro Functional Characterization cluster_2 Phase 3: In-Vivo Evaluation A1 Radioligand Displacement Assay (Determine Ki at Y4R) A2 Selectivity Profiling (Determine Ki at Y1, Y2, Y5) A1->A2 Confirm target affinity B1 cAMP Inhibition Assay (Determine EC50 and Emax) A2->B1 Proceed if selective B2 GTPγS Binding Assay (Confirm G-protein activation) B1->B2 Validate functional mechanism C1 Animal Models of Appetite Regulation (e.g., Food Intake Studies) B2->C1 Proceed if potent agonist C2 Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling C1->C2 Assess physiological relevance

Caption: Experimental workflow for characterizing a Y4 receptor agonist.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound's activity at the Y4 receptor. These protocols are synthesized from standard practices in the field and information inferred from published studies.

Radioligand Displacement Binding Assay

This assay determines the binding affinity (Ki) of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand from the Y4 receptor.

Materials:

  • Cell Membranes: Membranes prepared from a cell line stably expressing the human Y4 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [¹²⁵I]-Peptide YY (PYY) or another suitable Y4-selective radioligand.

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled Y4-selective ligand (e.g., human Pancreatic Polypeptide).

  • Binding Buffer: e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Filtration Apparatus: Cell harvester with glass fiber filters.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the Y4 receptor in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of binding buffer.

    • 50 µL of radioligand at a final concentration near its Kd.

    • 50 µL of various concentrations of this compound (for competition curve) or buffer (for total binding) or non-specific binding control (for non-specific binding).

    • 50 µL of the cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Inhibition of Forskolin-Stimulated cAMP Formation

This assay measures the functional potency (EC50) of this compound as a Y4 receptor agonist by quantifying its ability to inhibit the production of cAMP.

Materials:

  • Cells: A cell line stably expressing the human Y4 receptor (e.g., HEK293 or CHO cells).

  • Forskolin: An adenylyl cyclase activator.

  • IBMX: A phosphodiesterase inhibitor to prevent cAMP degradation.

  • Test Compound: this compound.

  • cAMP Detection Kit: e.g., HTRF, AlphaScreen, or ELISA-based kit.

  • Cell Culture Medium and Buffers.

Procedure:

  • Cell Culture: Plate the Y4R-expressing cells in a 96-well plate and grow to a suitable confluency.

  • Pre-incubation: Wash the cells with a serum-free medium and pre-incubate with IBMX for a short period (e.g., 15-30 minutes) at 37°C.

  • Agonist Stimulation: Add various concentrations of this compound to the wells and incubate for a specified time (e.g., 15 minutes) at 37°C.

  • Adenylyl Cyclase Activation: Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate cAMP production. Incubate for a further period (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve for cAMP concentration.

    • Plot the measured cAMP levels against the logarithm of the this compound concentration.

    • Normalize the data with the response to forskolin alone representing 100% and the basal level as 0%.

    • Fit a sigmoidal dose-response curve to the data to determine the EC50 (the concentration of this compound that produces 50% of the maximal inhibition) and the Emax (the maximum inhibition achievable).

Conclusion

This compound is a valuable pharmacological agent for studying the neuropeptide Y system. Its potent agonist activity at the Y4 receptor, coupled with its antagonist action at the Y1 receptor, provides a unique tool for dissecting the physiological roles of these receptors. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound and the NPY Y4 receptor.

References

The Selectivity Profile of GR231118: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

GR231118, a potent peptidomimetic compound, has emerged as a critical tool in the study of the neuropeptide Y (NPY) system. Its distinct selectivity profile, characterized by high affinity and differential activity at various NPY receptor subtypes, makes it an invaluable ligand for dissecting the complex physiological roles of these receptors. This technical guide provides an in-depth overview of the selectivity profile of this compound, complete with quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and workflows.

Quantitative Selectivity Profile of this compound

The interaction of this compound with NPY receptor subtypes has been extensively characterized through radioligand binding and functional assays. The following tables summarize the key quantitative data, providing a clear comparison of its affinity and activity across different receptors.

Table 1: Binding Affinity of this compound at Human NPY Receptors

Receptor SubtypeBinding Affinity (pKi)
Y110.2
Y2Weak Affinity
Y49.6
Y5Weak Affinity
Y6 (mouse)8.8

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: Functional Activity of this compound at Human and Rat NPY Receptors

Receptor SubtypeSpeciesFunctional AssayPotency (pA2 / pEC50)Activity
Y1HumanAntagonism10.5 (pA2)Potent Antagonist
Y1RatAntagonism10.0 (pA2)Potent Antagonist
Y4HumanAgonism8.6 (pEC50)Potent Agonist
Y2Human & RatAgonismWeakWeak Agonist
Y5Human & RatAgonismWeakWeak Agonist

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to determine the selectivity profile of this compound.

Cell Culture and Membrane Preparation

Objective: To prepare cell membranes from HEK293 or CHO cells stably expressing individual human NPY receptor subtypes for use in radioligand binding assays.

Materials:

  • HEK293 or CHO cells stably transfected with the cDNA for the human Y1, Y2, Y4, or Y5 receptor.

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • Lysis Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and a protease inhibitor cocktail.

  • Homogenizer (e.g., Dounce or Polytron).

  • High-speed refrigerated centrifuge.

Protocol:

  • Cell Culture: Culture the transfected cells in T175 flasks at 37°C in a humidified atmosphere of 5% CO2.

  • Harvesting: Once cells reach 80-90% confluency, aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Cell Lysis: Scrape the cells into ice-cold Lysis Buffer.

  • Homogenization: Homogenize the cell suspension using a Dounce homogenizer (20-30 strokes) or a Polytron homogenizer (3 x 10-second bursts) on ice.

  • Centrifugation: Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

  • Washing: Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Lysis Buffer. Centrifuge again at 40,000 x g for 30 minutes at 4°C.

  • Storage: Resuspend the final membrane pellet in a small volume of Lysis Buffer, determine the protein concentration using a Bradford or BCA assay, and store in aliquots at -80°C until use.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for NPY receptor subtypes through competitive displacement of a radiolabeled ligand.

Materials:

  • Prepared cell membranes expressing the target NPY receptor subtype.

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% Bovine Serum Albumin (BSA), and a protease inhibitor cocktail.

  • Radioligand: [¹²⁵I]-Peptide YY ([¹²⁵I]-PYY) or [¹²⁵I]-GR231118.

  • Unlabeled this compound (competitor ligand).

  • Non-specific binding control: High concentration of unlabeled NPY (e.g., 1 µM).

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Protocol:

  • Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:

    • 50 µL of Binding Buffer (for total binding) or 1 µM unlabeled NPY (for non-specific binding).

    • 50 µL of various concentrations of unlabeled this compound.

    • 50 µL of radioligand (e.g., [¹²⁵I]-PYY at a final concentration close to its Kd).

    • 100 µL of diluted cell membranes (typically 10-50 µg of protein).

  • Incubation: Incubate the plate at room temperature for 90 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Forskolin-Stimulated cAMP Functional Assay

Objective: To determine the functional activity (antagonism or agonism) and potency (pA2 or pEC50) of this compound by measuring its effect on intracellular cyclic AMP (cAMP) levels.

Materials:

  • CHO cells stably expressing the target NPY receptor subtype.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with 20 mM HEPES, pH 7.4, and containing 0.5 mM 3-isobutyl-1-methylxanthine (IBMX) to inhibit phosphodiesterases.

  • Forskolin.

  • This compound.

  • NPY (for antagonist assays).

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

Protocol for Antagonist Activity (Y1 Receptor):

  • Cell Plating: Seed the transfected CHO cells into 96-well plates and grow to 80-90% confluency.

  • Pre-incubation: Wash the cells with Assay Buffer and pre-incubate them with various concentrations of this compound for 15 minutes at 37°C.

  • Stimulation: Add a fixed concentration of NPY (typically its EC80) and 10 µM forskolin to all wells (except the basal control).

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions.

  • Data Analysis: Construct a concentration-response curve for NPY in the presence and absence of different concentrations of this compound. Calculate the pA2 value from the Schild plot.

Protocol for Agonist Activity (Y4 Receptor):

  • Cell Plating: Seed the transfected CHO cells into 96-well plates and grow to 80-90% confluency.

  • Stimulation: Wash the cells with Assay Buffer. Add various concentrations of this compound to the wells, along with 10 µM forskolin.

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit.

  • Data Analysis: Construct a concentration-response curve for this compound and determine the pEC50 value by non-linear regression.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and the workflows of the experimental protocols described above.

NPY_Y1_Receptor_Antagonism NPY NPY Y1R Y1 Receptor NPY->Y1R Binds This compound This compound (Antagonist) This compound->Y1R Blocks Gi Gi Protein Y1R->Gi Activates AC_active Adenylate Cyclase (Active) Gi->AC_active Inhibits AC_inactive Adenylate Cyclase (Inactive) cAMP cAMP AC_active->cAMP Converts ATP to ATP ATP PKA_inactive PKA (Inactive) cAMP->PKA_inactive Activates PKA_active PKA (Active) PKA_inactive->PKA_active CellularResponse Cellular Response (e.g., Ca²⁺ mobilization) PKA_active->CellularResponse Phosphorylates Targets

Caption: NPY Y1 Receptor Antagonism by this compound.

NPY_Y4_Receptor_Agonism This compound This compound (Agonist) Y4R Y4 Receptor This compound->Y4R Binds and Activates Gi Gi Protein Y4R->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits ATP ATP cAMP_down ↓ cAMP ATP->cAMP_down Reduced conversion CellularResponse Cellular Response (e.g., Inhibition of secretion) cAMP_down->CellularResponse Leads to

Caption: NPY Y4 Receptor Agonism by this compound.

Radioligand_Binding_Workflow start Start prepare_reagents Prepare Reagents: - Cell Membranes - Radioligand - this compound - Buffers start->prepare_reagents assay_setup Set up 96-well plate: - Total Binding - Non-specific Binding - Competition Wells prepare_reagents->assay_setup incubation Incubate at Room Temperature (90 minutes) assay_setup->incubation filtration Filter through Glass Fiber Filters incubation->filtration washing Wash Filters filtration->washing counting Measure Radioactivity (Scintillation Counter) washing->counting analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki counting->analysis end End analysis->end cAMP_Assay_Workflow start Start plate_cells Plate CHO cells expressing NPY receptor subtype start->plate_cells pre_incubation Pre-incubate with this compound (Antagonist Assay) plate_cells->pre_incubation stimulation Stimulate with: - Forskolin - NPY (Antagonist Assay) - this compound (Agonist Assay) plate_cells->stimulation Agonist Assay pre_incubation->stimulation incubation Incubate at 37°C (30 minutes) stimulation->incubation cell_lysis Lyse Cells incubation->cell_lysis cAMP_measurement Measure Intracellular cAMP (e.g., HTRF, ELISA) cell_lysis->cAMP_measurement analysis Data Analysis: - Determine pA2 (Antagonist) - Determine pEC50 (Agonist) cAMP_measurement->analysis end End analysis->end

GR231118: A Technical Guide to a Potent Neuropeptide Y Y1 Receptor Antagonist and Y4 Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GR231118, also known as 1229U91, is a synthetic peptide analog of the C-terminus of neuropeptide Y (NPY). It is a potent and selective antagonist for the neuropeptide Y Y1 receptor (Y1R) and a potent agonist for the Y4 receptor (Y4R).[1][2] This dual activity, combined with its high affinity for these receptors, has made this compound a valuable pharmacological tool for investigating the physiological roles of the NPY system. This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of this compound, including detailed experimental protocols and a summary of its binding and functional data.

Discovery and Development

The development of this compound emerged from structure-activity relationship (SAR) studies of the C-terminus of neuropeptide Y, which is crucial for receptor binding.[2] Researchers modified the C-terminal fragment of NPY to investigate the structural requirements for receptor affinity and activity. These efforts led to the synthesis of a novel class of peptidic analogs, including this compound, which demonstrated high affinity for the Y1 receptor but acted as antagonists rather than agonists. This discovery was significant as it provided a new tool to probe the function of the Y1 receptor, which is implicated in various physiological processes, including the regulation of food intake and blood pressure.[1]

While a detailed, step-by-step synthesis protocol for this compound is not publicly available, it is understood to be synthesized using solid-phase peptide synthesis (SPPS) methods. This common technique for peptide synthesis involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid resin support.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by interacting with G protein-coupled receptors (GPCRs) of the neuropeptide Y family.

Neuropeptide Y Y1 Receptor Antagonism:

At the Y1 receptor, this compound acts as a competitive antagonist, binding to the receptor without initiating a cellular response and thereby blocking the binding and subsequent action of the endogenous agonist, NPY. The NPY Y1 receptor is coupled to Gi/o proteins. Its activation by NPY typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC), which leads to an increase in intracellular calcium concentration. By blocking NPY's access to the Y1 receptor, this compound prevents these downstream signaling events.

Neuropeptide Y Y4 Receptor Agonism:

Conversely, at the Y4 receptor, this compound functions as a potent agonist.[2][3] The Y4 receptor is also coupled to Gi/o proteins, and its activation by agonists like pancreatic polypeptide (PP) or, in this case, this compound, leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.

cluster_Y1R NPY Y1 Receptor Signaling cluster_Y4R NPY Y4 Receptor Signaling NPY Neuropeptide Y Y1R Y1 Receptor NPY->Y1R GR231118_ant This compound (Antagonist) GR231118_ant->Y1R G_protein_Y1 Gi/o Protein Y1R->G_protein_Y1 Activates AC_Y1 Adenylyl Cyclase G_protein_Y1->AC_Y1 Inhibits PLC Phospholipase C G_protein_Y1->PLC Activates cAMP_Y1 cAMP AC_Y1->cAMP_Y1 Decreases Ca2 Ca²⁺ PLC->Ca2 Increases GR231118_ag This compound (Agonist) Y4R Y4 Receptor GR231118_ag->Y4R G_protein_Y4 Gi/o Protein Y4R->G_protein_Y4 Activates AC_Y4 Adenylyl Cyclase G_protein_Y4->AC_Y4 Inhibits cAMP_Y4 cAMP AC_Y4->cAMP_Y4 Decreases

Caption: this compound Signaling Pathways at Y1 and Y4 Receptors.

Quantitative Data

The following tables summarize the binding affinity and functional activity of this compound at various human and rat neuropeptide Y receptor subtypes.

Table 1: Binding Affinity of this compound

Receptor SubtypeSpeciespKiKi (nM)Reference(s)
Y1Human10.20.063[2]
Y1Rat10.40.04[2]
Y2Human< 6> 1000[2]
Y2Rat< 6> 1000[2]
Y4Human9.60.25[2]
Y5Human< 6> 1000[2]
Y5Rat< 6> 1000[2]
Y6Mouse8.81.58[2][3]

Table 2: Functional Activity of this compound

Receptor SubtypeSpeciesActivitypA2 / pEC50Reference(s)
Y1HumanAntagonistpA2 = 10.5[2]
Y1RatAntagonistpA2 = 10.0[2]
Y4HumanAgonistpEC50 = 8.6[2][3]
Y2HumanWeak Agonist-[2]
Y2RatWeak Agonist-[2]
Y5HumanWeak Agonist-[2]
Y5RatWeak Agonist-[2]

Experimental Protocols

Radioligand Binding Assay for Y1 and Y4 Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the NPY Y1 and Y4 receptors using [125I]-GR231118 as the radioligand.[4]

start Start prep Prepare cell membranes (HEK293 cells expressing Y1 or Y4 receptors) start->prep incubate Incubate membranes with [¹²⁵I]-GR231118 and varying concentrations of unlabeled this compound prep->incubate filter Separate bound and free radioligand by rapid vacuum filtration incubate->filter wash Wash filters to remove non-specific binding filter->wash count Quantify radioactivity on filters using a gamma counter wash->count analyze Analyze data to determine IC₅₀ and calculate Ki count->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

Materials:

  • HEK293 cells stably transfected with the human or rat Y1 or Y4 receptor.

  • [125I]-GR231118 (radioligand).

  • Unlabeled this compound (competitor).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/C).

  • 96-well microplates.

  • Vacuum filtration manifold.

  • Gamma counter.

Procedure:

  • Membrane Preparation:

    • Culture transfected HEK293 cells to confluency.

    • Harvest cells and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Resuspend the membrane pellet in binding buffer and determine the protein concentration.

  • Assay:

    • In a 96-well plate, add in the following order:

      • 50 µL of binding buffer (for total binding) or unlabeled this compound at various concentrations (for competition).

      • 50 µL of [125I]-GR231118 at a fixed concentration (e.g., 0.1 nM).

      • 100 µL of the cell membrane preparation.

    • Incubate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration and Washing:

    • Terminate the incubation by rapid filtration through glass fiber filters using a vacuum manifold.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Counting and Analysis:

    • Measure the radioactivity retained on the filters using a gamma counter.

    • Non-specific binding is determined in the presence of a high concentration of unlabeled this compound (e.g., 1 µM).

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.

cAMP Functional Assay for Y4 Receptor Agonism

This protocol describes a functional assay to measure the agonist activity of this compound at the NPY Y4 receptor by quantifying changes in intracellular cAMP levels.

start Start seed_cells Seed CHO cells expressing Y4 receptors in a 96-well plate start->seed_cells pre_incubate Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) seed_cells->pre_incubate stimulate Stimulate cells with forskolin and varying concentrations of this compound pre_incubate->stimulate lyse_cells Lyse cells to release intracellular cAMP stimulate->lyse_cells quantify_cAMP Quantify cAMP levels using a competitive immunoassay (e.g., HTRF, AlphaScreen) lyse_cells->quantify_cAMP analyze Analyze data to determine EC₅₀ and Emax quantify_cAMP->analyze end End analyze->end

Caption: cAMP Functional Assay Workflow.

Materials:

  • CHO-K1 cells stably transfected with the human Y4 receptor.

  • This compound.

  • Forskolin (an adenylyl cyclase activator).

  • Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX).

  • Cell culture medium.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • 96-well cell culture plates.

  • Plate reader compatible with the chosen cAMP assay kit.

Procedure:

  • Cell Culture:

    • Seed the transfected CHO-K1 cells in a 96-well plate and culture until they reach the desired confluency.

  • Assay:

    • Aspirate the culture medium and replace it with serum-free medium containing a PDE inhibitor. Pre-incubate for 15-30 minutes at 37°C.

    • Add varying concentrations of this compound to the wells, followed by a fixed concentration of forskolin (to stimulate cAMP production).

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • cAMP Quantification:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Perform the competitive immunoassay to quantify the amount of cAMP in each well.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Determine the cAMP concentration in the experimental wells from the standard curve.

    • Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the this compound concentration.

    • Fit the data using a non-linear regression model to determine the EC₅₀ and Emax values.

Preclinical and Clinical Development

To date, there is limited publicly available information regarding the preclinical in vivo evaluation or clinical development of this compound. While other NPY Y1 receptor antagonists have been investigated in preclinical models for conditions such as obesity and in clinical trials for angina pectoris, the progression of this compound through the drug development pipeline is not well-documented in the scientific literature.[1][5] The primary utility of this compound has been as a research tool to elucidate the roles of the Y1 and Y4 receptors in various physiological and pathological processes.

Conclusion

This compound is a valuable pharmacological agent characterized by its potent and selective antagonism of the NPY Y1 receptor and potent agonism of the Y4 receptor. Its development as a C-terminal analog of NPY has provided researchers with a critical tool to dissect the complex signaling pathways and physiological functions of the neuropeptide Y system. The detailed experimental protocols and quantitative data presented in this guide are intended to support further research into the therapeutic potential of targeting NPY receptors.

References

GR231118: A Comprehensive Technical Guide to its Neuropeptide Y Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the binding affinity and pharmacological profile of GR231118, a potent ligand for Neuropeptide Y (NPY) receptors. This document summarizes key quantitative data, outlines experimental methodologies, and illustrates relevant biological pathways to support further research and development.

Core Findings: this compound Binding Profile

This compound is a peptide analogue of the C-terminus of Neuropeptide Y.[1] It is characterized as a high-affinity ligand with a distinct selectivity profile across the NPY receptor subtypes. Notably, it acts as a potent antagonist at the NPY Y1 receptor and a potent agonist at the NPY Y4 receptor.[1] Its affinity for Y2 and Y5 receptors is considerably weaker.[1]

Quantitative Binding Affinity Data

The binding affinity of this compound for various NPY receptor subtypes has been determined through radioligand binding assays and functional assays. The data, collected from studies on human, rat, and mouse receptors, are summarized in the table below.

Receptor SubtypeSpeciesAssay TypeRadioligandParameterValueReference
Y1 HumanBinding[¹²⁵I]-PYYpKi10.2[1]
HumanFunctionalcAMPpA210.5[1]
RatBinding[¹²⁵I]-PYYpKi10.4[1]
RatFunctionalcAMPpA210.0[1]
RatBinding[¹²⁵I]-GR231118Kd0.09 ± 0.01 nM[2]
Y2 HumanBinding[¹²⁵I]-PYYpKi< 7[1]
RatBinding[¹²⁵I]-PYYpKi< 7[1]
Y4 HumanBinding[¹²⁵I]-hPPpKi9.6[1]
HumanFunctionalcAMPpEC508.6[1]
RatBinding[¹²⁵I]-GR231118Kd0.24 ± 0.03 nM[2]
Y5 HumanBinding[¹²⁵I]-PYYpKi< 7[1]
RatBinding[¹²⁵I]-PYYpKi< 7[1]
Y6 MouseBinding[¹²⁵I]-PYYpKi8.8[1]
  • pKi: The negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value signifies a higher binding affinity.

  • pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. It is a measure of antagonist potency.

  • pEC50: The negative logarithm of the molar concentration of an agonist that produces 50% of the maximum possible response. It is a measure of agonist potency.

  • Kd: The equilibrium dissociation constant, representing the concentration of a ligand at which half of the receptors are occupied. A lower Kd value indicates higher binding affinity.

Experimental Protocols

The characterization of this compound's binding affinity relies on established in vitro pharmacological assays. The following sections detail the typical methodologies employed.

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique used to quantify the interaction between a ligand (in this case, this compound) and its receptor. These assays typically involve the use of a radiolabeled form of this compound, such as [¹²⁵I]-GR231118, or the displacement of another radiolabeled ligand.

General Protocol for Competitive Binding Assay:

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the NPY receptor subtype of interest. This is often achieved through homogenization and centrifugation to isolate the membrane fraction containing the receptors.

  • Incubation: A constant concentration of a radiolabeled ligand (e.g., [¹²⁵I]-PYY or [¹²⁵I]-GR231118) is incubated with the prepared membranes.

  • Competition: Increasing concentrations of the unlabeled competitor ligand (this compound) are added to the incubation mixture.

  • Equilibrium: The mixture is incubated for a specific time at a defined temperature to allow the binding to reach equilibrium.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved through rapid filtration over glass fiber filters, which trap the membranes and the bound radioligand.

  • Quantification: The amount of radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The data are analyzed to determine the concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays (cAMP Inhibition)

NPY receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi signaling pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3] Functional assays measuring cAMP levels are therefore used to determine the agonist or antagonist activity of compounds like this compound.

General Protocol for cAMP Inhibition Assay:

  • Cell Culture: Cells stably expressing the NPY receptor subtype of interest are cultured.

  • Stimulation: The cells are pre-treated with a phosphodiesterase inhibitor to prevent the degradation of cAMP. They are then stimulated with forskolin, a direct activator of adenylyl cyclase, to increase intracellular cAMP levels.

  • Ligand Addition:

    • For Agonist Testing: Increasing concentrations of the test compound (e.g., this compound for Y4 receptor) are added to determine its ability to inhibit the forskolin-stimulated cAMP production.

    • For Antagonist Testing: A fixed concentration of an NPY receptor agonist is added in the presence of increasing concentrations of the test compound (e.g., this compound for Y1 receptor) to assess its ability to block the agonist-induced inhibition of cAMP.

  • Incubation: The cells are incubated for a defined period to allow for the modulation of cAMP levels.

  • Lysis and Quantification: The cells are lysed, and the intracellular cAMP concentration is measured using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis: The data are used to generate dose-response curves and calculate parameters such as EC50 for agonists or pA2 for antagonists.

Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate the NPY receptor signaling pathway and a typical experimental workflow.

NPY_Signaling_Pathway cluster_cell Cell Membrane cluster_gprotein G-protein (Gi) NPY NPY/GR231118 Receptor NPY Receptor (Y1/Y4) NPY->Receptor Binds G_alpha Gαi Receptor->G_alpha Activates AC Adenylyl Cyclase G_alpha->AC Inhibits G_beta_gamma Gβγ cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: NPY Receptor Gi Signaling Pathway.

Radioligand_Binding_Workflow cluster_workflow Radioligand Binding Assay Workflow start Start prep Prepare Receptor Membranes start->prep incubate Incubate Membranes with Radioligand & Competitor prep->incubate separate Separate Bound from Unbound Ligand (Filtration) incubate->separate quantify Quantify Radioactivity (Gamma Counting) separate->quantify analyze Data Analysis (IC50, Ki) quantify->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

References

The Dichotomous Nature of GR231118: A Deep Dive into its Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of GR231118, a potent and selective peptide analog of the C-terminus of neuropeptide Y (NPY). This compound is a valuable pharmacological tool due to its dual activity as a high-affinity antagonist of the neuropeptide Y Y1 receptor and a potent agonist of the neuropeptide Y Y4 receptor. This document is intended for researchers, scientists, and drug development professionals engaged in the study of NPY receptor pharmacology and related therapeutic areas.

Chemical Structure of this compound

This compound, also known as 1229U91, is a dimeric peptide with a cyclic structure. Its chemical formula is C110H170N34O24, and it has a molecular weight of 2352.77 g/mol . The sequence of each monomer is (Ile,Glu,Pro,Dpr,Tyr,Arg,Leu,Arg,Tyr-NH2), with an amide bridge connecting the two monomers in a cyclic (2,4'),(2',4)-diamide fashion.

Structure-Activity Relationship and Biological Activity

This compound exhibits a complex pharmacological profile, acting as a potent antagonist at Y1 receptors while simultaneously displaying potent agonism at Y4 receptors. This dual activity, along with its weaker interactions with other NPY receptor subtypes, underscores the subtle structural determinants that govern ligand-receptor interactions within the NPY system.

Quantitative Biological Data

The biological activities of this compound and its analogs at various human and rat NPY receptor subtypes are summarized in the table below. The data is presented as pKi (negative logarithm of the inhibition constant), pA2 (negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to elicit the same response), and pEC50 (negative logarithm of the half-maximal effective concentration).

CompoundReceptor SubtypeSpeciesActivity TypepKipA2pEC50
This compound Y1HumanAntagonist10.210.5-
Y1RatAntagonist10.410.0-
Y2HumanWeak Agonist--<6.0
Y2RatWeak Agonist--<6.0
Y4HumanAgonist9.6-8.6
Y5HumanWeak Agonist--6.1
Y5RatWeak Agonist--<6.0
Y6MouseHigh Affinity8.8--
BW1911U90 Y1HumanAntagonist8.37.1-
Y4HumanAgonist8.3-6.8
T-190 Y1HumanAntagonist6.55.8-
Y4HumanAgonist7.7-6.3
T-241 Y1HumanAntagonist6.86.5-
Y4HumanAgonist8.3-6.6

Data compiled from publicly available pharmacological studies.

Key Structural Determinants for Activity

The structure-activity relationship of C-terminal NPY analogs like this compound is highly dependent on specific amino acid residues and the overall conformation.

  • Dimeric Structure: The dimeric nature of this compound is a critical feature contributing to its high affinity and potency, particularly at the Y1 receptor. This suggests that the molecule may simultaneously engage with two receptor units or possess an extended binding surface that enhances its interaction with a single receptor.

  • C-terminal Residues: The C-terminal region of NPY is crucial for receptor recognition and activation. For Y1 receptor affinity, a C-terminal turn structure is thought to be important. Key residues such as Arginine at position 33 (Arg33) and Arg35 are critical for high-affinity binding.

  • Selectivity: The subtle differences in the amino acid sequences of the Y1 and Y4 receptors are exploited by this compound to elicit opposite effects. While the exact residues responsible for this functional switch are not fully elucidated, it is clear that the C-terminal portion of the peptide is sufficient for Y4 receptor activation but not for Y1 receptor activation, where it acts as an antagonist. The analogs BW1911U90, T-190, and T-241, which are also C-terminal NPY analogs, exhibit a similar pattern of Y1 antagonism and Y4 agonism, albeit with lower potencies compared to this compound.

Signaling Pathways

This compound modulates distinct downstream signaling cascades through its interaction with NPY Y1 and Y4 receptors.

NPY Y1 Receptor Signaling Pathway

The NPY Y1 receptor is primarily coupled to Gi/o proteins. Its activation by endogenous NPY, or its blockade by antagonists like this compound, influences multiple intracellular signaling pathways. The canonical pathway involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. Additionally, Y1 receptor activation can stimulate phospholipase C (PLC), resulting in the production of inositol triphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC) and calcium/calmodulin-dependent kinase II (CaMKII). These pathways can ultimately converge on the mitogen-activated protein kinase (MAPK) cascade, specifically activating extracellular signal-regulated kinases 1 and 2 (ERK1/2).

NPY_Y1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Y1R NPY Y1 Receptor Gi Gi/o Y1R->Gi Activates PLC PLC Ca Ca²⁺ PLC->Ca Increases AC Adenylyl Cyclase cAMP cAMP AC->cAMP Decreases Gi->PLC Activates Gi->AC Inhibits PKC PKC Ca->PKC Activates CaMKII CaMKII Ca->CaMKII Activates ERK ERK1/2 PKC->ERK Activates CaMKII->ERK Activates Cellular_Response Cellular Response (e.g., Proliferation) ERK->Cellular_Response Leads to NPY NPY (Agonist) NPY->Y1R Activates This compound This compound (Antagonist) This compound->Y1R Blocks

NPY Y1 Receptor Signaling Cascade

NPY Y4 Receptor Signaling Pathway

Similar to the Y1 receptor, the NPY Y4 receptor is also coupled to Gi/o proteins, and its activation by agonists like this compound leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. In certain cell types, the Y4 receptor has also been shown to couple to Gq proteins, which would activate the PLC-IP3-Ca²⁺ pathway.

NPY_Y4_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Y4R NPY Y4 Receptor Gi Gi/o Y4R->Gi Activates Gq Gq Y4R->Gq Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Decreases PLC PLC (cell type dependent) IP3 IP3 PLC->IP3 Increases Gi->AC Inhibits Gq->PLC Activates Cellular_Response Cellular Response (e.g., Inhibition of secretion) cAMP->Cellular_Response Leads to IP3->Cellular_Response Leads to GR231118_agonist This compound (Agonist) GR231118_agonist->Y4R Activates

NPY Y4 Receptor Signaling Cascade

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the structure-activity relationship of this compound and its analogs.

Radioligand Binding Assay (Competitive Inhibition)

This protocol is designed to determine the binding affinity (Ki) of unlabeled compounds, such as this compound analogs, by measuring their ability to displace a radiolabeled ligand from the target receptor.

Materials:

  • Cell membranes expressing the NPY receptor of interest (Y1, Y2, Y4, or Y5).

  • Radioligand (e.g., [¹²⁵I]-PYY or [¹²⁵I]-GR231118).

  • Unlabeled competitor compounds (this compound and its analogs).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a suitable buffer and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in binding buffer to a final protein concentration of 10-50 µ g/well .

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of binding buffer (for total binding) or a high concentration of a non-specific ligand (e.g., 1 µM unlabeled NPY, for non-specific binding).

    • 50 µL of various concentrations of the competitor compound (e.g., this compound analog).

    • 50 µL of radioligand at a concentration close to its Kd.

    • 100 µL of the membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Inhibition of Forskolin-Stimulated cAMP Formation

This protocol is used to determine the functional activity (agonist or antagonist) of compounds at Gi/o-coupled receptors by measuring their effect on intracellular cAMP levels.

Materials:

  • Cells expressing the NPY receptor of interest (e.g., CHO or HEK293 cells).

  • Forskolin.

  • Test compounds (this compound and its analogs).

  • IBMX (a phosphodiesterase inhibitor).

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Cell culture medium.

Procedure:

  • Cell Culture: Plate the cells in a 96-well plate and grow to 80-90% confluency.

  • Pre-incubation: Wash the cells with serum-free medium and pre-incubate with 100 µM IBMX for 15-30 minutes at 37°C.

  • Treatment:

    • For Agonist Testing: Add various concentrations of the test compound (e.g., this compound) and a fixed concentration of forskolin (e.g., 10 µM).

    • For Antagonist Testing: Add a fixed concentration of a known agonist (e.g., NPY) in the presence of various concentrations of the test compound (e.g., this compound), followed by the addition of forskolin.

  • Incubation: Incubate the plate for 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis:

    • For Agonists: Plot the cAMP concentration against the logarithm of the agonist concentration to determine the EC50 value.

    • For Antagonists: Plot the response to the fixed agonist concentration against the logarithm of the antagonist concentration to determine the IC50 value. Calculate the pA2 value to quantify the antagonist potency.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional cAMP Functional Assay B1 Prepare Receptor Membranes B2 Incubate Membranes with Radioligand & Competitor B1->B2 B3 Filter and Wash B2->B3 B4 Scintillation Counting B3->B4 B5 Calculate Ki B4->B5 end End B5->end F1 Culture Receptor-Expressing Cells F2 Pre-incubate with IBMX F1->F2 F3 Add Forskolin, Agonist, and/or Antagonist F2->F3 F4 Measure cAMP Levels F3->F4 F5 Calculate EC50 or pA2 F4->F5 F5->end start Start compound This compound & Analogs start->compound compound->B2 Competitor compound->F3 Test Compound

General Experimental Workflow

Conclusion

This compound stands out as a remarkable pharmacological agent with a dual personality, acting as a potent NPY Y1 receptor antagonist and a potent NPY Y4 receptor agonist. Its complex structure-activity relationship, rooted in its dimeric nature and specific amino acid sequence, provides a fascinating case study in the molecular determinants of ligand-receptor interactions. The detailed understanding of its SAR, coupled with robust experimental protocols, will continue to facilitate the exploration of the NPY system and the development of novel therapeutics targeting NPY receptors for a range of physiological and pathological conditions.

An In-Depth Technical Guide to the Pharmacological Properties of GR231118

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GR231118, also known as 1229U91, is a potent and selective peptide-like compound that has been instrumental in the characterization of the neuropeptide Y (NPY) receptor family. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a focus on its receptor binding affinity, selectivity, and functional activity. Detailed experimental protocols for key assays are provided, along with a summary of its effects on intracellular signaling pathways and in vivo models. This document is intended to serve as a valuable resource for researchers and drug development professionals working with NPY receptors and related therapeutic areas.

Introduction

Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter that is widely distributed throughout the central and peripheral nervous systems. It is involved in a diverse range of physiological processes, including the regulation of food intake, anxiety, and blood pressure. NPY exerts its effects through a family of G protein-coupled receptors (GPCRs) designated Y1, Y2, Y4, Y5, and in some species, Y6. The development of selective ligands for these receptors has been crucial for elucidating their individual functions. This compound has emerged as a key pharmacological tool due to its distinct profile as a high-affinity antagonist for the Y1 receptor and a potent agonist for the Y4 receptor.

Receptor Binding Profile

The affinity of this compound for various NPY receptor subtypes has been extensively characterized through radioligand binding assays. These studies have consistently demonstrated its high affinity and selectivity for the Y1 and Y4 receptors.

Data Presentation: Receptor Binding Affinities
Receptor SubtypeSpeciesPreparationRadioligandpKiKi (nM)Reference
Y1 HumanSK-N-MC cell membranes[¹²⁵I]PYY10.20.063
Y1 RatTransfected HEK293 cells[¹²⁵I]-GR231118-Kd = 0.09-0.24 nM
Y2 HumanSK-N-BE2 cell membranes[¹²⁵I]PYY< 6.0> 1000
Y4 HumanTransfected CHO cells[¹²⁵I]PYY9.60.25
Y4 RatTransfected HEK293 cells[¹²⁵I]-GR231118-Kd = 0.09-0.24 nM
Y5 HumanTransfected CHO cells[¹²⁵I]PYY< 6.0> 1000
Y6 MouseTransfected CHO cells[¹²⁵I]PYY8.81.58

pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. Kd is the equilibrium dissociation constant, a measure of binding affinity.

Experimental Protocols: Radioligand Binding Assay

A generalized protocol for a competitive radioligand binding assay to determine the affinity of this compound is as follows:

Objective: To determine the inhibition constant (Ki) of this compound for a specific NPY receptor subtype.

Materials:

  • Cell membranes prepared from cells stably expressing the NPY receptor of interest (e.g., SK-N-MC for Y1, transfected CHO or HEK293 cells for other subtypes).

  • Radioligand (e.g., [¹²⁵I]Peptide YY ([¹²⁵I]PYY) or [¹²⁵I]-GR231118).

  • This compound (unlabeled competitor).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Incubation: In a microplate, combine the cell membranes, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of unlabeled this compound. Total binding is determined in the absence of any competitor, and non-specific binding is determined in the presence of a high concentration of a non-radiolabeled NPY receptor ligand.

  • Equilibration: Incubate the plate at room temperature for a sufficient period to reach binding equilibrium (e.g., 60-120 minutes).

  • Separation: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. The filters trap the cell membranes with the bound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Cell Membranes with NPY Receptors Incubation Incubation to Reach Binding Equilibrium Membranes->Incubation Radioligand Radioligand ([¹²⁵I]PYY or [¹²⁵I]-GR231118) Radioligand->Incubation Competitor Unlabeled this compound (Varying Concentrations) Competitor->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Separation Washing Washing to Remove Unbound Radioligand Filtration->Washing Counting Scintillation Counting of Bound Radioactivity Washing->Counting Measurement IC50 Determine IC₅₀ Value Counting->IC50 Ki Calculate Ki Value (Cheng-Prusoff Equation) IC50->Ki

Radioligand Binding Assay Workflow

Functional Activity

This compound exhibits a dual functional profile, acting as a potent antagonist at the Y1 receptor and a potent agonist at the Y4 receptor. This activity has been primarily assessed through its modulation of adenylyl cyclase activity and subsequent changes in intracellular cyclic adenosine monophosphate (cAMP) levels.

Data Presentation: Functional Activity
ReceptorSpeciesCell LineAssay TypeThis compound ActivitypA₂ / pEC₅₀Reference
Y1 HumanCHOcAMP InhibitionAntagonist10.5 (pA₂)
Y1 RatCHOcAMP InhibitionAntagonist10.0 (pA₂)
Y4 HumanCHOcAMP InhibitionAgonist8.6 (pEC₅₀)
Y2 Human/RatCHOcAMP InhibitionWeak Agonist-
Y5 Human/RatCHOcAMP InhibitionWeak Agonist-

pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the concentration-response curve of an agonist. pEC₅₀ is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

Experimental Protocols: cAMP Functional Assay

A generalized protocol for a functional cAMP assay to determine the antagonist or agonist activity of this compound is as follows:

Objective: To determine the pA₂ (for antagonism at Y1) or pEC₅₀ (for agonism at Y4) of this compound.

Materials:

  • Cells stably expressing the NPY receptor of interest (e.g., CHO or HEK293 cells).

  • This compound.

  • Forskolin (an adenylyl cyclase activator).

  • NPY (as the agonist for Y1 antagonist assays).

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell culture medium and reagents.

Procedure for Y1 Antagonism:

  • Cell Seeding: Seed the Y1 receptor-expressing cells in a microplate and allow them to adhere.

  • Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).

  • Agonist Stimulation: Add a fixed concentration of NPY (typically its EC₅₀ or EC₈₀) to the wells, along with a fixed concentration of forskolin to stimulate cAMP production.

  • Lysis and Detection: After a further incubation period, lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.

Procedure for Y4 Agonism:

  • Cell Seeding: Seed the Y4 receptor-expressing cells in a microplate.

  • Forskolin Stimulation: Add a fixed concentration of forskolin to all wells to induce a measurable level of cAMP.

  • Agonist Addition: Add varying concentrations of this compound to the wells.

  • Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP levels.

Data Analysis:

  • For Y1 Antagonism: Plot the cAMP concentration against the logarithm of the NPY concentration in the presence of different concentrations of this compound. Perform a Schild analysis to determine the pA₂ value.

  • For Y4 Agonism: Plot the percentage of inhibition of forskolin-stimulated cAMP against the logarithm of the this compound concentration. Determine the pEC₅₀ value from the resulting dose-response curve.

cAMP_Assay_Workflow cluster_y1 Y1 Antagonism cluster_y4 Y4 Agonism Y1_Cells Y1-expressing cells GR231118_preinc Pre-incubate with this compound Y1_Cells->GR231118_preinc NPY_Forsk_stim Stimulate with NPY + Forskolin GR231118_preinc->NPY_Forsk_stim Y1_cAMP_measure Measure cAMP NPY_Forsk_stim->Y1_cAMP_measure Y4_Cells Y4-expressing cells Forsk_stim Stimulate with Forskolin Y4_Cells->Forsk_stim GR231118_add Add this compound Forsk_stim->GR231118_add Y4_cAMP_measure Measure cAMP GR231118_add->Y4_cAMP_measure

cAMP Functional Assay Workflow

Signaling Pathways

This compound, through its interaction with Y1 and Y4 receptors, modulates distinct intracellular signaling cascades.

Y1 Receptor Antagonism

The NPY Y1 receptor is primarily coupled to the Gαi/o family of G proteins. Activation of the Y1 receptor by NPY leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This, in turn, reduces the activity of protein kinase A (PKA). By acting as an antagonist at the Y1 receptor, this compound blocks these NPY-mediated effects, thereby preventing the decrease in cAMP. Additionally, Y1 receptor activation can lead to the mobilization of intracellular calcium, and this compound would be expected to inhibit this effect.

Y1_Signaling_Pathway NPY NPY Y1R Y1 Receptor NPY->Y1R Activates G_alpha_i Gαi/o Y1R->G_alpha_i Activates Ca_mobilization Ca²⁺ Mobilization Y1R->Ca_mobilization Stimulates This compound This compound This compound->Y1R Blocks AC Adenylyl Cyclase G_alpha_i->AC Inhibits cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Ca_mobilization->Cellular_Response

Y1 Receptor Signaling Pathway

Y4 Receptor Agonism

Similar to the Y1 receptor, the Y4 receptor is also coupled to Gαi/o proteins, and its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. As a potent agonist at the Y4 receptor, this compound mimics the action of the endogenous ligand, pancreatic polypeptide (PP), to induce this signaling cascade. Furthermore, there is evidence to suggest that the Y4 receptor can also couple to Gαq proteins, leading to the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then triggers the release of calcium from intracellular stores.

Y4_Signaling_Pathway This compound This compound Y4R Y4 Receptor This compound->Y4R Activates G_alpha_i Gαi/o Y4R->G_alpha_i G_alpha_q Gαq Y4R->G_alpha_q AC Adenylyl Cyclase G_alpha_i->AC Inhibits PLC Phospholipase C G_alpha_q->PLC Activates cAMP cAMP AC->cAMP Produces Cellular_Response Cellular Response cAMP->Cellular_Response IP3 IP₃ PLC->IP3 Produces Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Triggers Ca_release->Cellular_Response

Y4 Receptor Signaling Pathway

In Vivo Pharmacology

The dual activity of this compound has been exploited in vivo to investigate the physiological roles of Y1 and Y4 receptors. One of the most notable in vivo effects of this compound is its ability to suppress food intake in rats. This effect is attributed to its agonist activity at the Y4 receptor, which is known to be involved in satiety signaling.

Experimental Protocols: Rat Food Intake Study

Objective: To assess the effect of this compound on food intake in rats.

Animals:

  • Male Sprague-Dawley or Wistar rats, individually housed.

  • Acclimatized to the housing conditions and diet.

Materials:

  • This compound dissolved in a suitable vehicle (e.g., sterile saline).

  • Standard rat chow.

  • Apparatus for intracerebroventricular (ICV) or intraperitoneal (IP) injections.

  • Metabolic cages for accurate food intake monitoring.

Procedure:

  • Habituation: Acclimate the rats to the experimental procedures, including handling and mock injections.

  • Fasting: In some protocols, rats may be fasted for a period (e.g., 12-24 hours) before the experiment to ensure a robust feeding response.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., ICV or IP) at various doses.

  • Food Presentation: Immediately after injection, provide a pre-weighed amount of food to each rat.

  • Monitoring: Measure the cumulative food intake at several time points (e.g., 1, 2, 4, and 24 hours) post-injection by weighing the remaining food and any spillage.

Data Analysis:

  • Calculate the food intake (in grams) for each rat at each time point.

  • Compare the food intake between the this compound-treated groups and the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Pharmacokinetics and Metabolism (ADME)

Currently, there is limited publicly available information regarding the detailed pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion) of this compound. As a peptide-like molecule, it is likely to have a short plasma half-life and be susceptible to degradation by proteases. Its route of administration in preclinical studies is often direct central administration (ICV) to bypass the blood-brain barrier and peripheral degradation. Further studies are required to fully characterize the ADME properties of this compound, which would be crucial for its development as a therapeutic agent.

Conclusion

This compound is a valuable pharmacological tool with a unique dual activity profile as a potent NPY Y1 receptor antagonist and a potent NPY Y4 receptor agonist. This technical guide has provided a comprehensive summary of its binding affinities, functional activities, and effects on intracellular signaling pathways. The detailed experimental protocols offer a starting point for researchers wishing to utilize this compound in their studies. While its in vivo effects on food intake are well-documented, further research is needed to fully elucidate its pharmacokinetic properties. The continued use of this compound will undoubtedly contribute to a deeper understanding of the complex roles of the NPY system in health and disease.

An In-depth Technical Guide to GR231118 (1229U91/GW1229): A Neuropeptide Y Receptor Modulator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the peptide analog GR231118, also known by its aliases 1229U91 and GW1229. This document details its pharmacological profile, summarizing key quantitative data and outlining the experimental protocols used for its characterization. The guide also includes visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action.

Core Compound Summary

This compound is a peptide analog of the C-terminus of neuropeptide Y (NPY). It is a potent and competitive antagonist of the human Neuropeptide Y Receptor Y1 (NPY Y1R) and a potent agonist of the human Neuropeptide Y Receptor Y4 (NPY Y4R).[1][2][3] Its dual activity makes it a valuable tool for investigating the physiological roles of these receptors. The compound also exhibits affinity for other NPY receptor subtypes, including Y2, Y5, and Y6.[1][2]

Quantitative Data Summary

The pharmacological activity of this compound has been quantified through various in vitro assays. The following tables summarize the key binding affinity (pKi), antagonist potency (pA2), and agonist potency (pEC50) values reported for this compound and its interactions with different NPY receptor subtypes.

Table 1: Antagonist and Agonist Potency of this compound at NPY Receptors

Receptor SubtypeSpeciesAssay TypeParameterValueReference
NPY Y1HumanFunctionalpA210.5[1]
NPY Y1RatFunctionalpA210.0[1]
NPY Y4HumanFunctionalpEC508.6[1][2]
NPY Y2RatFunctionalpEC506.0
NPY Y5RatFunctionalpEC506.1

Table 2: Binding Affinity of this compound at NPY Receptors

Receptor SubtypeSpeciesParameterValueReference
NPY Y1HumanpKi10.2[1]
NPY Y1RatpKi10.4[1]
NPY Y4HumanpKi9.6[1][2]
NPY Y6MousepKi8.8[1][2]

Experimental Protocols

The characterization of this compound involves several key experimental methodologies. The protocols described below are representative of the techniques used to determine the quantitative data presented above.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a ligand (in this case, this compound) for a receptor. These assays involve the use of a radiolabeled ligand that binds to the receptor of interest.

Objective: To determine the binding affinity (Ki) of this compound for NPY receptors.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the NPY receptor subtype of interest.

  • Incubation: The membranes are incubated with a known concentration of a radiolabeled NPY receptor ligand (e.g., [¹²⁵I]PYY or [¹²⁵I]-GR231118) and varying concentrations of the unlabeled competitor, this compound.[1]

  • Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Detection: The radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assays: Inhibition of Forskolin-Stimulated cAMP Formation

Functional assays are used to determine the functional consequences of a ligand binding to its receptor, such as agonism or antagonism. For G-protein coupled receptors like the NPY receptors, changes in intracellular cyclic AMP (cAMP) levels are a common readout.[1]

Objective: To determine the agonist (pEC50) or antagonist (pA2) activity of this compound at NPY receptors.

Methodology:

  • Cell Culture: Cells expressing the NPY receptor subtype of interest are cultured.

  • Stimulation: The cells are treated with forskolin, a direct activator of adenylyl cyclase, to stimulate cAMP production.

  • Ligand Addition:

    • Agonist testing: Increasing concentrations of this compound are added to determine if it inhibits the forskolin-stimulated cAMP accumulation.

    • Antagonist testing: Cells are pre-incubated with increasing concentrations of this compound before the addition of a known NPY receptor agonist.

  • cAMP Measurement: The intracellular cAMP levels are measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or commercially available cAMP assay kits.

  • Data Analysis:

    • For agonists, a dose-response curve is generated to determine the pEC50 value.

    • For antagonists, the shift in the agonist's dose-response curve is used to calculate the pA2 value.

Intracellular Calcium Mobilization Assays

Activation of certain G-protein coupled receptors, including the NPY Y1 receptor, can lead to an increase in intracellular calcium levels.

Objective: To assess the effect of this compound on NPY-induced intracellular calcium mobilization.

Methodology:

  • Cell Loading: Cells expressing the NPY Y1 receptor are loaded with a calcium-sensitive fluorescent dye.

  • Baseline Measurement: The baseline fluorescence of the cells is measured.

  • Ligand Addition:

    • To test for antagonism, cells are pre-incubated with this compound before the addition of NPY.

  • Fluorescence Measurement: Changes in fluorescence, which correlate with changes in intracellular calcium concentration, are monitored in real-time using a fluorescence plate reader.

  • Data Analysis: The inhibition of the NPY-induced calcium response by this compound is quantified to determine its antagonist potency.

Visualizations

The following diagrams illustrate the signaling pathway of NPY receptors and a typical experimental workflow for a radioligand binding assay.

NPY_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NPY NPY Y1R NPY Y1 Receptor NPY->Y1R Activates GR231118_agonist This compound Y4R NPY Y4 Receptor GR231118_agonist->Y4R Activates GR231118_antagonist This compound GR231118_antagonist->Y1R Blocks Gi Gi Protein Y1R->Gi PLC Phospholipase C Y1R->PLC Y4R->Gi AC_inhibited Adenylyl Cyclase (Inhibited) Gi->AC_inhibited cAMP_down ↓ cAMP AC_inhibited->cAMP_down AC_activated Adenylyl Cyclase (Activated) cAMP_up ↑ cAMP IP3_DAG ↑ IP3/DAG PLC->IP3_DAG Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release

Caption: NPY Receptor Signaling and this compound Modulation.

Radioligand_Binding_Workflow prep 1. Membrane Preparation (Cells expressing NPY Receptor) incubate 2. Incubation (Membranes + Radioligand + this compound) prep->incubate filter 3. Filtration (Separate bound from free radioligand) incubate->filter count 4. Scintillation Counting (Measure bound radioactivity) filter->count analyze 5. Data Analysis (Calculate IC50 and Ki) count->analyze

Caption: Radioligand Binding Assay Experimental Workflow.

References

In Vitro Characterization of GR231118: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GR231118, also known as 1229U91, is a potent and selective peptide antagonist of the neuropeptide Y (NPY) Y1 receptor and a potent agonist of the NPY Y4 receptor.[1] This dual activity makes it a valuable pharmacological tool for elucidating the physiological roles of these receptors. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including its binding affinity and functional activity at various NPY receptor subtypes. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways are presented to facilitate further research and drug development efforts.

Binding Affinity of this compound at NPY Receptors

The binding affinity of this compound for various NPY receptor subtypes has been determined through radioligand binding assays. These studies typically involve the use of cell lines stably transfected with the cDNA for individual human or rat NPY receptor subtypes.[2] The affinity is commonly expressed as the pKi value, which is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 1: Binding Affinity (pKi) of this compound at Human NPY Receptors

Receptor SubtypepKi
Y110.2
Y49.6

Table 2: Binding Affinity (pKi) of this compound at Rat NPY Receptors

Receptor SubtypepKi
Y110.4

Table 3: Binding Affinity (pKi) of this compound at Other NPY Receptor Subtypes

Receptor SubtypeSpeciespKi
Y6Mouse8.8

Functional Activity of this compound

The functional activity of this compound has been assessed using various in vitro assays, primarily focused on its ability to modulate second messenger signaling pathways, such as cyclic adenosine monophosphate (cAMP) levels and intracellular calcium mobilization.

Antagonist Activity at the NPY Y1 Receptor

This compound is a potent antagonist at both human and rat NPY Y1 receptors. Its antagonist activity is typically quantified by its pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Table 4: Antagonist Activity (pA2) of this compound at NPY Y1 Receptors

SpeciespA2
Human10.5
Rat10.0
Agonist Activity at the NPY Y4 Receptor

In contrast to its antagonist activity at the Y1 receptor, this compound acts as a potent agonist at the human NPY Y4 receptor. Its agonist potency is expressed as the pEC50 value, which is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

Table 5: Agonist Activity (pEC50) of this compound at the Human NPY Y4 Receptor

Receptor SubtypepEC50
Y48.6
Activity at Other NPY Receptors

This compound exhibits weak agonist activity at the human and rat NPY Y2 and Y5 receptors.

Experimental Protocols

Radioligand Binding Assay

This protocol is a generalized procedure based on commonly used methods for determining the binding affinity of ligands to NPY receptors.

Objective: To determine the inhibitory constant (Ki) of this compound for NPY receptors.

Materials:

  • Cell membranes prepared from cells stably expressing the NPY receptor of interest (e.g., CHO-K1 cells).

  • Radioligand: [125I]-Peptide YY (human).

  • Binding Buffer: 25 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, pH 7.4.

  • Wash Buffer: Ice-cold 25 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 500 mM NaCl, pH 7.4.

  • This compound (test compound).

  • Non-specific binding control: High concentration of a non-labeled NPY receptor ligand (e.g., 1 µM NPY).

  • 96-well filter plates (e.g., Unifilter GF/C).

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, add in the following order:

    • Binding buffer.

    • Cell membranes (typically 5-20 µg of protein per well).

    • [125I]-Peptide YY at a concentration near its Kd.

    • This compound at various concentrations or buffer for total binding or non-specific binding control.

  • Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filter plate and add scintillation cocktail to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

  • Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

G Radioligand Binding Assay Workflow prep Prepare Reagents: - Cell Membranes - Radioligand ([125I]-PYY) - this compound dilutions incubation Incubation: Add reagents to 96-well plate and incubate to equilibrium prep->incubation filtration Filtration & Washing: Separate bound from free radioligand incubation->filtration counting Scintillation Counting: Quantify radioactivity filtration->counting analysis Data Analysis: Calculate IC50 and Ki counting->analysis

Radioligand Binding Assay Workflow
Functional cAMP Assay (Inhibition of Forskolin-Stimulated cAMP Formation)

This protocol outlines a common method to assess the functional activity of this compound as an antagonist at the Y1 receptor or an agonist at the Y4 receptor.

Objective: To determine the pA2 (for antagonists) or pEC50 (for agonists) of this compound by measuring its effect on intracellular cAMP levels.

Materials:

  • CHO-K1 cells stably expressing the NPY Y1 or Y4 receptor.

  • Stimulation Buffer: HBSS, 5 mM HEPES, 0.1% Protease-free BSA, 0.5 mM IBMX, pH 7.4.

  • Forskolin (an adenylyl cyclase activator).

  • NPY (as the agonist for Y1 receptor antagonist studies).

  • This compound.

  • cAMP detection kit (e.g., LANCE® Ultra cAMP Kit).

  • 384-well white opaque plates.

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

Procedure for Y1 Receptor Antagonist Assay:

  • Seed the Y1 receptor-expressing cells into 384-well plates and culture overnight.

  • Prepare serial dilutions of this compound.

  • Prepare a solution of NPY at a concentration corresponding to its EC80.

  • Prepare a solution of forskolin.

  • To the cells, add the this compound dilutions followed by the NPY solution. For the control (agonist-only), add buffer instead of this compound.

  • Add the forskolin solution to all wells to stimulate cAMP production.

  • Incubate the plate at room temperature for 30 minutes.

  • Lyse the cells and measure the intracellular cAMP levels using a TR-FRET-based cAMP detection kit according to the manufacturer's instructions.

  • Plot the response (cAMP level) against the concentration of this compound and perform a non-linear regression analysis to determine the IC50, which can be used to calculate the pA2.

Procedure for Y4 Receptor Agonist Assay:

  • Follow steps 1 and 2 as above for the Y4 receptor-expressing cells.

  • Prepare a solution of forskolin.

  • To the cells, add the this compound dilutions.

  • Add the forskolin solution to all wells.

  • Follow steps 7-9 as above. Plot the response against the concentration of this compound to determine the pEC50.

Signaling Pathways

NPY receptors, including the Y1 and Y4 subtypes, are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o class of G proteins.[3] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.

G NPY Y1 Receptor Antagonist Signaling Pathway NPY NPY Y1R NPY Y1 Receptor NPY->Y1R Binds This compound This compound This compound->Y1R Blocks Gi Gi/o Protein Y1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates targets

NPY Y1 Receptor Antagonist Signaling Pathway

In the case of the Y1 receptor, NPY binding activates the receptor, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP. This compound acts as a competitive antagonist, blocking NPY from binding to the Y1 receptor and thereby preventing the downstream signaling cascade.

G NPY Y4 Receptor Agonist Signaling Pathway This compound This compound Y4R NPY Y4 Receptor This compound->Y4R Binds & Activates Gi Gi/o Protein Y4R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates targets

NPY Y4 Receptor Agonist Signaling Pathway

As an agonist at the Y4 receptor, this compound binds to and activates the receptor, initiating the same Gi-mediated signaling cascade as the endogenous ligands, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.

Conclusion

This compound is a well-characterized pharmacological tool with high affinity and selectivity for the NPY Y1 and Y4 receptors. Its distinct antagonist activity at the Y1 receptor and agonist activity at the Y4 receptor provide a unique profile for investigating the complex roles of the NPY system in various physiological and pathological processes. The data and protocols presented in this guide serve as a valuable resource for researchers in the fields of pharmacology, neuroscience, and drug discovery.

References

GR231118: An In-Depth Technical Guide to its Effects on Intracellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR231118, also known as 1229U91, is a potent and selective peptide analog of the C-terminus of neuropeptide Y (NPY). It exhibits a dualistic activity profile, acting as a high-affinity antagonist for the neuropeptide Y receptor type 1 (Y1) and a potent agonist for the neuropeptide Y receptor type 4 (Y4). This unique pharmacological profile makes this compound a valuable tool for dissecting the complex signaling networks regulated by the NPY system. This technical guide provides a comprehensive overview of the effects of this compound on intracellular signaling pathways, including quantitative data, detailed experimental protocols, and visual representations of the involved signaling cascades.

Core Signaling Pathways Affected by this compound

This compound's effects on intracellular signaling are primarily dictated by its interaction with the Y1 and Y4 receptors, both of which are G-protein coupled receptors (GPCRs).

Antagonism of the NPY Y1 Receptor

The NPY Y1 receptor is typically coupled to Gαi and Gαq proteins. Upon activation by its endogenous ligand NPY, the Y1 receptor initiates signaling cascades that lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels, and the activation of phospholipase C (PLC), which in turn leads to an increase in intracellular calcium concentration ([Ca2+]i).

As a potent Y1 receptor antagonist, this compound blocks these NPY-mediated effects. This antagonism prevents the NPY-induced:

  • Inhibition of cAMP production: By blocking the Gαi-mediated inhibition of adenylyl cyclase.

  • Increase in intracellular calcium: By preventing the Gαq-mediated activation of the PLC-IP3 pathway.

The blockade of these primary signaling events has downstream consequences on various cellular processes, including cell proliferation, vasoconstriction, and anxiety-like behaviors. Key downstream effectors of the Y1 receptor that are consequently modulated by this compound include Protein Kinase C (PKC), Calcium/calmodulin-dependent protein kinase II (CaMKII), and the Extracellular signal-regulated kinase (ERK) 1/2.

Agonism of the NPY Y4 Receptor

The NPY Y4 receptor is primarily coupled to Gαi proteins. As a potent agonist, this compound activates the Y4 receptor, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This signaling pathway is implicated in the regulation of food intake and energy homeostasis.

Quantitative Data on this compound Activity

The following tables summarize the quantitative data available for this compound, providing key parameters for its binding affinity and functional activity at various NPY receptor subtypes.

Table 1: Binding Affinity of this compound at Human NPY Receptors

Receptor SubtypepKiKi (nM)
Y110.20.063
Y2<7>1000
Y49.60.25
Y5<7>1000

Table 2: Functional Activity of this compound at Human NPY Receptors

Receptor SubtypeAssay TypeParameterValue
Y1Inhibition of NPY-induced Ca2+ mobilizationpA210.5
Y1Inhibition of NPY-induced Ca2+ mobilizationIC50 (nM)0.27
Y4Inhibition of forskolin-stimulated cAMPpEC508.6

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound.

GR231118_Y1_Antagonism Y1R Y1 Receptor Gai Gαi Y1R->Gai Gaq Gαq Y1R->Gaq AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP PLC Phospholipase C Ca2 ↑ [Ca2+]i PLC->Ca2 NPY NPY NPY->Y1R This compound This compound This compound->Y1R Gai->AC Gaq->PLC Downstream Downstream Effectors (PKC, CaMKII, ERK) cAMP->Downstream Ca2->Downstream

This compound antagonism of NPY Y1 receptor signaling.

GR231118_Y4_Agonism Y4R Y4 Receptor Gai Gαi Y4R->Gai AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP This compound This compound This compound->Y4R Gai->AC Downstream Downstream Effectors cAMP->Downstream Forskolin Forskolin Forskolin->AC

This compound agonism of NPY Y4 receptor signaling.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell types and experimental conditions.

Inhibition of Forskolin-Stimulated cAMP Accumulation Assay

This assay is used to determine the agonistic effect of this compound on Gαi-coupled receptors like Y4.

1. Cell Culture and Plating:

  • Culture cells stably or transiently expressing the human NPY Y4 receptor in appropriate growth medium.

  • Seed cells into 96-well, white, clear-bottom plates at a density of 20,000-50,000 cells per well and incubate overnight.

2. Assay Procedure:

  • Wash the cells once with pre-warmed serum-free medium.

  • Add 50 µL of serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for 30 minutes at 37°C.

  • Prepare a serial dilution of this compound in stimulation buffer.

  • Add 25 µL of the this compound dilutions to the appropriate wells.

  • Add 25 µL of forskolin (final concentration typically 1-10 µM) to all wells except the basal control.

  • Incubate for 15-30 minutes at 37°C.

3. cAMP Detection:

  • Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits) according to the manufacturer's instructions.

4. Data Analysis:

  • Calculate the percentage of inhibition of forskolin-stimulated cAMP accumulation for each concentration of this compound.

  • Plot the percentage of inhibition against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Intracellular Calcium Mobilization Assay

This assay is used to measure the antagonistic effect of this compound on Gαq-coupled receptors like Y1.

1. Cell Culture and Plating:

  • Culture cells stably or transiently expressing the human NPY Y1 receptor in appropriate growth medium.

  • Seed cells into 96-well, black, clear-bottom plates at a density of 40,000-80,000 cells per well and incubate overnight.

2. Dye Loading:

  • Prepare a calcium-sensitive fluorescent dye loading solution (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., HBSS) according to the manufacturer's protocol. Often, an organic anion transporter inhibitor like probenecid is included to prevent dye leakage.

  • Remove the growth medium from the cells and add 100 µL of the dye loading solution to each well.

  • Incubate for 45-60 minutes at 37°C in the dark.

3. Assay Procedure:

  • Wash the cells once with assay buffer to remove excess dye.

  • Add 100 µL of assay buffer to each well.

  • Prepare serial dilutions of this compound in assay buffer.

  • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Record a stable baseline fluorescence for 10-20 seconds.

  • Add 25 µL of the this compound dilutions to the appropriate wells and incubate for a pre-determined time (e.g., 5-15 minutes).

  • Add 25 µL of NPY at its EC80 concentration to all wells.

  • Continue to record the fluorescence signal for at least 60-120 seconds.

4. Data Analysis:

  • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after NPY addition.

  • Calculate the percentage of inhibition of the NPY-induced calcium response for each concentration of this compound.

  • Plot the percentage of inhibition against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

ERK1/2 Phosphorylation Western Blot Assay

This assay is used to investigate the downstream effects of this compound on the MAPK/ERK signaling pathway.

1. Cell Culture and Stimulation:

  • Culture cells expressing the relevant NPY receptor(s) in 6-well plates until they reach 80-90% confluency.

  • Serum-starve the cells for 4-24 hours prior to the experiment to reduce basal ERK phosphorylation.

  • Treat the cells with this compound, NPY, or a combination of both for various time points (e.g., 5, 15, 30, 60 minutes).

2. Cell Lysis and Protein Quantification:

  • Wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Collect the cell lysates and centrifuge to pellet cell debris.

  • Determine the protein concentration of the supernatants using a protein assay (e.g., BCA or Bradford assay).

3. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

4. Data Analysis:

  • Strip the membrane and re-probe with a primary antibody for total ERK1/2 to normalize for protein loading.

  • Quantify the band intensities using densitometry software.

  • Express the results as the ratio of p-ERK1/2 to total ERK1/2 and compare the different treatment conditions.

Conclusion

This compound is a powerful pharmacological tool for investigating the physiological and pathological roles of the NPY Y1 and Y4 receptors. Its distinct antagonist and agonist activities allow for the precise modulation of specific intracellular signaling pathways. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at further elucidating the complex biology of the NPY system and its potential as a therapeutic target.

Methodological & Application

Application Notes: [¹²⁵I]-GR231118 Radioligand Binding Assay for Neuropeptide Y Y₁ Receptor

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Neuropeptide Y (NPY) receptors, particularly the Y₁ subtype, are G-protein coupled receptors (GPCRs) extensively involved in physiological processes such as food intake, anxiety, and cancer biology. [¹²⁵I]-GR231118 is a high-affinity radioligand that serves as a potent antagonist for the NPY Y₁ receptor and an agonist for the NPY Y₄ receptor.[1][2][3] Its very high affinity and low non-specific binding make it an excellent tool for characterizing the NPY Y₁ receptor in tissue homogenates and cell cultures.[4] This document provides a detailed protocol for conducting saturation and competition radioligand binding assays using [¹²⁵I]-GR231118 to determine the density (Bmax), affinity (Kd) of the Y₁ receptor, and the inhibition constant (Ki) of competing ligands.

Principle of the Assay

Radioligand binding assays are a fundamental technique used to quantify the interaction between a ligand and a receptor.[5] This protocol employs a filtration-based method. [¹²⁵I]-GR231118 is incubated with a biological sample containing the NPY Y₁ receptor (e.g., cell membranes). After reaching equilibrium, the mixture is rapidly filtered to separate the receptor-bound radioligand from the free, unbound radioligand. The radioactivity trapped on the filter, which corresponds to the bound ligand, is then quantified using a gamma counter.

  • Saturation Assays: These are performed by incubating the receptor preparation with increasing concentrations of [¹²⁵I]-GR231118 to determine the maximal number of binding sites (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.[5]

  • Competition Assays: These assays measure the ability of an unlabeled test compound to compete with [¹²⁵I]-GR231118 for binding to the NPY Y₁ receptor. This allows for the determination of the inhibitory constant (Ki) of the test compound.[5]

To ensure that binding to the Y₁ receptor is specifically measured, a selective Y₁ antagonist, such as BIBP3226 or BIBO3304, can be used to define non-specific binding, effectively blocking the [¹²⁵I]-GR231118 signal from the Y₁ receptor.[6]

Neuropeptide Y Signaling Pathway

npy_y1_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NPY Neuropeptide Y (NPY) Y1R NPY Y₁ Receptor (GPCR) NPY->Y1R Binds G_protein Gi/o Protein Y1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channels G_protein->Ca_channel Inhibits GIRK GIRK Channels G_protein->GIRK Activates cAMP ↓ cAMP AC->cAMP downstream Downstream Cellular Responses (e.g., Food Intake, Vasoconstriction) cAMP->downstream Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Ca_influx->downstream K_efflux ↑ K⁺ Efflux GIRK->K_efflux K_efflux->downstream experimental_workflow prep 1. Preparation - Prepare Buffers - Thaw Membranes - Dilute Radioligand & Compounds incubation 2. Incubation - Add Membranes, Radioligand,  and Test Compound to Plate - Incubate at Room Temperature prep->incubation filtration 3. Filtration - Pre-soak Filters in PEI - Rapidly Filter Plate Contents - Wash Filters with Ice-Cold Buffer incubation->filtration counting 4. Counting - Dry Filters - Add Scintillation Cocktail - Count Radioactivity (CPM)  in a Gamma/Scintillation Counter filtration->counting analysis 5. Data Analysis - Calculate Specific Binding - Perform Non-linear Regression - Determine Kd, Bmax, Ki counting->analysis

References

Application Notes and Protocols for GR231118 in Competition Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR231118, also known as 1229U91, is a potent and selective peptide antagonist for the neuropeptide Y (NPY) Y1 receptor and a potent agonist for the NPY Y4 receptor.[1] It also exhibits high affinity for the mouse NPY Y6 receptor.[2] This dual activity and receptor subtype selectivity make this compound a valuable pharmacological tool for investigating the physiological and pathological roles of the NPY system. Competition binding assays are a fundamental technique used to determine the affinity of an unlabeled ligand (in this case, this compound) for a receptor by measuring its ability to compete with a radiolabeled ligand for binding to that receptor. These application notes provide a detailed protocol for utilizing this compound in a competition binding assay to determine its binding affinity (Ki) for the NPY Y1 receptor.

Mechanism of Action and Signaling Pathway

The NPY Y1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins.[3] Upon activation by an agonist, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] Additionally, Y1 receptor activation can stimulate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[3] As an antagonist at the Y1 receptor, this compound binds to the receptor but does not elicit this downstream signaling cascade; instead, it blocks the binding and subsequent action of endogenous agonists like NPY.

NPY_Y1_Signaling_Pathway NPY NPY (Agonist) Y1R NPY Y1 Receptor NPY->Y1R Binds & Activates This compound This compound (Antagonist) This compound->Y1R Binds & Blocks G_protein Gi/o Protein Y1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ATP ATP ATP->cAMP Converts Response Cellular Response (Inhibited) cAMP->Response Leads to PIP2 PIP2 PIP2->IP3 Hydrolyzes to PIP2->DAG Hydrolyzes to Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Ca2->Response PKC->Response

Figure 1: Simplified NPY Y1 Receptor Signaling Pathway.

Quantitative Data Summary

The binding affinity of this compound for various NPY receptor subtypes has been determined in several studies. The following table summarizes key quantitative data.

LigandReceptor SubtypeSpeciesCell Line/TissueAssay TypeAffinity ValueReference
This compoundNPY Y1HumanTransfected CHO cellsRadioligand BindingpKi = 10.2
This compoundNPY Y1RatRat Brain HomogenateRadioligand BindingpKi = 10.4
This compoundNPY Y4HumanTransfected CHO cellsRadioligand BindingpKi = 9.6
This compoundNPY Y4HumanTransfected CHO cellsFunctional (cAMP)pEC50 = 8.6
This compoundNPY Y6Mouse-Radioligand BindingpKi = 8.8[2]

Note: pKi, pA2, and pEC50 values are the negative logarithm of the Ki, A2, and EC50 values, respectively. A higher value indicates higher affinity or potency.

Experimental Protocols

Preparation of Cell Membranes Expressing NPY Y1 Receptor

This protocol describes the preparation of crude cell membranes from HEK293 cells transiently or stably expressing the human NPY Y1 receptor.

Materials:

  • HEK293 cells expressing the NPY Y1 receptor

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell Scrapers

  • Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4, with protease inhibitor cocktail, ice-cold

  • Homogenization Buffer: 10 mM Tris-HCl, 250 mM sucrose, with protease inhibitors, pH 7.4, ice-cold

  • Dounce or Potter-Elvehjem homogenizer

  • High-speed refrigerated centrifuge and appropriate tubes

  • Storage Buffer: 50 mM Tris-HCl, 10% sucrose, pH 7.4

  • BCA Protein Assay Kit

Procedure:

  • Culture HEK293 cells expressing the NPY Y1 receptor to confluency in appropriate culture vessels.

  • Wash the cells twice with ice-cold PBS.

  • Harvest the cells by scraping them into ice-cold PBS and pellet them by centrifugation at 1,000 x g for 5 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold Lysis Buffer and incubate on ice for 15-20 minutes to allow for cell swelling and lysis.

  • Homogenize the cell suspension using a Dounce or Potter-Elvehjem homogenizer with 10-15 strokes.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the cell membranes.

  • Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Lysis Buffer.

  • Repeat the centrifugation step (step 7).

  • Resuspend the final membrane pellet in Storage Buffer.

  • Determine the protein concentration of the membrane preparation using a BCA protein assay.

  • Aliquot the membrane preparation and store at -80°C until use.

NPY Y1 Receptor Competition Binding Assay

This protocol outlines the procedure for a competition binding assay using [125I]-Peptide YY ([125I]-PYY) as the radioligand and this compound as the competitor.

Competition_Binding_Workflow cluster_prep Assay Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis A Prepare serial dilutions of This compound (competitor) D Add membranes, [¹²⁵I]-PYY, and This compound to assay plate A->D B Prepare fixed concentration of [¹²⁵I]-PYY (radioligand) B->D C Thaw and dilute NPY Y1 receptor membranes C->D E Incubate at 30°C for 60 minutes with gentle agitation D->E F Rapidly filter through GF/C filter plate E->F G Wash filters with ice-cold wash buffer F->G H Dry filters and add scintillation cocktail G->H I Measure radioactivity using a scintillation counter H->I J Plot data and calculate IC₅₀ and Ki values I->J

Figure 2: Workflow for a Competition Binding Assay.

Materials:

  • NPY Y1 receptor membrane preparation

  • This compound

  • [125I]-Peptide YY ([125I]-PYY)

  • Assay Buffer: 25 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.5% protease-free BSA, 0.1% Bacitracin, pH 7.4[4]

  • Wash Buffer: 25 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 500 mM NaCl, pH 7.4, ice-cold[4]

  • Non-specific binding control: High concentration of unlabeled NPY (e.g., 1 µM)

  • 96-well microplates

  • Glass fiber filter plates (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI)

  • Vacuum filtration manifold

  • Scintillation counter and scintillation fluid

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in an appropriate solvent and perform serial dilutions in Assay Buffer to cover a wide concentration range (e.g., 10-12 M to 10-5 M).

    • Dilute the [125I]-PYY stock in Assay Buffer to a final concentration approximately equal to its Kd for the NPY Y1 receptor (typically in the range of 0.05-1 nM).[5]

    • Thaw the NPY Y1 receptor membrane preparation on ice and dilute in Assay Buffer to a concentration that will result in specific binding of approximately 5-10% of the total added radioligand. The optimal amount of membrane protein per well (typically 3-20 µg) should be determined empirically.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of Assay Buffer, 50 µL of [125I]-PYY solution, and 150 µL of the diluted membrane preparation.

    • Non-specific Binding: Add 50 µL of 1 µM unlabeled NPY, 50 µL of [125I]-PYY solution, and 150 µL of the diluted membrane preparation.

    • Competition Binding: Add 50 µL of each this compound dilution, 50 µL of [125I]-PYY solution, and 150 µL of the diluted membrane preparation.

    • All determinations should be performed in duplicate or triplicate.

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Filtration and Washing:

    • Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filter plate.

    • Wash the filters four times with ice-cold Wash Buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter plate for at least 30 minutes at 50°C.

    • Add scintillation fluid to each well and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve:

    • Plot the percentage of specific binding of [125I]-PYY as a function of the log concentration of this compound. The percentage of specific binding at each concentration of this compound is calculated as: (Binding in presence of this compound - Non-specific Binding) / (Total Binding - Non-specific Binding) * 100.

  • Determine IC50:

    • Use a non-linear regression curve-fitting program (e.g., Prism) to fit a sigmoidal dose-response curve to the data and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [125I]-PYY).

  • Calculate Ki:

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where:

      • IC50 is the experimentally determined half-maximal inhibitory concentration of this compound.

      • [L] is the concentration of the radioligand ([125I]-PYY) used in the assay.

      • Kd is the equilibrium dissociation constant of the radioligand for the NPY Y1 receptor. The Kd for [125I]-PYY binding to rat brain NPY receptors has been reported to be in the range of 23 pM to 1.9 nM.[6] For this example, we will use a Kd of 0.5 nM.

By following these protocols, researchers can accurately determine the binding affinity of this compound for the NPY Y1 receptor, providing valuable data for pharmacological studies and drug development efforts.

References

Application Notes and Protocols for In Vivo Animal Studies with GR231118

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo animal studies using GR231118, a potent and selective neuropeptide Y (NPY) receptor ligand.

Introduction

This compound, also known as 1229U91, is a peptide analogue of the C-terminus of neuropeptide Y.[1] It is a versatile pharmacological tool for investigating the NPY system due to its dual activity as a potent and competitive antagonist of the NPY Y1 receptor and an agonist of the NPY Y4 receptor.[1][2] this compound also exhibits high affinity for the mouse NPY Y6 receptor.[1] Its high affinity for Y1 and Y4 receptors makes it a valuable tool for dissecting the physiological roles of these specific NPY receptor subtypes in various biological processes.[3][4]

Mechanism of Action

Neuropeptide Y receptors (Y1, Y2, Y4, Y5, and Y6) are a class of G-protein coupled receptors (GPCRs).[2] Upon activation, they primarily couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[2] Downstream signaling can also involve the modulation of calcium and potassium channels.[2]

This compound exerts its effects by:

  • Antagonizing the Y1 receptor: By blocking the binding of endogenous NPY to the Y1 receptor, this compound can inhibit NPY-mediated signaling pathways.

  • Activating the Y4 receptor: As an agonist, this compound mimics the action of NPY at the Y4 receptor, initiating its downstream signaling cascade.

Applications in In Vivo Research

Given the widespread distribution and diverse functions of NPY receptors, this compound can be employed in a variety of in vivo animal studies, including but not limited to:

  • Metabolic and Feeding Behavior Research: Investigating the role of NPY Y1 and Y4 receptors in the regulation of food intake, energy expenditure, and obesity.

  • Neuroscience and Behavioral Research: Elucidating the involvement of NPY pathways in anxiety, depression, and memory formation.

  • Cardiovascular Research: Studying the effects of NPY receptor modulation on blood pressure and heart rate.

  • Cancer Research: Exploring the potential of targeting NPY receptors in tumor growth and angiogenesis.

Quantitative Data Summary

The following table provides a template for summarizing quantitative data from an in vivo study investigating the effect of this compound on food intake in a rodent model.

Treatment GroupDose (mg/kg)Route of AdministrationNumber of Animals (n)Food Intake (g) at 2h (Mean ± SEM)Food Intake (g) at 4h (Mean ± SEM)Body Weight Change (%) at 24h (Mean ± SEM)
Vehicle Control0i.p.105.2 ± 0.48.1 ± 0.6+1.5 ± 0.3
This compound1i.p.103.8 ± 0.36.5 ± 0.5+0.8 ± 0.2
This compound5i.p.102.1 ± 0.24.2 ± 0.4-0.5 ± 0.1
This compound10i.p.101.5 ± 0.13.1 ± 0.3-1.2 ± 0.2

Experimental Protocols

General Guidelines for Animal Studies

All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. The ARRIVE guidelines should be followed for reporting in vivo experiments.[5][6][7]

Protocol 1: Evaluation of this compound on Food Intake in Mice

1. Objective: To assess the effect of this compound on food intake in a mouse model of diet-induced obesity.

2. Materials:

  • This compound

  • Vehicle (e.g., sterile saline or PBS)

  • Male C57BL/6J mice (8-10 weeks old)

  • Standard laboratory chow and high-fat diet

  • Metabolic cages for individual housing and food intake monitoring

  • Animal balance

  • Syringes and needles for administration

3. Animal Model:

  • Induce obesity by feeding mice a high-fat diet for 8-12 weeks.

  • House animals individually in a temperature- and light-controlled environment with a 12-hour light/dark cycle.

  • Allow ad libitum access to food and water unless otherwise specified.

4. Drug Preparation:

  • Prepare a stock solution of this compound in a suitable solvent.

  • On the day of the experiment, dilute the stock solution with the vehicle to the desired final concentrations.

5. Experimental Procedure:

  • Acclimatize mice to metabolic cages for at least 3 days prior to the experiment.

  • Fast mice for 4 hours before drug administration.

  • Randomly assign mice to treatment groups (vehicle and different doses of this compound).

  • Administer the assigned treatment via the desired route (e.g., intraperitoneal injection).

  • Immediately after administration, provide a pre-weighed amount of food.

  • Measure cumulative food intake at regular intervals (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.

  • Monitor animal health and body weight throughout the experiment.

6. Data Analysis:

  • Calculate the mean food intake and body weight change for each treatment group.

  • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine significant differences between groups.

Signaling Pathway and Experimental Workflow Diagrams

GR231118_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NPY Neuropeptide Y (NPY) Y1R NPY Y1 Receptor NPY->Y1R Binds Y4R NPY Y4 Receptor NPY->Y4R Binds This compound This compound This compound->Y1R Blocks This compound->Y4R Activates G_protein Gi/o Protein Y1R->G_protein Activates Y4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channels G_protein->Ca_channel Modulates K_channel K+ Channels G_protein->K_channel Modulates cAMP ↓ cAMP AC->cAMP Physiological_Response Physiological Response cAMP->Physiological_Response Ca_channel->Physiological_Response K_channel->Physiological_Response

Caption: this compound Signaling Pathway.

In_Vivo_Experimental_Workflow start Start: Animal Acclimatization diet Diet-Induced Obesity Model (High-Fat Diet) start->diet randomization Randomization into Treatment Groups diet->randomization fasting Fasting randomization->fasting administration Drug Administration (Vehicle or this compound) fasting->administration feeding Provide Pre-weighed Food administration->feeding measurement Measure Food Intake (1, 2, 4, 24h) feeding->measurement monitoring Monitor Body Weight and Health measurement->monitoring data_analysis Data Analysis (ANOVA) monitoring->data_analysis end End: Conclusion data_analysis->end

References

Application Notes and Protocols for GR231118 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of cell cultures for experiments involving GR231118, a potent Neuropeptide Y (NPY) Y1 receptor antagonist and Y4 receptor agonist. The following sections detail the necessary cell lines, culture conditions, and experimental procedures to effectively study the activity of this compound.

Introduction to this compound

This compound is a synthetic peptide analog of the C-terminus of Neuropeptide Y. It exhibits high affinity and selectivity as a competitive antagonist for the human NPY Y1 receptor and potent agonist activity at the human NPY Y4 receptor.[1][2] This dual activity makes it a valuable tool for differentiating the physiological and pathological roles of these two NPY receptor subtypes. NPY receptors are G-protein coupled receptors (GPCRs) that are involved in a wide range of physiological processes, including the regulation of food intake, anxiety, and blood pressure.[3]

Quantitative Data Summary for this compound

The following table summarizes the binding affinities and functional potencies of this compound for human NPY receptors. This data is essential for designing experiments and interpreting results.

Receptor SubtypeSpeciesActivityParameterValueReference
NPY Y1 ReceptorHumanAntagonistpKi10.2 - 10.4[1][2]
NPY Y1 ReceptorHumanAntagonistpA210.5[1]
NPY Y1 ReceptorRatAntagonistpKi10.4[1]
NPY Y1 ReceptorRatAntagonistpA210.0[1]
NPY Y4 ReceptorHumanAgonistpKi9.6[1][2]
NPY Y4 ReceptorHumanAgonistpEC508.6[1][2]
NPY Y2 ReceptorHuman, RatWeak Agonist--[1][2]
NPY Y5 ReceptorHuman, RatWeak Agonist--[1]
NPY Y6 ReceptorMouseHigh AffinitypKi8.8[1][2]

Recommended Cell Lines

The choice of cell line is critical for studying the effects of this compound. It is recommended to use cell lines that stably express the NPY receptor of interest (Y1 or Y4) at sufficient levels for robust assay performance.

  • Recombinant Cell Lines:

    • CHO-K1 (Chinese Hamster Ovary): A commonly used host for recombinant protein expression. Several commercial vendors offer CHO-K1 cell lines stably transfected with the human NPY Y1 or Y4 receptor.[3][4][5]

    • HEK293 (Human Embryonic Kidney): Another widely used cell line for GPCR expression and signaling studies.[6][7][8][9] Stably transfected HEK293 cell lines for NPY receptors are also commercially available.

  • Endogenously Expressing Cell Lines:

    • Human Ewing's Sarcoma Cell Lines (e.g., WE-68, SK-N-MC): These cell lines have been reported to endogenously express functional NPY Y1 receptors.[10][11]

Cell Culture Protocols

The following are detailed protocols for the culture of recombinant CHO-K1 and HEK293 cell lines expressing NPY receptors.

General Cell Culture Workflow

G General Cell Culture Workflow for this compound Experiments cluster_0 Cell Line Revival and Expansion cluster_1 Cell Preparation for Assay cluster_2 Experimental Treatment Thaw Thaw Frozen Cells Culture Culture and Expand Cells Thaw->Culture Passage Passage Cells Culture->Passage Harvest Harvest Cells Passage->Harvest Count Count and Assess Viability Harvest->Count Seed Seed Cells into Assay Plates Count->Seed Incubate Incubate Seeded Cells Seed->Incubate Treat Treat with this compound and/or Agonist Incubate->Treat Assay Perform Functional Assay Treat->Assay

Caption: A generalized workflow for preparing cells for this compound experiments.

Protocol for Culturing CHO-K1 Cells Stably Expressing NPY Receptors

Materials:

  • CHO-K1 cell line stably expressing either NPY Y1 or NPY Y4 receptor

  • Complete Growth Medium: Ham's F-12K medium supplemented with 10% Fetal Bovine Serum (FBS) and the appropriate selection antibiotic (e.g., 400 µg/ml G418 for NPY4R from some vendors).[4]

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free

  • 0.05% Trypsin-EDTA

  • Cryopreservation Medium: 45% culture medium, 45% FBS, 10% DMSO.[4]

  • Culture flasks (T-25, T-75)

  • Humidified incubator at 37°C with 5% CO2

Procedure:

  • Thawing Frozen Cells:

    • Rapidly thaw the cryovial in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 150 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in 5 mL of complete growth medium.

    • Transfer the cell suspension to a T-25 culture flask and incubate.

  • Cell Maintenance and Passaging:

    • Culture the cells at 37°C in a 5% CO2 incubator.

    • Change the medium every 2-3 days.

    • When cells reach 70-80% confluency, passage them.[5]

    • Aspirate the medium and wash the cell monolayer once with PBS.

    • Add 1-2 mL of 0.05% Trypsin-EDTA to the flask and incubate at 37°C for 2-5 minutes, or until cells detach.

    • Neutralize the trypsin by adding 4-5 mL of complete growth medium.

    • Gently pipette the cell suspension up and down to create a single-cell suspension.

    • Split the cells at a ratio of 1:4 to 1:10 into new culture flasks containing pre-warmed complete growth medium.[5]

  • Cryopreservation:

    • Harvest cells as described for passaging.

    • Centrifuge the cell suspension and resuspend the pellet in cold cryopreservation medium at a concentration of 1-2 x 10^6 cells/mL.

    • Aliquot 1 mL of the cell suspension into cryovials.

    • Place the vials in a controlled-rate freezing container at -80°C overnight, then transfer to liquid nitrogen for long-term storage.

Protocol for Culturing HEK293 Cells Stably Expressing NPY Receptors

Materials:

  • HEK293 cell line stably expressing either NPY Y1 or NPY Y4 receptor

  • Complete Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, 4 mM L-glutamine, and the appropriate selection antibiotic.

  • PBS, Ca2+/Mg2+-free

  • 0.25% Trypsin-EDTA

  • Cryopreservation Medium: Complete growth medium with 10% DMSO.[7]

  • Culture flasks (T-25, T-75)

  • Humidified incubator at 37°C with 5% CO2

Procedure:

  • Thawing Frozen Cells:

    • Follow the same procedure as for CHO-K1 cells.

  • Cell Maintenance and Passaging:

    • Culture the cells at 37°C in a 5% CO2 incubator.

    • Change the medium every 2-3 days.

    • When cells reach 80-90% confluency, passage them.[12]

    • Aspirate the medium and wash the cell monolayer with PBS.

    • Add 1 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 1-3 minutes.

    • Add 5 mL of complete growth medium to inactivate the trypsin.

    • Create a single-cell suspension by gentle pipetting.

    • Split the cells at a ratio of 1:3 to 1:6 into new flasks.[9]

  • Cryopreservation:

    • Follow the same procedure as for CHO-K1 cells, using the appropriate cryopreservation medium for HEK293 cells.

Experimental Protocols

Neuropeptide Y Receptor Signaling Pathway

NPY receptors primarily couple to the Gi alpha subunit of the heterotrimeric G-protein. Activation of the receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

G NPY Receptor Signaling Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular NPY NPY / Agonist NPYR NPY Receptor (Y1/Y4) NPY->NPYR GR231118_ant This compound (Antagonist at Y1) GR231118_ant->NPYR G_protein Gi Protein NPYR->G_protein AC Adenylyl Cyclase G_protein->AC ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A cAMP->PKA Cellular_Response Cellular Response PKA->Cellular_Response

References

Application of GR231118 in Functional Cell-Based Assays for Neuropeptide Y Y1 Receptor Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

GR231118, also known as 1229U91, is a potent and selective peptide antagonist of the Neuropeptide Y (NPY) Y1 receptor, a G protein-coupled receptor (GPCR) involved in various physiological processes, including the regulation of food intake, anxiety, and blood pressure.[1][2] Concurrently, this compound demonstrates agonist activity at the NPY Y4 receptor.[1][2] This dual activity, along with its high affinity for the Y1 receptor, makes this compound a valuable pharmacological tool for elucidating the physiological roles of the NPY Y1 and Y4 receptors and for the screening of novel therapeutic agents. These application notes provide detailed protocols for the use of this compound in fundamental cell-based assays, including radioligand binding, cAMP modulation, and intracellular calcium mobilization assays.

Data Presentation

The following tables summarize the quantitative data for this compound and related compounds, providing a comparative overview of their activity at various NPY receptor subtypes.

Table 1: Affinity and Potency of this compound at Human and Rat NPY Receptors

CompoundReceptorSpeciesAssay TypeParameterValueReference
This compoundY1HumanFunctional (cAMP)pA210.5[1]
This compoundY1HumanBindingpKi10.2[1]
This compoundY1RatFunctional (cAMP)pA210.0[1]
This compoundY1RatBindingpKi10.4[1]
This compoundY4HumanFunctional (cAMP)pEC508.6[1][2]
This compoundY4HumanBindingpKi9.6[1][2]
This compoundY6MouseBindingpKi8.8[1][2]

Table 2: Binding Affinity of [125I]-GR231118 for Rat NPY Receptors

Receptor SubtypeCell LineKd (nM)Bmax (fmol/mg protein)Reference
Y1HEK2930.09 ± 0.01150 ± 15[3]
Y4HEK2930.24 ± 0.03250 ± 30[3]
Y2HEK293No specific binding-[3]
Y5HEK293No specific binding-[3]

Table 3: Antagonist Potency of this compound in CHO Cells

AssayParameterValue (nM)Reference
Recovery of Y1 sites with active receptor cyclingIC5016.5 ± 2.3[4]
Inhibition of [125I]peptide YY internalizationIC50~4-8[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the NPY Y1 receptor signaling pathway and the general workflows for the described functional assays.

NPY_Y1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NPY NPY Y1R NPY Y1 Receptor NPY->Y1R Agonist Binding G_protein Gi/o Protein Y1R->G_protein Activation This compound This compound This compound->Y1R Antagonist Binding AC Adenylate Cyclase G_protein->AC Inhibition PLC Phospholipase C G_protein->PLC Activation cAMP cAMP AC->cAMP ATP IP3 IP3 DAG DAG PIP2 PIP2 PIP2->IP3 Hydrolysis PIP2->DAG Hydrolysis ATP ATP PKA PKA cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation Cascade Ca_ER Ca²⁺ (ER) IP3->Ca_ER Opens Channels PKC PKC DAG->PKC Activation Ca_cyto Cytosolic Ca²⁺ Ca_ER->Ca_cyto Release Ca_cyto->PKC Activation PKC->Cellular_Response Phosphorylation Cascade

Caption: NPY Y1 Receptor Signaling Pathway.

Radioligand_Binding_Assay start Start prepare_membranes Prepare cell membranes expressing NPY Y1 receptor start->prepare_membranes add_radioligand Add radiolabeled this compound ([¹²⁵I]-GR231118) prepare_membranes->add_radioligand add_competitor Add unlabeled competitor (e.g., NPY, this compound) add_radioligand->add_competitor incubate Incubate to reach equilibrium add_competitor->incubate separate Separate bound and free radioligand (e.g., filtration) incubate->separate measure Measure radioactivity of bound fraction separate->measure analyze Analyze data to determine Kd, Ki, or Bmax measure->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

cAMP_Assay start Start seed_cells Seed cells expressing NPY Y1 receptor start->seed_cells pre_incubate Pre-incubate with this compound (antagonist) seed_cells->pre_incubate stimulate Stimulate with forskolin and NPY (agonist) pre_incubate->stimulate incubate Incubate stimulate->incubate lyse_cells Lyse cells incubate->lyse_cells measure_cAMP Measure cAMP levels (e.g., HTRF, ELISA) lyse_cells->measure_cAMP analyze Analyze data to determine IC₅₀ or pA₂ of this compound measure_cAMP->analyze end End analyze->end

Caption: cAMP Assay Workflow for Antagonist Characterization.

Calcium_Mobilization_Assay start Start seed_cells Seed cells expressing NPY Y1 receptor start->seed_cells load_dye Load cells with a calcium-sensitive fluorescent dye seed_cells->load_dye pre_incubate Pre-incubate with this compound (antagonist) load_dye->pre_incubate stimulate Stimulate with NPY (agonist) pre_incubate->stimulate measure_fluorescence Measure changes in intracellular fluorescence in real-time stimulate->measure_fluorescence analyze Analyze data to determine IC₅₀ of this compound measure_fluorescence->analyze end End analyze->end

Caption: Calcium Mobilization Assay Workflow.

Experimental Protocols

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Kd) of radiolabeled this compound and the inhibitory constant (Ki) of unlabeled this compound for the NPY Y1 receptor.

Materials:

  • Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human or rat NPY Y1 receptor.[3][5]

  • Radioligand: [125I]-GR231118.[3]

  • Unlabeled Ligands: this compound, NPY (positive control).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 500 mM NaCl, pH 7.4 (ice-cold).

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).

  • 96-well plates.

  • Cell scraper and homogenization buffer.

  • Filtration apparatus and scintillation counter.

Protocol:

  • Membrane Preparation:

    • Culture cells to confluency.

    • Wash cells with ice-cold PBS and harvest by scraping.

    • Homogenize cells in ice-cold homogenization buffer and centrifuge at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in binding buffer and determine the protein concentration.

  • Saturation Binding Assay (to determine Kd of [125I]-GR231118):

    • In a 96-well plate, add increasing concentrations of [125I]-GR231118 to wells containing a fixed amount of cell membrane preparation (e.g., 10-20 µg protein/well).

    • For non-specific binding determination, add a high concentration of unlabeled NPY (e.g., 1 µM) to a parallel set of wells.

    • Incubate at room temperature for 60 minutes to allow binding to reach equilibrium.[3]

    • Terminate the assay by rapid filtration through pre-soaked glass fiber filters.

    • Wash the filters rapidly with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the Kd and Bmax values by non-linear regression analysis of the specific binding data.

  • Competition Binding Assay (to determine Ki of unlabeled this compound):

    • In a 96-well plate, add a fixed concentration of [125I]-GR231118 (at or below its Kd value) to all wells.

    • Add increasing concentrations of unlabeled this compound or other competing ligands.

    • Add a fixed amount of cell membrane preparation to each well.

    • Incubate, filter, and measure radioactivity as described for the saturation binding assay.

    • Calculate the percentage of specific binding at each concentration of the competitor.

    • Determine the IC50 value by non-linear regression and calculate the Ki value using the Cheng-Prusoff equation.

cAMP Inhibition Assay

This assay measures the ability of this compound to antagonize the NPY-mediated inhibition of adenylyl cyclase activity.

Materials:

  • Cell Line: CHO or HEK293 cells expressing the NPY Y1 receptor.

  • This compound.

  • NPY.

  • Forskolin or other adenylyl cyclase activator.

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Cell culture medium and plates.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

Protocol:

  • Cell Seeding:

    • Seed cells in a 96- or 384-well plate at an appropriate density and allow them to attach overnight.

  • Antagonist Treatment:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with various concentrations of this compound for 15-30 minutes at 37°C.

  • Agonist Stimulation:

    • Add a fixed concentration of NPY (typically the EC80 concentration for cAMP inhibition) along with a fixed concentration of forskolin to stimulate cAMP production.

    • Incubate for an appropriate time (e.g., 15-30 minutes) at 37°C.

  • cAMP Measurement:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Measure the intracellular cAMP levels using the chosen detection method.

  • Data Analysis:

    • Generate a concentration-response curve for this compound's ability to reverse the NPY-induced inhibition of forskolin-stimulated cAMP levels.

    • Determine the IC50 value of this compound.

    • To determine the pA2 value, perform Schild analysis by generating NPY concentration-response curves in the presence of multiple fixed concentrations of this compound.

Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound to block the NPY-induced increase in intracellular calcium concentration.

Materials:

  • Cell Line: HEK293 or other suitable cell line endogenously or recombinantly expressing the NPY Y1 receptor coupled to the Gq pathway, or co-expressing a promiscuous G-protein like Gα16.

  • This compound.

  • NPY.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Pluronic F-127.

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluorescence plate reader with automated injection capabilities.

Protocol:

  • Cell Seeding:

    • Seed cells in a black-walled, clear-bottom 96- or 384-well plate and allow them to form a confluent monolayer.

  • Dye Loading:

    • Prepare a loading solution of the calcium-sensitive dye with Pluronic F-127 in assay buffer.

    • Remove the culture medium and incubate the cells with the dye loading solution for 30-60 minutes at 37°C in the dark.

    • Wash the cells with assay buffer to remove excess dye.

  • Antagonist Treatment:

    • Add various concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.

  • Measurement of Calcium Mobilization:

    • Place the plate in a fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Inject a fixed concentration of NPY (typically the EC80 for calcium mobilization) into the wells.

    • Measure the change in fluorescence intensity over time.

  • Data Analysis:

    • Calculate the peak fluorescence response for each well.

    • Generate a concentration-response curve for this compound's inhibition of the NPY-induced calcium signal.

    • Determine the IC50 value of this compound.

References

Application Notes and Protocols for Y1 Receptor Antagonism Studies Using GR231118

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR231118, also known as 1229U91, is a potent and selective peptide antagonist for the Neuropeptide Y (NPY) Y1 receptor.[1] It is a valuable pharmacological tool for investigating the physiological and pathological roles of the NPY system, which is implicated in processes such as food intake, anxiety, and cardiovascular regulation.[1][2] While this compound is a highly effective Y1 antagonist, it also exhibits agonist activity at the Y4 receptor and high affinity for the Y6 receptor, a factor to consider in experimental design.[3] These notes provide a comprehensive overview of this compound's pharmacological profile and detailed protocols for its application in key in vitro assays.

Pharmacological Profile of this compound

This compound's activity has been characterized across multiple NPY receptor subtypes. It is a potent antagonist at human and rat Y1 receptors.[3] Conversely, it acts as a potent agonist at the human Y4 receptor and a weak agonist at Y2 and Y5 receptors.[3] The compound's binding affinities and functional potencies are summarized below.

Receptor SubtypeSpeciesAssay TypeParameterValueReference
Y1 HumanFunctionalpA₂10.5[3]
BindingpKi10.2[3]
RatFunctionalpA₂10.0[3]
BindingpKi10.4[3]
Y4 HumanFunctionalpEC₅₀8.6[3]
BindingpKi9.6[3]
Y2 RatFunctionalpEC₅₀6.0
Y5 RatFunctionalpEC₅₀6.1
Y6 MouseBindingpKi8.8[3]

Y1 Receptor Signaling Pathway and Antagonism by this compound

The NPY Y1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o family of G-proteins.[4] Upon activation by its endogenous ligand, NPY, the Y1 receptor initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). Simultaneously, it can activate Phospholipase C (PLC), which results in the mobilization of intracellular calcium (Ca²⁺).[5] this compound exerts its antagonist effect by binding to the Y1 receptor and preventing NPY from initiating these downstream signaling events.

G_alpha_i_o_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NPY NPY Y1R Y1 Receptor NPY->Y1R Activates This compound This compound This compound->Y1R Blocks G_protein Gαi/o Protein Y1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP ↓ cAMP AC->cAMP Ca_Mobilization ↑ Cytosolic Ca²⁺ PLC->Ca_Mobilization Promotes ATP ATP Ca_Store ER Ca²⁺ Store Ca_Store->Ca_Mobilization Binding_Assay_Workflow Workflow: Radioligand Binding Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis p1 Prepare membranes from cells expressing Y1 receptor (e.g., SK-N-MC cells) i1 Incubate membranes, radioligand, and this compound (or vehicle) in assay buffer p1->i1 p2 Prepare serial dilutions of this compound p2->i1 p3 Prepare radioligand solution (e.g., [¹²⁵I]PYY) p3->i1 s1 Separate bound and free radioligand via rapid filtration i1->s1 s2 Wash filters to remove non-specific binding s1->s2 s3 Measure radioactivity of filters using a gamma counter s2->s3 a1 Plot specific binding vs. log concentration of this compound s3->a1 a2 Calculate Ki value using Cheng-Prusoff equation a1->a2 cAMP_Assay_Workflow Workflow: cAMP Functional Assay c1 Seed Y1-expressing cells in a 96-well plate c2 Incubate cells with serial dilutions of this compound c1->c2 c3 Stimulate cells with Forskolin + NPY agonist (at EC₈₀) c2->c3 c4 Lyse cells and measure cAMP levels using a detection kit (e.g., HTRF, AlphaScreen) c3->c4 c5 Plot cAMP levels vs. log concentration of this compound c4->c5 c6 Calculate pA₂ value from a Schild plot c5->c6 Calcium_Assay_Workflow Workflow: Calcium Mobilization Assay ca1 Seed Y1-expressing cells in a black, clear-bottom 96-well plate ca2 Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) ca1->ca2 ca3 Place plate in a fluorescence plate reader (e.g., FLIPR) ca2->ca3 ca4 Establish baseline fluorescence ca3->ca4 ca5 Inject this compound (antagonist) and incubate ca4->ca5 ca6 Inject NPY agonist and record fluorescence changes ca5->ca6 ca7 Plot fluorescence change vs. log concentration of this compound ca6->ca7 ca8 Calculate IC₅₀ ca7->ca8

References

Application Notes and Protocols for Studying the Effect of GR231118 on Food Intake Behavior

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR231118 is a selective tachykinin NK2 receptor antagonist. The tachykinin system, including the NK2 receptor and its endogenous ligand neurokinin A (NKA), has been implicated in the regulation of various physiological processes. Recent research has highlighted the potential role of the NK2 receptor in the modulation of appetite and energy homeostasis. While initial research focused on NK2 receptor antagonists for conditions like irritable bowel syndrome and anxiety, emerging evidence suggests that modulation of this receptor could influence food intake.[1][2][3] These application notes provide a comprehensive overview and detailed protocols for investigating the effects of this compound on food intake behavior in preclinical animal models.

Mechanism of Action: Tachykinin NK2 Receptor Signaling

The tachykinin NK2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway.[1][4] Upon binding of its endogenous ligand, neurokinin A (NKA), the receptor activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade can modulate neuronal excitability and neurotransmitter release in brain regions associated with appetite control, such as the hypothalamus.[5]

This compound, as a selective NK2 receptor antagonist, is hypothesized to block the binding of NKA to the NK2 receptor, thereby inhibiting this downstream signaling cascade. The precise downstream effects on appetite-regulating neurons, such as pro-opiomelanocortin (POMC) and Agouti-related peptide (AgRP) neurons in the arcuate nucleus of the hypothalamus, are a key area of investigation.[3]

Signaling Pathway of the Tachykinin NK2 Receptor

NK2R_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol NKA Neurokinin A (NKA) NK2R Tachykinin NK2 Receptor (Gq-coupled) NKA->NK2R Binds & Activates This compound This compound (Antagonist) This compound->NK2R Blocks Gq Gq NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Neuronal_Modulation Modulation of Neuronal Activity & Neurotransmitter Release Ca_release->Neuronal_Modulation PKC->Neuronal_Modulation Appetite_Regulation Regulation of Appetite Neuronal_Modulation->Appetite_Regulation

Caption: Tachykinin NK2 receptor signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for this compound, based on typical findings for tachykinin NK2 receptor modulators in preclinical studies. These tables are for illustrative purposes and actual experimental results may vary.

Table 1: Dose-Response Effect of this compound on 24-Hour Food Intake in Lean Mice

Treatment GroupDose (mg/kg, i.p.)N24-Hour Food Intake (g)% Change from Vehicle
Vehicle0104.5 ± 0.3-
This compound1104.2 ± 0.4-6.7%
This compound3103.8 ± 0.3-15.6%
This compound10103.1 ± 0.2**-31.1%
This compound30102.5 ± 0.3***-44.4%
Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to vehicle.

Table 2: Effect of Chronic this compound Administration on Body Weight in Diet-Induced Obese (DIO) Mice

Treatment GroupDose (mg/kg/day, s.c.)NInitial Body Weight (g)Final Body Weight (g)Body Weight Change (g)% Body Weight Change
Vehicle01245.2 ± 1.546.5 ± 1.6+1.3 ± 0.4+2.9%
This compound101244.8 ± 1.442.1 ± 1.3-2.7 ± 0.5**-6.0%
Data are presented as mean ± SEM. *p<0.05, *p<0.01 compared to vehicle.

Table 3: Analysis of Meal Patterns in Rats Following Acute this compound Administration

Treatment GroupDose (mg/kg, i.p.)NMeal Size (g)Meal Duration (min)Meal Frequency (per 4h)Satiety Ratio
Vehicle081.8 ± 0.215.3 ± 1.13.2 ± 0.30.25 ± 0.03
This compound1081.3 ± 0.112.5 ± 0.93.1 ± 0.40.35 ± 0.04
Data are presented as mean ± SEM. p<0.05 compared to vehicle.

Experimental Protocols

The following are detailed protocols for key experiments to assess the impact of this compound on food intake behavior.

Protocol 1: Acute Food Intake Study in Lean Mice

Objective: To determine the acute dose-dependent effect of this compound on food intake in lean mice.

Materials:

  • Male C57BL/6J mice (8-10 weeks old)

  • Standard rodent chow

  • This compound

  • Vehicle (e.g., saline with 5% DMSO and 5% Tween 80)

  • Metabolic cages with food and water monitoring systems (e.g., BioDAQ, FED3) or manual measurement setup[1][6][7]

  • Animal scale

Procedure:

  • Acclimation: Individually house mice in the experimental cages for at least 3 days to acclimate to the environment and measurement devices.

  • Habituation: Handle mice and perform sham injections (vehicle) for 2 days prior to the experiment to minimize stress-induced effects on feeding.

  • Fasting: Fast the mice for 18 hours overnight with free access to water.[8]

  • Baseline Measurements: Weigh the mice and the food hoppers immediately before drug administration.

  • Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection at the desired doses (e.g., 1, 3, 10, 30 mg/kg).

  • Food Presentation: Immediately after injection, provide pre-weighed standard chow.

  • Food Intake Measurement: Record cumulative food intake at 1, 2, 4, 6, and 24 hours post-injection.[8] For automated systems, data is collected continuously. For manual measurements, weigh the food hoppers and any spillage at each time point.

  • Data Analysis: Calculate the food intake in grams for each time interval. Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the this compound-treated groups to the vehicle control group.

Protocol 2: Chronic Body Weight Study in Diet-Induced Obese (DIO) Mice

Objective: To evaluate the long-term effect of this compound on body weight and food intake in a model of obesity.

Materials:

  • Male C57BL/6J mice (6 weeks old at the start of the high-fat diet)

  • High-fat diet (HFD; e.g., 60% kcal from fat)

  • Standard rodent chow

  • This compound

  • Vehicle

  • Animal scale

  • Subcutaneous (s.c.) injection supplies

Procedure:

  • Obesity Induction: Feed mice an HFD for 8-12 weeks to induce obesity. A control group should be maintained on a standard chow diet.

  • Group Allocation: Once the mice on the HFD have reached a significantly higher body weight than the chow-fed controls, randomize them into treatment groups (vehicle and this compound at the desired dose).

  • Baseline Measurements: Record the initial body weight and daily food intake for 3-5 days before the start of treatment.

  • Chronic Drug Administration: Administer this compound or vehicle daily via subcutaneous (s.c.) injection for a period of 2-4 weeks.

  • Monitoring: Measure body weight and food intake daily throughout the treatment period.

  • Data Analysis: Analyze body weight change and cumulative food intake using a two-way repeated-measures ANOVA to assess the effects of treatment over time. Compare final body weight and total food consumption between groups using a t-test or one-way ANOVA.

Protocol 3: Meal Pattern Analysis in Rats

Objective: To characterize the effects of this compound on the microstructure of feeding behavior.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Automated food intake monitoring system capable of recording meal patterns (e.g., BioDAQ, TSE LabMaster)

  • This compound

  • Vehicle

  • Intraperitoneal (i.p.) injection supplies

Procedure:

  • Acclimation and Habituation: Individually house rats in the automated monitoring cages for at least one week to acclimate.

  • Baseline Recording: Record baseline meal patterns for 2-3 days prior to the experiment.

  • Drug Administration: At the beginning of the dark cycle (when rodents are most active), administer a single i.p. injection of this compound or vehicle.

  • Data Collection: Continuously record feeding behavior for at least 24 hours post-injection.

  • Data Analysis: Analyze the data to determine the following meal pattern parameters:

    • Meal Size: Amount of food consumed in a single meal.

    • Meal Duration: The length of time of a single meal.

    • Meal Frequency: The number of meals initiated within a specific time period.

    • Inter-meal Interval: The time between the end of one meal and the beginning of the next.

    • Satiety Ratio: Inter-meal interval divided by the size of the preceding meal. Analyze the data using a t-test or ANOVA to compare the parameters between the this compound and vehicle groups.

Experimental Workflow

The following diagram illustrates a general workflow for the preclinical evaluation of this compound's effects on food intake.

General Experimental Workflow

Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_acute Phase 2: Acute Studies cluster_chronic Phase 3: Chronic Studies cluster_analysis Phase 4: Data Analysis & Interpretation A Compound Preparation (this compound & Vehicle) C Dose-Response Food Intake Study (Protocol 1) A->C B Animal Acclimation & Habituation B->C D Meal Pattern Analysis (Protocol 3) B->D E Chronic Body Weight & Food Intake Study in DIO model (Protocol 2) C->E Inform Dose Selection F Statistical Analysis of Food Intake & Body Weight Data C->F G Analysis of Meal Microstructure D->G E->F H Interpretation of Results & Conclusion F->H G->H

References

Application Notes and Protocols for GR231118 in Cardiovascular Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR231118 is a potent and selective peptide antagonist of the Neuropeptide Y (NPY) Y1 receptor and a potent agonist of the NPY Y4 receptor.[1] NPY is a sympathetic co-transmitter that plays a significant role in a variety of physiological processes within the cardiovascular system, including vasoconstriction, regulation of blood pressure, cardiac remodeling, and angiogenesis.[2][3] The dual activity of this compound on two distinct NPY receptor subtypes makes it a valuable tool for dissecting the complex roles of NPY signaling in cardiovascular health and disease. These application notes provide an overview of the experimental use of this compound in cardiovascular research, including detailed protocols and data presentation.

Key Applications in Cardiovascular Research

  • Investigation of NPY's role in blood pressure regulation: By antagonizing the Y1 receptor, this compound can be used to study the contribution of NPY to the maintenance of basal blood pressure and the pressor responses to sympathetic stimulation and stress.

  • Elucidation of mechanisms in vasoconstriction: this compound allows for the examination of the Y1 receptor's involvement in NPY-induced vasoconstriction in various vascular beds.

  • Study of cardiac remodeling and hypertrophy: The compound can be employed to explore the role of NPY Y1 and Y4 receptor signaling in the development of cardiac hypertrophy and remodeling in response to pathological stimuli.[2]

  • Exploration of angiogenesis: As NPY is implicated in angiogenesis, this compound can be used to differentiate the specific roles of Y1 and Y4 receptors in this process.

Quantitative Data from Cardiovascular Studies

While direct in vivo cardiovascular studies using this compound are not extensively reported in publicly available literature, data from studies using other selective NPY Y1 receptor antagonists provide valuable insights into the expected effects.

Table 1: Effect of NPY Y1 Receptor Antagonist AR-H040922 on Hemodynamics During Exercise in Patients with Angina Pectoris [4]

ParameterPlaceboAR-H040922 (13.3 µg/kg/min)p-value
Systolic Blood Pressure at Peak Exercise (mmHg) 195 ± 18184 ± 19<0.05
Change in Systolic Blood Pressure from Rest to Peak Exercise (mmHg) 63 ± 1657 ± 16<0.05
Heart Rate at Peak Exercise (beats/min) 124 ± 16123 ± 16NS

Data are presented as mean ± SD. NS = Not Significant.

Table 2: Effect of NPY Y1 Receptor Antagonist BIBP3226 on Cardiovascular Responses in Conscious Spontaneously Hypertensive Rats (SHR) [5]

ParameterControl (BIBP3435)BIBP3226 (6 mg/kg/h)p-value
Resting Mean Blood Pressure (mmHg) No significant changeNo significant changeNS
Resting Heart Rate (beats/min) No significant changeNo significant changeNS
Stress-Induced Maximum Increase in Heart Rate (beats/min) 110 ± 1085 ± 8<0.05
NPY-Induced Increase in Mean Blood Pressure (mmHg) 25 ± 310 ± 2<0.05

Data are presented as mean ± SEM. BIBP3435 is the inactive enantiomer of BIBP3226.

Experimental Protocols

Protocol 1: In Vivo Blood Pressure Measurement in Rodents

This protocol describes the methodology for assessing the effect of this compound on blood pressure and heart rate in anesthetized or conscious rodents.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline)

  • Anesthetic (if applicable, e.g., isoflurane, ketamine/xylazine)

  • Catheters for arterial and venous cannulation

  • Pressure transducer and data acquisition system

  • Syringe pump for infusions

Procedure:

  • Animal Preparation: Anesthetize the animal (if required) and surgically implant catheters into the femoral artery (for blood pressure measurement) and femoral vein (for drug administration). For conscious animal studies, allow for a recovery period of at least 24 hours after surgery.

  • Baseline Recording: Acclimatize the animal to the experimental setup and record baseline mean arterial pressure (MAP) and heart rate (HR) for at least 30 minutes to ensure stability.

  • This compound Administration: Administer this compound via the venous catheter. The compound can be given as a bolus injection or a continuous infusion. Dosing will need to be optimized based on the specific research question and animal model.

  • Data Acquisition: Continuously record MAP and HR throughout the experiment.

  • Challenge (Optional): To investigate the effect of this compound on pressor responses, a challenge with an NPY Y1 receptor agonist (e.g., [Leu³¹, Pro³⁴]NPY) or a sympathomimetic agent (e.g., norepinephrine) can be administered following this compound treatment.

  • Data Analysis: Analyze the changes in MAP and HR from baseline in response to this compound and any subsequent challenges.

Protocol 2: Isolated Blood Vessel Reactivity (Wire Myography)

This ex vivo protocol allows for the direct assessment of this compound's effect on the contractility of isolated arteries.

Materials:

  • This compound

  • NPY or a selective Y1 receptor agonist

  • Krebs-Henseleit buffer

  • Wire myograph system

  • Dissection microscope and tools

  • Animal model (e.g., rat, mouse)

Procedure:

  • Vessel Isolation: Euthanize the animal and carefully dissect the desired artery (e.g., mesenteric, carotid, or coronary artery). Place the vessel in cold Krebs-Henseleit buffer.

  • Vessel Mounting: Under a dissection microscope, cut the artery into small rings (approximately 2 mm in length) and mount them on the wires of the myograph jaws in the organ bath containing Krebs-Henseleit buffer, gassed with 95% O₂ and 5% CO₂ at 37°C.

  • Equilibration and Normalization: Allow the vessel rings to equilibrate for at least 30 minutes. Gradually increase the tension to a predetermined optimal resting tension and allow to stabilize.

  • Viability Check: Contract the vessels with a high potassium solution (e.g., 60 mM KCl) to ensure viability. Wash the vessels and allow them to return to baseline.

  • This compound Incubation: Add this compound to the organ bath at the desired concentration and incubate for a specified period (e.g., 20-30 minutes).

  • Cumulative Concentration-Response Curve: Add increasing concentrations of NPY or a Y1 agonist to the organ bath to generate a cumulative concentration-response curve for vasoconstriction.

  • Data Analysis: Compare the concentration-response curves in the presence and absence of this compound to determine its antagonistic effect (e.g., by calculating the pA₂ value).

Signaling Pathways and Visualizations

NPY Y1 Receptor Signaling Pathway

Activation of the NPY Y1 receptor, a G-protein coupled receptor (GPCR), primarily couples to Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] In vascular smooth muscle cells, Y1 receptor activation also leads to an increase in intracellular calcium concentration ([Ca²⁺]i), contributing to vasoconstriction.[6]

NPY_Y1_Signaling cluster_membrane Cell Membrane NPY Neuropeptide Y (NPY) Y1R NPY Y1 Receptor NPY->Y1R Binds G_protein Gαi/o Y1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 ATP ATP ATP->cAMP Converts PIP2 PIP2 PIP2->IP3 Hydrolyzes Ca_release Ca²⁺ Release from SR IP3->Ca_release Stimulates DAG DAG Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction Leads to This compound This compound (Antagonist) This compound->Y1R Blocks

NPY Y1 Receptor Signaling Pathway.
NPY Y4 Receptor Signaling Pathway

The NPY Y4 receptor, also a Gαi/o-coupled GPCR, is preferentially activated by pancreatic polypeptide (PP) but can also be activated by NPY.[2] this compound acts as a potent agonist at this receptor.[1] Similar to the Y1 receptor, its activation leads to the inhibition of adenylyl cyclase and a decrease in cAMP. In some smooth muscle cells, Y4 receptor activation has been shown to couple to Gq, leading to phospholipase C activation, IP3 formation, and subsequent calcium release, resulting in contraction.[1]

NPY_Y4_Signaling cluster_membrane Cell Membrane NPY_PP NPY / PP Y4R NPY Y4 Receptor NPY_PP->Y4R Binds G_protein_i Gαi/o Y4R->G_protein_i Activates G_protein_q Gαq Y4R->G_protein_q Activates AC Adenylyl Cyclase G_protein_i->AC Inhibits PLC Phospholipase C G_protein_q->PLC Activates cAMP ↓ cAMP AC->cAMP IP3 ↑ IP3 PLC->IP3 ATP ATP ATP->cAMP Converts PIP2 PIP2 PIP2->IP3 Hydrolyzes Ca_release Ca²⁺ Release IP3->Ca_release Stimulates Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to This compound This compound (Agonist) This compound->Y4R Activates

NPY Y4 Receptor Signaling Pathway.
Experimental Workflow: Investigating this compound Effects on Blood Pressure

Experimental_Workflow cluster_prep Preparation cluster_intervention Intervention cluster_analysis Data Analysis animal_prep Animal Preparation (Cannulation) baseline Baseline Data Recording (MAP & HR) animal_prep->baseline drug_admin Administer this compound (Bolus or Infusion) baseline->drug_admin challenge Optional: Administer NPY Agonist drug_admin->challenge data_acq Continuous Data Acquisition drug_admin->data_acq challenge->data_acq analysis Analyze Changes in MAP and HR data_acq->analysis conclusion Draw Conclusions on This compound Effect analysis->conclusion

References

Solubilizing and storing GR231118 for research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR231118, also known as 1229U91, is a potent and selective peptide antagonist of the Neuropeptide Y (NPY) Y1 receptor and a potent agonist of the NPY Y4 receptor.[1][2] It also exhibits weaker activity at the NPY Y2, Y5, and Y6 receptors.[1][2] This dual activity makes it a valuable tool for investigating the physiological roles of these NPY receptor subtypes in various biological processes. These application notes provide detailed protocols for the solubilization and storage of this compound to ensure its stability and efficacy in research applications.

Chemical Properties

A summary of the key chemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Weight 2352.77 g/mol [3]
Molecular Formula C110H170N34O24[3]
Synonyms 1229U91, GW1229[1][3]
Compound Class Peptide[4]

Solubilization Protocol

The solubility of this compound in common laboratory solvents has not been extensively published. However, based on its peptide structure, the following protocol is recommended for preparing stock solutions. It is advisable to perform a small-scale solubility test before preparing a large stock solution.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, anhydrous

  • Sterile, nuclease-free water or aqueous buffer (e.g., PBS, pH 7.2-7.4)

  • Sterile, polypropylene microcentrifuge tubes

Procedure for Preparing a 10 mM Stock Solution in DMSO:

  • Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood to prevent microbial contamination.

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.35 mg of this compound (MW = 2352.77 g/mol ).

  • Initial Solubilization: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For 1 mL of a 10 mM solution, this would be 100 µL of DMSO.

  • Mixing: Gently vortex or sonicate the solution until the peptide is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Dilution (Optional but Recommended): For many cell-based assays, it is recommended to further dilute the DMSO stock solution with an aqueous buffer to minimize the concentration of DMSO in the final working solution. Slowly add the aqueous buffer to the DMSO stock solution while gently mixing. Be cautious as high concentrations of organic solvent can cause precipitation of the peptide. A common final DMSO concentration in cell culture media is ≤0.1%.

Note: The optimal solvent and concentration for your specific application may vary. It is recommended to test the solubility in small volumes of different solvents (e.g., water, PBS, ethanol) if DMSO is not suitable for your experimental setup.

Storage Recommendations

Proper storage of this compound is critical to maintain its biological activity and prevent degradation.

Storage ConditionRecommendationDuration
Solid (Powder) Store desiccated at -20°C.[3]Long-term
Stock Solution in DMSO Aliquot into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.Up to 6 months at -20°C; Up to 12 months at -80°C (general guidance)
Aqueous Solutions Prepare fresh for each experiment. If short-term storage is necessary, store at 4°C for no more than 24 hours. Avoid storing in aqueous solutions for extended periods due to the risk of degradation and microbial growth.Short-term (hours to days)

Experimental Workflow: Solubilization and Storage

G Workflow for this compound Solubilization and Storage cluster_prep Preparation of Stock Solution cluster_storage Storage cluster_use Experimental Use weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw a Single Aliquot store->thaw dilute Dilute in Aqueous Buffer thaw->dilute use Use in Experiment dilute->use

Caption: A streamlined workflow for preparing and storing this compound stock solutions.

Signaling Pathway of NPY Receptors Modulated by this compound

This compound acts on NPY receptors, which are G protein-coupled receptors (GPCRs). The primary signaling pathway for the Y1 receptor, which this compound antagonizes, and the Y4 receptor, which it agonizes, involves the modulation of adenylyl cyclase and intracellular calcium levels.

G NPY Receptor Signaling Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Y1R NPY Y1 Receptor G_alpha_i Gαi Y1R->G_alpha_i Y4R NPY Y4 Receptor Y4R->G_alpha_i G_alpha_q Gαq Y4R->G_alpha_q AC Adenylyl Cyclase G_alpha_i->AC Inhibition PLC Phospholipase C G_alpha_q->PLC Activates cAMP cAMP AC->cAMP Converts ATP to IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates PKA PKA cAMP->PKA Activates MAPK MAPK/ERK Pathway PKA->MAPK Inhibits Ca2 [Ca2+]i IP3->Ca2 Increases PKC PKC DAG->PKC Activates Ca2->PKC Activates PKC->MAPK Cellular_Response Cellular Response (e.g., Proliferation, Inhibition of Neurotransmitter Release) MAPK->Cellular_Response NPY NPY NPY->Y1R NPY->Y4R GR231118_ant This compound (Antagonist) GR231118_ant->Y1R GR231118_ago This compound (Agonist) GR231118_ago->Y4R

Caption: this compound modulates NPY receptor signaling, affecting downstream pathways.

References

Troubleshooting & Optimization

Technical Support Center: [125I]-GR231118 Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for reducing non-specific binding in [125I]-GR231118 radioligand binding assays.

Frequently Asked Questions (FAQs)

Q1: What is [125I]-GR231118 and what is it used for?

A1: [125I]-GR231118 is a radioiodinated analog of GR231118, a potent and high-affinity ligand for Neuropeptide Y (NPY) receptors. It is primarily used in radioligand binding assays to characterize NPY Y1 and Y4 receptors. Due to its high affinity, it is a valuable tool for studying the distribution and pharmacology of these receptors in various tissues and cell lines.

Q2: What are the primary causes of high non-specific binding in [125I]-GR231118 assays?

A2: High non-specific binding (NSB) in [125I]-GR231118 assays can stem from several factors:

  • Hydrophobic and Electrostatic Interactions: The radioligand can bind to non-receptor components like lipids, plastics, and filter mats through non-specific forces.[1]

  • Suboptimal Assay Conditions: Incorrect buffer pH, ionic strength, or the absence of appropriate blocking agents can increase NSB.[1]

  • Radioligand Quality: Low specific activity or the presence of radiochemical impurities can contribute to higher background signal.

  • Tissue/Cell Preparation: Poor quality membrane preparations with denatured proteins can expose non-specific binding sites.[1]

Q3: How is non-specific binding (NSB) determined in a [125I]-GR231118 binding assay?

A3: Non-specific binding is measured by incubating the membrane preparation and [125I]-GR231118 in the presence of a high concentration of a non-radiolabeled competitor that has high affinity for the target receptors (Y1 and Y4). This "cold" ligand saturates the specific binding sites, ensuring that any remaining bound radioactivity is non-specific. A common choice for this is a high concentration (e.g., 1 µM) of unlabeled this compound or a selective NPY Y1 receptor antagonist like BIBP3226.

Q4: What is an acceptable level of non-specific binding?

A4: Ideally, non-specific binding should be less than 10% of the total binding. If NSB exceeds 50% of the total binding, the assay window is significantly reduced, making it difficult to obtain reliable data.

Troubleshooting Guide

This guide addresses common issues encountered during [125I]-GR231118 binding assays and provides recommended solutions.

Problem Possible Cause(s) Recommended Solution(s)
High Non-Specific Binding (NSB) 1. Inappropriate Buffer Composition: Suboptimal pH or ionic strength.1. Optimize the assay buffer. A common starting point is 50 mM Tris-HCl, pH 7.4. Consider increasing the ionic strength by adding NaCl (e.g., 100-150 mM) to reduce electrostatic interactions.[1]
2. Insufficient Blocking: Non-specific sites on assay plates, filters, and in the membrane preparation are not adequately blocked.2. Add a blocking agent to the assay buffer. Bovine Serum Albumin (BSA) at a concentration of 0.1% to 1% (w/v) is commonly used to reduce binding to surfaces.[1]
3. Radioligand Sticking to Plasticware: Hydrophobic interactions between [125I]-GR231118 and polypropylene tubes or plates.3. Include a low concentration of a non-ionic detergent, such as 0.01% Tween-20 or Triton X-100, in the assay buffer.[1] Consider using low-binding microplates.
4. Binding to Filters: The radioligand is binding to the glass fiber filters used in filtration assays.4. Pre-soak the filter mats in a solution of 0.3-0.5% polyethylenimine (PEI) to reduce non-specific binding of the positively charged radioligand. Increase the volume and number of washes with ice-cold wash buffer.[1]
Low Specific Binding Signal 1. Degraded Radioligand: [125I]-GR231118 has degraded over time.1. Use a fresh lot of radioligand. Check the expiration date and store it properly as recommended by the manufacturer.
2. Low Receptor Expression: The tissue or cells used have a low density of NPY Y1/Y4 receptors.2. Increase the amount of membrane protein per well. However, be mindful that this can also increase NSB. Perform a protein concentration optimization experiment.
3. Suboptimal Incubation Time/Temperature: The binding reaction has not reached equilibrium.3. Optimize the incubation time and temperature. For [125I]-GR231118, incubation for 60-90 minutes at room temperature is a common starting point.
High Well-to-Well Variability 1. Inconsistent Pipetting: Inaccurate or inconsistent dispensing of reagents.1. Ensure all pipettes are calibrated. Use reverse pipetting for viscous solutions. Mix all reagent stocks thoroughly before pipetting.
2. Incomplete Washing: Residual unbound radioligand remains on the filters.2. Ensure the filtration and washing steps are performed rapidly and consistently for all wells. Use a multi-channel harvester for uniform washing.
3. Membrane Aggregation: The membrane preparation is not homogenous.3. Briefly sonicate or vortex the membrane preparation before adding it to the assay plate to ensure a uniform suspension.

Quantitative Data Summary

Table 1: Binding Affinity of [125I]-GR231118 at NPY Receptors

Receptor SubtypeTissue/Cell LineKd (nM)Bmax (fmol/mg protein)Reference
NPY Y1Rat Brain Homogenate~0.15~150Fictional Example
NPY Y1SK-N-MC Cells~0.20~250Fictional Example
NPY Y4CHO-hY4 Cells~0.35~1200Fictional Example
NPY Y2Rat Brain Homogenate>1000Not DetectableFictional Example
NPY Y5HEK293-hY5 Cells>1000Not DetectableFictional Example

Note: The values presented are examples and may vary depending on the specific experimental conditions.

Table 2: Recommended Concentrations of Common Assay Components

ComponentRecommended ConcentrationPurpose
[125I]-GR231118 0.1 - 0.5 nMRadioligand; concentration should be close to the Kd
Unlabeled Competitor (for NSB) 1 µMe.g., this compound, BIBP3226
Bovine Serum Albumin (BSA) 0.1% - 1% (w/v)Blocking agent to reduce binding to surfaces
Polyethylenimine (PEI) 0.3% - 0.5% (v/v)Pre-treatment for filter mats
Tween-20 / Triton X-100 0.01% (v/v)Detergent to reduce hydrophobic interactions

Experimental Protocols

Protocol 1: Membrane Preparation from Tissues or Cells
  • Homogenize tissue or cell pellets in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Wash the membrane pellet by resuspending in fresh homogenization buffer and repeating the high-speed centrifugation.

  • Resuspend the final pellet in a suitable assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).

  • Store membrane preparations in aliquots at -80°C.

Protocol 2: [125I]-GR231118 Radioligand Binding Assay (Filtration Format)
  • Assay Setup:

    • Prepare the assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA.

    • In a 96-well plate, add the following to each well:

      • Total Binding: 50 µL of assay buffer.

      • Non-Specific Binding: 50 µL of 1 µM unlabeled this compound in assay buffer.

      • Competition Binding: 50 µL of competing compound at various concentrations.

    • Add 50 µL of [125I]-GR231118 (at a final concentration near its Kd) to all wells.

    • Initiate the binding reaction by adding 100 µL of the membrane preparation (containing 20-50 µg of protein) to all wells.

  • Incubation:

    • Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

  • Filtration:

    • Pre-soak a glass fiber filter mat (e.g., GF/B or GF/C) in 0.5% PEI for at least 30 minutes.

    • Rapidly terminate the assay by vacuum filtration of the plate contents through the pre-soaked filter mat using a cell harvester.

    • Wash the filters 3-4 times with 300 µL of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Counting:

    • Dry the filter mat completely.

    • Add scintillant to each filter spot and count the radioactivity using a suitable counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • For competition assays, determine the IC50 and subsequently the Ki values.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation Incubation Incubation Membrane_Prep->Incubation Reagent_Prep Reagent Preparation Reagent_Prep->Incubation Filtration Filtration Incubation->Filtration Counting Radioactivity Counting Filtration->Counting Data_Analysis Data Analysis Counting->Data_Analysis

Caption: Workflow for a typical [125I]-GR231118 radioligand binding assay.

Troubleshooting_NSB Start High Non-Specific Binding? Check_Buffer Optimize Buffer? (pH, Ionic Strength) Start->Check_Buffer Yes Success NSB Reduced Start->Success No Add_BSA Add/Increase BSA? Check_Buffer->Add_BSA Check_Buffer->Success Resolved Add_Detergent Add Detergent? (e.g., Tween-20) Add_BSA->Add_Detergent Add_BSA->Success Resolved Pretreat_Filters Pre-treat Filters with PEI? Add_Detergent->Pretreat_Filters Add_Detergent->Success Resolved Check_Ligand Check Radioligand Quality/Age? Pretreat_Filters->Check_Ligand Pretreat_Filters->Success Resolved Check_Ligand->Success Resolved Failure Still High NSB (Consult Further) Check_Ligand->Failure

Caption: Troubleshooting decision tree for high non-specific binding.

NPY_Signaling NPY NPY Y1R NPY Y1 Receptor NPY->Y1R Y4R NPY Y4 Receptor NPY->Y4R This compound [125I]-GR231118 This compound->Y1R Antagonist This compound->Y4R Agonist G_protein Gi/o Protein Y1R->G_protein Y4R->G_protein AC Adenylyl Cyclase G_protein->AC Ca_mobilization ↑ Intracellular Ca2+ G_protein->Ca_mobilization cAMP ↓ cAMP AC->cAMP

Caption: Simplified signaling pathways for NPY Y1 and Y4 receptors.

References

Troubleshooting low signal in GR231118 binding assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GR231118 in binding assays. The information is tailored for researchers, scientists, and drug development professionals to address common issues and optimize experimental outcomes, particularly concerning low signal generation.

Troubleshooting Low Signal in this compound Binding Assays

Low signal is a frequent challenge in binding assays. This guide provides a systematic approach to identifying and resolving the root cause of weak signals in your this compound experiments.

Q1: What are the initial checks if I observe a low or no signal in my [125I]-GR231118 radioligand binding assay?

A1: When troubleshooting a low signal, it's best to start with the most straightforward potential issues. Here are the initial steps:

  • Reagent Integrity:

    • Radioligand Quality: Confirm the age and specific activity of your [125I]-GR231118. Iodinated ligands have a limited shelf-life. Ensure it has been stored correctly at the recommended temperature and protected from light to prevent degradation.

    • Receptor Preparation: Verify the integrity and concentration of your receptor-containing membranes or cells. Repeated freeze-thaw cycles can degrade the receptor.[1] Perform a protein quantification assay (e.g., BCA assay) to confirm the protein concentration in your membrane preparation.

  • Equipment Functionality:

    • Gamma Counter/Scintillation Counter: Ensure your radiation detection equipment is properly calibrated and functioning correctly. Run a standard of known radioactivity to check for instrument drift or malfunction.

  • Basic Assay Conditions:

    • Incorrect Pipetting: Double-check all pipettes for accuracy, as errors in dispensing the radioligand, competitor, or receptor preparation can significantly impact the results.

    • Assay Buffer Composition: Confirm that the pH and composition of your binding buffer are correct.

Q2: My initial checks seem fine. What are the next steps in troubleshooting low signal?

A2: If the basic checks do not resolve the issue, the next step is to investigate the experimental parameters more closely.

  • Suboptimal Assay Conditions:

    • Incubation Time: Insufficient incubation time will prevent the binding reaction from reaching equilibrium.[2] For [125I]-GR231118, binding is reported to reach equilibrium within 10 minutes at room temperature and remains stable for at least 4 hours.[3][4] However, it is always best to determine the optimal incubation time for your specific system by performing a time-course experiment.

    • Incubation Temperature: Ensure the incubation is performed at the recommended temperature. Deviations can affect binding kinetics and receptor stability.

    • Receptor Concentration: The concentration of the receptor in the assay is critical. Too little receptor will result in a low signal. It is advisable to perform a receptor titration to determine the optimal concentration that gives a robust signal without depleting the radioligand.[2]

  • Issues with Non-Specific Binding (NSB) Definition:

    • Inappropriate Competitor: To determine specific binding, a high concentration of an appropriate unlabeled ligand is used to displace the radioligand from the receptor. For this compound binding to the Y1 receptor, potent Y1 antagonists like BIBO3304 or BIBP3226 can be used.[3][4] Ensure the competitor is used at a saturating concentration (typically 100- to 1000-fold higher than its Ki).

Q3: Could the problem be with my membrane preparation or cell line?

A3: Yes, issues with the biological components are a common source of low signal.

  • Low Receptor Expression: The cell line used may not express a sufficient number of Y1 or Y4 receptors. Verify the expression level of the target receptor in your cell line or tissue preparation.

  • Poor Membrane Preparation: The protocol for preparing the cell membranes may be suboptimal, leading to a low yield of receptor-containing membranes. Ensure proper homogenization and centrifugation steps to isolate the membrane fraction effectively.[1][5]

  • Receptor Inactivation: The receptor may have been inactivated during the preparation process due to proteolysis or denaturation. Always use protease inhibitors in your lysis and binding buffers.[5]

Q4: I'm using a fluorescence polarization (FP) assay with a fluorescently labeled this compound analog and getting a low mP shift. What should I check?

A4: While less common for this compound, if you are using an FP format, the principles of troubleshooting are similar but with some specific considerations:

  • Fluorophore Issues:

    • Photobleaching: Minimize the exposure of your fluorescent ligand to light.

    • Inappropriate Fluorophore: The chosen fluorophore might have a low quantum yield or its fluorescence might be quenched upon binding.

  • Assay Conditions:

    • Tracer Concentration: Use the lowest concentration of the fluorescent tracer that provides a stable and robust fluorescence signal.

    • Buffer Composition: Avoid components in the buffer that can cause high background fluorescence.

  • Instrument Settings:

    • G-Factor Calibration: Ensure the plate reader's G-factor is correctly calibrated for the specific fluorophore being used.

    • Gain Settings: Optimize the PMT gain settings to ensure the signal is within the linear range of the detector.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its receptor binding profile?

A1: this compound (also known as 1229U91) is a peptide analog of the C-terminus of neuropeptide Y (NPY).[6] It is a high-affinity ligand for the neuropeptide Y receptors Y1 and Y4.[3][4] It acts as a potent and competitive antagonist at the human and rat Y1 receptors and as a potent agonist at the human Y4 receptor.[6] this compound shows significantly lower affinity for the Y2 and Y5 receptor subtypes.[3]

Q2: What is the typical affinity of this compound for its target receptors?

A2: this compound binds with very high affinity to the Y1 and Y4 receptors. The dissociation constant (Kd) for [125I]-GR231118 is in the low nanomolar to picomolar range. See the data table below for specific values.

Q3: Can I use this compound in functional assays?

A3: Yes. As this compound is an antagonist for the Y1 receptor and an agonist for the Y4 receptor, it can be used in functional assays that measure downstream signaling events, such as cAMP accumulation or calcium mobilization, to characterize the activity of test compounds.[6]

Q4: What is the best way to determine non-specific binding in a [125I]-GR231118 binding assay?

A4: To determine non-specific binding, a saturating concentration of an unlabeled ligand that binds to the same receptor should be used. For studying Y1 receptors, highly selective Y1 antagonists such as BIBO3304 or BIBP3226 are recommended.[3][4]

Quantitative Data Summary

The following table summarizes the binding and functional parameters of this compound for various neuropeptide Y (NPY) receptor subtypes.

Receptor SubtypeSpeciesParameterValueReference
Y1RatKd0.09 ± 0.01 nM[3]
Y1HumanpKi10.2[6]
Y1RatpKi10.4[6]
Y1HumanpA210.5[6]
Y1RatpA210.0[6]
Y4RatKd0.24 ± 0.03 nM[3]
Y4HumanpKi9.6[6]
Y4HumanpEC508.6[6]
Y2Human & Rat-Weak Agonist[6]
Y5Human & Rat-Weak Agonist[6]
Y6MousepKi8.8[6]

Experimental Protocols

Detailed Protocol: [125I]-GR231118 Radioligand Binding Assay (Membrane Preparation)

This protocol provides a general framework for a competitive radioligand binding assay using [125I]-GR231118 with membranes prepared from cells expressing the NPY Y1 receptor.

1. Materials and Reagents:

  • Cells: HEK293 or CHO cells stably expressing the human or rat NPY Y1 receptor.

  • Lysis Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors (e.g., cOmplete™, Mini, EDTA-free).

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [125I]-GR231118.

  • Unlabeled Competitor (for NSB): BIBO3304 or this compound.

  • 96-well plates.

  • Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).

  • Filtration apparatus.

  • Scintillation fluid and vials or gamma counter tubes.

2. Membrane Preparation:

  • Harvest cells and centrifuge at 1,000 x g for 5 minutes at 4°C.

  • Wash the cell pellet with ice-cold PBS.

  • Resuspend the pellet in ice-cold Lysis Buffer.

  • Homogenize the cell suspension using a Dounce homogenizer or a Polytron.

  • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

  • Discard the supernatant and resuspend the membrane pellet in Lysis Buffer.

  • Repeat the centrifugation and resuspension step.

  • Resuspend the final pellet in Binding Buffer, determine the protein concentration, and store at -80°C in aliquots.

3. Binding Assay Procedure:

  • In a 96-well plate, add the following in a final volume of 250 µL:

    • Total Binding: 50 µL Binding Buffer, 50 µL [125I]-GR231118 (at a concentration near its Kd), and 150 µL of membrane preparation.

    • Non-Specific Binding (NSB): 50 µL unlabeled competitor (e.g., 1 µM BIBO3304), 50 µL [125I]-GR231118, and 150 µL of membrane preparation.

    • Competition Binding: 50 µL of test compound at various concentrations, 50 µL [125I]-GR231118, and 150 µL of membrane preparation.

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Terminate the binding by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold Wash Buffer.

  • Transfer the filters to tubes for counting in a gamma counter.

4. Data Analysis:

  • Calculate specific binding by subtracting the counts per minute (CPM) of the NSB wells from the total binding wells.

  • For competition assays, plot the percentage of specific binding against the log concentration of the test compound to determine the IC50.

  • Calculate the Ki of the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Troubleshooting_Low_Signal start Low or No Signal Observed reagent_check Initial Checks: - Radioligand Integrity - Receptor Preparation Quality - Equipment Functionality start->reagent_check assay_conditions Investigate Assay Conditions: - Incubation Time - Incubation Temperature - Receptor Concentration reagent_check->assay_conditions Reagents OK resolution Signal Restored reagent_check->resolution Issue Found & Corrected nsb_issues Review Non-Specific Binding: - Appropriate Competitor - Competitor Concentration assay_conditions->nsb_issues Conditions Optimized assay_conditions->resolution Issue Found & Corrected biological_source Evaluate Biological Source: - Receptor Expression Level - Membrane Prep Quality - Receptor Inactivation nsb_issues->biological_source NSB Definition Correct nsb_issues->resolution Issue Found & Corrected fp_specific FP-Specific Checks: - Fluorophore Stability - Tracer Concentration - Instrument Settings biological_source->fp_specific Biologicals Verified biological_source->resolution Issue Found & Corrected fp_specific->resolution FP Parameters Optimized

Caption: Troubleshooting workflow for low signal in this compound binding assays.

Experimental_Workflow prep 1. Membrane Preparation (Homogenization & Centrifugation) assay_setup 2. Assay Setup (96-well plate) - Total Binding - Non-Specific Binding - Competition prep->assay_setup incubation 3. Incubation (RT, 60-90 min) assay_setup->incubation filtration 4. Rapid Filtration (Separates bound from free ligand) incubation->filtration counting 5. Radioactivity Counting (Gamma Counter) filtration->counting analysis 6. Data Analysis (Calculate Specific Binding, IC50, Ki) counting->analysis NPY_Y1_Signaling NPY Neuropeptide Y (NPY) Y1R NPY Y1 Receptor (GPCR) NPY->Y1R Binds & Activates This compound This compound (Antagonist) This compound->Y1R Binds & Blocks G_protein Gi/o Protein Y1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C (PLC) G_protein->PLC Activates cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., Vasoconstriction, Cell Growth) cAMP->Cellular_Response Modulates IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_release ↑ Intracellular Ca2+ IP3_DAG->Ca_release PKC Protein Kinase C (PKC) Ca_release->PKC PKC->Cellular_Response

References

Technical Support Center: Optimizing Experiments with GR231118

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing incubation times and troubleshooting common issues encountered during experiments with the neuropeptide Y (NPY) receptor ligand, GR231118.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a potent and selective antagonist of the Neuropeptide Y (NPY) Y1 receptor and a potent agonist of the NPY Y4 receptor.[1][2] It also exhibits high affinity for the Y6 receptor and weaker activity at the Y2 and Y5 receptors.[1][2]

Q2: What are the key binding affinities of this compound for different NPY receptors?

The binding affinities of this compound are summarized in the table below. These values are crucial for designing experiments and interpreting results.

Receptor SubtypeSpeciesAssay TypeParameterValue
Y1HumanRadioligand BindingpA210.5
Y1RatRadioligand BindingpA210.0
Y1HumanRadioligand BindingpKi10.2
Y1RatRadioligand BindingpKi10.4
Y4HumanFunctional (cAMP)pEC508.6
Y4HumanRadioligand BindingpKi9.6
Y6MouseRadioligand BindingpKi8.8

Q3: What is a recommended starting point for incubation time in a this compound radioligand binding assay?

For radiolabeled this compound ([¹²⁵I]-GR231118), binding has been shown to reach equilibrium within 10 minutes at room temperature and remains stable for at least 4 hours. Therefore, a standard incubation time of 60 to 120 minutes is a safe starting point for many experimental setups. However, it is always recommended to perform a time-course experiment to determine the optimal incubation time for your specific conditions.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound experiments.

Radioligand Binding Assays

Problem: High non-specific binding.

  • Possible Cause 1: Inappropriate incubation time.

    • Solution: An excessively long incubation can lead to increased non-specific binding. Determine the optimal incubation time by performing a time-course experiment (see Experimental Protocols section).

  • Possible Cause 2: Suboptimal blocking agents.

    • Solution: Ensure you are using an appropriate blocking agent in your assay buffer, such as bovine serum albumin (BSA), to minimize the binding of the radioligand to non-receptor components.

  • Possible Cause 3: Issues with the radioligand.

    • Solution: The radioligand may be degraded or contain impurities. Use a fresh aliquot of high-quality radioligand.

Problem: Low or no specific binding.

  • Possible Cause 1: Insufficient incubation time.

    • Solution: The binding reaction may not have reached equilibrium. Increase the incubation time based on the results of a time-course experiment.

  • Possible Cause 2: Inactive receptor preparation.

    • Solution: Verify the integrity and concentration of your receptor preparation. Use a fresh preparation or a positive control ligand known to bind to the receptor.

  • Possible Cause 3: Incorrect assay conditions.

    • Solution: Optimize assay parameters such as pH, temperature, and ionic strength of the buffer.

cAMP Functional Assays

Problem: High basal cAMP levels.

  • Possible Cause 1: Cell stress or over-confluency.

    • Solution: Ensure cells are healthy and not overgrown. Plate cells at an optimal density and handle them gently to minimize stress.

  • Possible Cause 2: Contamination of cell culture.

    • Solution: Check for any signs of contamination. If suspected, discard the culture and start with a fresh, uncontaminated stock.

Problem: No or low signal in response to this compound (as a Y4 agonist).

  • Possible Cause 1: Insufficient incubation time.

    • Solution: The stimulation time may be too short for a detectable change in cAMP levels. Perform a time-course experiment to determine the optimal stimulation time.

  • Possible Cause 2: Low receptor expression.

    • Solution: Confirm the expression of the Y4 receptor in your cell line using a validated method like qPCR or western blotting.

  • Possible Cause 3: Phosphodiesterase (PDE) activity.

    • Solution: cAMP is rapidly degraded by PDEs. Include a PDE inhibitor, such as IBMX, in your assay buffer to allow for cAMP accumulation.

Experimental Protocols

Protocol 1: Determining Optimal Incubation Time for Radioligand Binding Assay

This protocol outlines a time-course experiment to establish the optimal incubation period for a this compound radioligand binding assay.

Methodology:

  • Prepare Reagents: Prepare your cell membranes or tissues expressing the NPY receptor of interest, radiolabeled this compound, and assay buffer.

  • Set Up Assay Plates: Prepare two sets of tubes or wells: one for total binding and one for non-specific binding (NSB). For NSB, add an excess of unlabeled this compound.

  • Initiate Binding: Add the radiolabeled this compound to all tubes/wells to start the reaction.

  • Incubate: Incubate the plates at the desired temperature (e.g., room temperature or 37°C).

  • Time Points: At various time points (e.g., 5, 10, 20, 30, 60, 90, 120, 180, and 240 minutes), terminate the binding reaction by rapid filtration.

  • Measure Radioactivity: Quantify the radioactivity on the filters.

  • Data Analysis: Calculate specific binding at each time point (Total Binding - Non-Specific Binding). Plot specific binding against time. The optimal incubation time is the point at which the specific binding reaches a stable plateau.

Protocol 2: Determining Optimal Incubation Time for cAMP Functional Assay

This protocol describes how to determine the optimal stimulation time for a this compound functional assay measuring cAMP production (for Y4 receptor agonism).

Methodology:

  • Cell Plating: Plate cells expressing the NPY Y4 receptor at an appropriate density in a multi-well plate and allow them to adhere overnight.

  • Prepare Reagents: Prepare assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) and a solution of this compound at a concentration known to elicit a response (e.g., 10x EC50).

  • Stimulation: Add the this compound solution to the cells.

  • Time Points: At various time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), lyse the cells to stop the reaction and release intracellular cAMP.

  • cAMP Measurement: Measure the cAMP levels in the cell lysates using a suitable cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: Plot the measured cAMP concentration against the stimulation time. The optimal incubation time is the point at which the cAMP signal reaches its maximum and remains stable.

Visualizations

NPY_Signaling_Pathway cluster_receptor NPY Receptor Activation cluster_gprotein G-Protein Signaling cluster_second_messenger Second Messenger This compound This compound NPY_Y1 NPY Y1 Receptor This compound->NPY_Y1 Antagonist NPY_Y4 NPY Y4 Receptor This compound->NPY_Y4 Agonist Gi Gi/o NPY_Y1->Gi Activates NPY_Y4->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP

Caption: NPY Receptor Signaling Pathway for this compound.

Incubation_Time_Workflow start Start: Prepare Assay Components setup Set up Total and Non-Specific Binding Groups start->setup initiate Initiate Binding Reaction setup->initiate incubate Incubate at Defined Temperature initiate->incubate time_points Terminate Reaction at Multiple Time Points incubate->time_points filter Rapid Filtration time_points->filter measure Measure Radioactivity filter->measure analyze Calculate Specific Binding and Plot vs. Time measure->analyze end End: Determine Optimal Incubation Time analyze->end

Caption: Experimental Workflow for Optimizing Incubation Time.

Troubleshooting_Workflow start Problem Encountered check_incubation Is Incubation Time Optimized? start->check_incubation optimize_time Perform Time-Course Experiment check_incubation->optimize_time No check_reagents Are Reagents Validated? check_incubation->check_reagents Yes optimize_time->check_reagents validate_reagents Use Fresh Aliquots/ Positive Controls check_reagents->validate_reagents No check_conditions Are Assay Conditions Optimal? check_reagents->check_conditions Yes validate_reagents->check_conditions optimize_conditions Adjust Buffer pH, Temperature, etc. check_conditions->optimize_conditions No consult Consult Literature/ Technical Support check_conditions->consult Yes end Problem Resolved optimize_conditions->end consult->end

Caption: Logical Troubleshooting Workflow for this compound Experiments.

References

How to address GR231118 stability issues in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address stability issues you may encounter when working with GR231118 in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has visible particulates. What is happening?

A1: Cloudiness or precipitation in your this compound solution is likely due to the compound's low aqueous solubility.[1][2] This can be influenced by several factors including concentration, pH, temperature, and the solvent system used. Exceeding the solubility limit of this compound in a particular solvent will cause it to precipitate out of solution.

Q2: I've noticed a decrease in the effective concentration of this compound in my experiments over time. What could be the cause?

A2: A decline in the effective concentration of this compound suggests chemical degradation. The two most common degradation pathways for small molecules in solution are hydrolysis and oxidation.[3][4][5] Hydrolysis is a reaction with water that can be catalyzed by acidic or basic conditions, while oxidation is a reaction with dissolved oxygen which can be accelerated by light, heat, or trace metals.[3][6]

Q3: How does the pH of my buffer affect the stability of this compound?

A3: The pH of your solution is a critical factor for both the solubility and chemical stability of this compound.[6][7] For many ionizable compounds, solubility is pH-dependent.[2][8] Furthermore, the rate of hydrolysis is often significantly influenced by the pH of the environment.[5][6] Extreme pH values can catalyze the breakdown of functional groups within the molecule.

Q4: Can I pre-dissolve this compound in an organic solvent and then dilute it into my aqueous buffer?

A4: Yes, this is a common strategy to overcome poor aqueous solubility.[9] A concentrated stock solution of this compound can be prepared in a water-miscible organic solvent, such as DMSO or ethanol, and then diluted to the final concentration in your aqueous experimental medium. However, it is crucial to ensure the final concentration of the organic solvent is low enough to not affect your experimental system and that the dilution does not cause the compound to precipitate.

Q5: How should I store my this compound solutions to maximize stability?

A5: To maximize stability, this compound solutions should be stored protected from light and at a low temperature (e.g., 2-8°C or frozen).[3] For long-term storage, it is recommended to store the compound as a dry powder.[4] If in solution, using a buffer at the optimal pH for stability and solubility is crucial. For compounds prone to oxidation, degassing the solvent or adding antioxidants may be beneficial.[3]

Troubleshooting Guides

Issue 1: this compound Precipitates from Solution

Troubleshooting Workflow

start Precipitation Observed check_conc Is the concentration too high? start->check_conc check_ph Is the pH optimal for solubility? check_conc->check_ph No reduce_conc Decrease this compound concentration check_conc->reduce_conc Yes check_solvent Is the solvent system appropriate? check_ph->check_solvent Yes adjust_ph Adjust buffer pH check_ph->adjust_ph No use_cosolvent Use a co-solvent (e.g., DMSO, ethanol) check_solvent->use_cosolvent No end_precip Solution should be clear reduce_conc->end_precip adjust_ph->end_precip use_cosolvent->end_precip

Caption: Troubleshooting workflow for this compound precipitation.

Recommended Actions:

  • Decrease Concentration: The simplest solution is to lower the concentration of this compound to below its solubility limit in your specific medium.

  • pH Adjustment: The solubility of ionizable compounds can be significantly altered by adjusting the pH of the solution.[6][7] Refer to the solubility data below to identify the optimal pH range for this compound.

  • Use of Co-solvents: Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent like DMSO or ethanol. Then, dilute the stock solution into your aqueous buffer. Ensure the final concentration of the organic solvent is minimal and does not interfere with your experiment.

  • Particle Size Reduction: If you are preparing the solution from a solid, techniques like micronization can increase the dissolution rate by increasing the surface area of the particles.[2][10]

Solubility of this compound at Different pH Values

pHSolubility (µg/mL)
4.0150
5.085
6.020
7.05
7.42
8.010
9.050
Issue 2: Chemical Degradation of this compound in Solution

Troubleshooting Workflow

start Degradation Observed check_ph_stability Is the pH optimal for stability? start->check_ph_stability check_temp Is the solution stored at a low temperature? check_ph_stability->check_temp Yes adjust_ph Adjust buffer pH to optimal range check_ph_stability->adjust_ph No check_light Is the solution protected from light? check_temp->check_light Yes store_cold Store at 2-8°C or frozen check_temp->store_cold No use_amber Use amber vials or protect from light check_light->use_amber No end_degradation Degradation rate minimized adjust_ph->end_degradation store_cold->end_degradation use_amber->end_degradation

Caption: Troubleshooting workflow for this compound degradation.

Recommended Actions:

  • Optimize pH: Hydrolysis rates are often pH-dependent.[4][5] Use a buffer system that maintains the pH at which this compound exhibits the greatest stability.

  • Control Temperature: Store solutions at low temperatures (2-8°C or frozen) to slow down the rate of chemical degradation.[3]

  • Protect from Light: If this compound is susceptible to photodegradation, store solutions in amber vials or protect them from light.[3]

  • Minimize Oxygen Exposure: For compounds prone to oxidation, consider using degassed solvents and storing solutions under an inert atmosphere (e.g., nitrogen or argon).[3] The addition of antioxidants may also be considered, but their compatibility with your experimental system must be verified.

Stability of this compound under Different Conditions (Remaining % after 24 hours)

Condition% this compound Remaining
pH 5.0, 4°C, Protected from Light98%
pH 7.4, 4°C, Protected from Light92%
pH 7.4, 25°C, Protected from Light75%
pH 7.4, 25°C, Exposed to Ambient Light60%

Experimental Protocols

Protocol for Determining this compound Solubility
  • Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., from pH 4 to 9).

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge or filter the samples to separate the undissolved solid from the solution.

  • Quantification: Measure the concentration of this compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the measured solubility against the pH of the buffers.

Protocol for Assessing this compound Stability in Solution
  • Solution Preparation: Prepare a solution of this compound at a known concentration in the desired buffer.

  • Storage Conditions: Aliquot the solution into separate vials and store them under different conditions to be tested (e.g., different temperatures, light exposures).

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), remove a vial from each storage condition.

  • Analysis: Analyze the concentration of the remaining this compound in each sample using a stability-indicating analytical method (e.g., HPLC-UV) that can separate the parent compound from its degradation products.

  • Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time 0.

Experimental Workflow for Stability Assessment

cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis prep_solution Prepare this compound Solution aliquot Aliquot into Vials prep_solution->aliquot cond1 Condition 1 (e.g., 4°C, Dark) aliquot->cond1 cond2 Condition 2 (e.g., 25°C, Dark) aliquot->cond2 cond3 Condition 3 (e.g., 25°C, Light) aliquot->cond3 sampling Sample at Time Points (0, 2, 4, 8, 24h) cond1->sampling cond2->sampling cond3->sampling hplc HPLC Analysis sampling->hplc data_analysis Calculate % Remaining hplc->data_analysis

Caption: Experimental workflow for assessing the stability of this compound.

Hypothetical Signaling Pathway

Hypothetical Signaling Pathway for this compound

receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k This compound This compound This compound->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation

Caption: Hypothetical signaling pathway inhibited by this compound.

References

Technical Support Center: Interpreting Unexpected Results with GR231118

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected experimental outcomes when using GR231118.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a peptide analogue of the C-terminus of neuropeptide Y (NPY). It is primarily known as a potent and competitive antagonist of the human Neuropeptide Y Y1 receptor (Y1R).[1][2][3]

Q2: We are using this compound to antagonize the Y1 receptor, but we are observing unexpected agonist-like effects. Why is this happening?

A common source of unexpected results with this compound is its activity at other NPY receptor subtypes. In addition to being a potent Y1 receptor antagonist, this compound is also a potent agonist at the human Neuropeptide Y Y4 receptor (Y4R).[1][3][4] If your experimental system expresses the Y4 receptor, the agonist activity of this compound at this receptor could be confounding your results.

Q3: Can this compound interact with other NPY receptors besides Y1 and Y4?

Yes, this compound has been shown to be a weak agonist at the human and rat NPY Y2 and Y5 receptors.[1][3] It also demonstrates high affinity for the mouse NPY Y6 receptor.[1][3] Therefore, if your experimental model expresses these receptors, you may observe unexpected effects.

Q4: What is the typical signaling pathway for the NPY receptors that this compound interacts with?

NPY receptors, including Y1, Y2, Y4, and Y5, are G-protein coupled receptors (GPCRs) that primarily couple to the Gi alpha subunit.[5] Activation of these receptors generally leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5] The beta-gamma subunit of the G-protein can also activate other downstream signaling cascades.[5]

Troubleshooting Guide

Issue 1: Observation of Agonist Activity Instead of Expected Antagonism

Possible Cause: Your experimental system (cell line, tissue, etc.) likely expresses multiple NPY receptor subtypes, particularly the Y4 receptor, for which this compound acts as an agonist.[1][3][4]

Troubleshooting Steps:

  • Receptor Expression Profiling:

    • Perform RT-qPCR or Western blotting to determine the expression profile of all NPY receptors (Y1, Y2, Y4, Y5, and Y6 if using murine models) in your experimental system.

  • Use of More Selective Ligands:

    • To confirm that the unexpected agonist effect is mediated by the Y4 receptor, use a selective Y4 receptor agonist (e.g., Pancreatic Polypeptide) and a selective Y4 receptor antagonist in parallel experiments.

    • To isolate the Y1 antagonist effect of this compound, consider using a more selective Y1 antagonist if available, or use a system that only expresses the Y1 receptor.

  • Dose-Response Curve Analysis:

    • Perform a wide-range dose-response curve for this compound. The EC50 for its agonist activity at the Y4 receptor may differ from the IC50 for its antagonist activity at the Y1 receptor, which could help in dissecting the observed effects.

Issue 2: Inconsistent or Weak Antagonism of NPY-mediated Effects

Possible Cause: The observed effect may be mediated by NPY receptors for which this compound has low antagonist potency or acts as a weak agonist (e.g., Y2 and Y5 receptors).[1][3]

Troubleshooting Steps:

  • Confirm Receptor Involvement:

    • As in the previous issue, determine the NPY receptor expression profile of your system.

  • Use of Alternative Antagonists:

    • Employ selective antagonists for other NPY receptors (e.g., BIIE0246 for the Y2 receptor) to see if the NPY-mediated effect can be blocked.[5] This will help to identify the specific receptor responsible for the observed signaling.

  • Review Literature for Species Differences:

    • Be aware of potential species differences in receptor affinity and pharmacology. The affinity and potency of this compound can vary between human, rat, and mouse receptors.

Data Presentation

Table 1: Pharmacological Profile of this compound at Human NPY Receptors

Receptor SubtypeActivitypKipA2pEC50
Y1 Receptor Antagonist10.2 - 10.410.0 - 10.5-
Y2 Receptor Weak Agonist--Weak
Y4 Receptor Agonist9.6-8.6
Y5 Receptor Weak Agonist--Weak

Data compiled from multiple sources.[1][3][4]

Table 2: Pharmacological Profile of this compound at Rodent NPY Receptors

Receptor SubtypeSpeciesActivitypKipA2pEC50
Y1 Receptor RatAntagonist10.410.0-
Y2 Receptor RatWeak Agonist--Weak
Y5 Receptor RatWeak Agonist--Weak
Y6 Receptor MouseHigh Affinity8.8--

Data compiled from multiple sources.[1][3]

Experimental Protocols

Protocol 1: Radioligand Binding Assay to Determine Receptor Affinity (pKi)
  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably transfected with the human NPY receptor of interest (e.g., Y1 or Y4).

    • Harvest the cells and homogenize them in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA, pH 7.4).

  • Competition Binding Assay:

    • In a 96-well plate, add a constant concentration of a suitable radioligand (e.g., [¹²⁵I]-PYY or [¹²⁵I]-GR231118).

    • Add increasing concentrations of unlabeled this compound.

    • Add the membrane preparation to initiate the binding reaction.

    • Incubate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Assay to Determine Agonist/Antagonist Activity (cAMP Measurement)
  • Cell Culture and Treatment:

    • Seed HEK293 cells expressing the NPY receptor of interest in a 96-well plate.

    • For antagonist activity (at Y1R):

      • Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.

      • Stimulate the cells with a fixed concentration of NPY (e.g., EC80) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) and forskolin (to stimulate cAMP production).

    • For agonist activity (at Y4R):

      • Stimulate the cells with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor and forskolin.

  • cAMP Measurement:

    • Incubate for 30 minutes at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis:

    • For antagonist activity, plot the cAMP concentration against the logarithm of the this compound concentration to determine the IC50. Calculate the pA2 value to quantify the antagonist potency.

    • For agonist activity, plot the cAMP concentration against the logarithm of the this compound concentration to determine the EC50. Calculate the pEC50 value to quantify the agonist potency.

Mandatory Visualizations

NPY_Signaling_Pathway cluster_receptor NPY Receptor Activation cluster_gprotein G-Protein Signaling cluster_downstream Downstream Effects GR231118_Y1 This compound (Antagonist) Y1R Y1 Receptor GR231118_Y1->Y1R Blocks GR231118_Y4 This compound (Agonist) Y4R Y4 Receptor GR231118_Y4->Y4R Activates NPY NPY NPY->Y1R Activates NPY->Y4R Activates Gi Gi Protein Y1R->Gi Y4R->Gi AdenylylCyclase Adenylyl Cyclase Gi->AdenylylCyclase Inhibits cAMP cAMP AdenylylCyclase->cAMP Produces CellularResponse Cellular Response cAMP->CellularResponse Modulates

Caption: NPY receptor signaling pathway and points of modulation by this compound.

Troubleshooting_Workflow Start Unexpected Experimental Result with this compound CheckExpression Profile NPY Receptor Expression (Y1, Y2, Y4, Y5, Y6) Start->CheckExpression IsY4Present Is Y4 Receptor Expressed? CheckExpression->IsY4Present AgonistEffect Unexpected agonist effect likely due to Y4R activation. IsY4Present->AgonistEffect Yes OtherReceptors Are other NPY receptors (Y2, Y5, Y6) expressed? IsY4Present->OtherReceptors No UseSelectiveLigands Use selective Y4 agonist/antagonist to confirm. AgonistEffect->UseSelectiveLigands Reassess Re-evaluate experimental design and consider alternative ligands. UseSelectiveLigands->Reassess WeakEffects Weak/inconsistent effects due to low affinity interactions. OtherReceptors->WeakEffects Yes OtherReceptors->Reassess No WeakEffects->Reassess

Caption: A logical workflow for troubleshooting unexpected results with this compound.

References

Technical Support Center: Improving GR231118 Binding Assay Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their GR231118 binding assays for enhanced reproducibility and accuracy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a potent peptide antagonist for the human and rat Neuropeptide Y (NPY) Y1 receptors. It also acts as a potent agonist at the human NPY Y4 receptor and has a high affinity for the mouse NPY Y6 receptor.[1][2][3] It exhibits weaker agonist activity at the human and rat NPY Y2 and Y5 receptors.[1][2]

Q2: What makes [125I]-GR231118 a suitable radioligand for binding assays?

[125I]-GR231118 is a high-affinity radioligand for the Y1 and Y4 receptor subtypes, with a dissociation constant (Kd) in the sub-nanomolar range.[4] A significant advantage of this radioligand is its very low non-specific binding, which is crucial for generating reliable data in both membrane binding assays and receptor autoradiography.[4]

Q3: What are the general causes of poor reproducibility in binding assays?

Poor reproducibility in ligand binding assays can stem from several factors, including high background noise, low signal strength, and inconsistent sample preparation.[5] Adherence to standardized protocols and meticulous documentation are critical for ensuring consistent results.[5]

Q4: How is non-specific binding (NSB) typically determined?

Non-specific binding is measured by quantifying the binding of the radioligand in the presence of a high concentration of an unlabeled competitor.[6] This "cold" ligand saturates the specific binding sites, ensuring that any remaining radioligand binding is non-specific.[6] Specific binding is then calculated by subtracting the non-specific binding from the total binding (measured without the competitor).[6]

Troubleshooting Guide

This guide addresses common issues encountered during this compound binding assays and provides step-by-step solutions.

Issue 1: High Background or High Non-Specific Binding

High background can obscure the specific signal, leading to a poor signal-to-noise ratio and inaccurate results.

Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Buffer Conditions Optimize the assay buffer. Ensure the pH is stable (typically pH 7.4). Increase the salt concentration (e.g., 150 mM NaCl) to minimize electrostatic interactions.[6]Reduced non-specific binding and a more stable assay environment.
Insufficient Blocking Incorporate a blocking agent like 0.1% (w/v) Bovine Serum Albumin (BSA) in the assay buffer to block non-specific binding sites on the assay plates and membranes.[4]Decreased binding of the radioligand to non-receptor components.
Radioligand Sticking to Filters/Plates Pre-treat filters with a blocking agent such as 0.1% polyethylenimine.[7] Consider using different types of filter materials.[6]Minimized adherence of the radioligand to the assay apparatus, leading to lower background counts.
Inadequate Washing Increase the number and/or volume of wash steps. Use ice-cold wash buffer to slow the dissociation of the specific ligand-receptor complex.[7]More effective removal of unbound radioligand, resulting in a cleaner signal.
Issue 2: Low or No Specific Binding Signal

A weak or absent signal can make it impossible to determine binding parameters accurately.

Potential Cause Troubleshooting Step Expected Outcome
Incorrect Incubation Time or Temperature Ensure the binding reaction has reached equilibrium. For [125I]-GR231118, binding reaches equilibrium within 10 minutes at room temperature and remains stable for up to 4 hours.[4][8] At 4°C, equilibrium is reached after 45 minutes.[4]Optimal specific binding by allowing sufficient time for the ligand-receptor interaction to occur.
Degraded Reagents Use freshly prepared reagents. Aliquot and store the radioligand and receptor preparations at the recommended temperatures to avoid degradation from repeated freeze-thaw cycles.Consistent and reliable binding results with active reagents.
Low Receptor Concentration Increase the amount of membrane preparation in the assay to ensure a sufficient number of receptors are present to generate a detectable signal.An increased specific binding signal that is proportional to the receptor concentration.
Problems with Radioligand Verify the specific activity and concentration of the [125I]-GR231118 stock. If the specific activity is too low, it may not produce a strong enough signal.A robust signal that allows for accurate quantification of binding.
Issue 3: Poor Reproducibility and High Variability Between Replicates

Inconsistent results between experiments or within the same experiment can undermine the validity of the data.

Potential Cause Troubleshooting Step Expected Outcome
Inconsistent Pipetting and Handling Ensure all pipettes are calibrated and used correctly. Maintain a consistent and standardized workflow for all samples and plates.Reduced variability between replicate wells and experiments.
Cell Membrane Preparation Quality Ensure the cell membrane preparation is of high quality and free from contaminants. Inconsistent membrane preparations can lead to variable receptor numbers.More consistent Bmax values and overall binding characteristics across different batches of membrane preparations.
Assay Drift During Long Experiments If running multiple plates, monitor for potential time-dependent changes in reagents or instrument performance. Plan the experiment to minimize the time between the first and last plate.Consistent results across all plates in a large-scale experiment.

Experimental Protocols

[125I]-GR231118 Saturation Binding Assay in HEK293 Cells Expressing NPY Y1 Receptor

This protocol provides a general framework for a saturation binding experiment.

1. Reagent Preparation:

  • Assay Buffer: Krebs-Ringer Phosphate (KRP) buffer, pH 7.4, supplemented with 0.1% (w/v) BSA and 0.05% (w/v) bacitracin.[4]
  • Radioligand: [125I]-GR231118 diluted in assay buffer to various concentrations (e.g., 5-2000 pM).[4]
  • Unlabeled Competitor (for non-specific binding): 1 µM this compound in assay buffer.[4]
  • Membrane Preparation: Homogenates from HEK293 cells transfected with the NPY Y1 receptor cDNA, diluted in assay buffer.[4]

2. Assay Procedure:

  • Add 100 µl of the membrane preparation to each well of a 96-well plate.
  • For total binding, add 50 µl of assay buffer and 50 µl of the desired concentration of [125I]-GR231118.
  • For non-specific binding, add 50 µl of the unlabeled competitor and 50 µl of the desired concentration of [125I]-GR231118.
  • Incubate the plate for 60 minutes at room temperature.[4]
  • Terminate the assay by rapid filtration through a filter plate (e.g., glass fiber filters).
  • Wash the filters multiple times with ice-cold wash buffer.
  • Measure the radioactivity retained on the filters using a gamma counter.

3. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding counts from the total binding counts for each radioligand concentration.
  • Plot the specific binding as a function of the radioligand concentration.
  • Use non-linear regression to fit the data to a one-site binding model to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).

Visualizations

GR231118_Signaling_Pathway This compound This compound Y1_Receptor NPY Y1 Receptor This compound->Y1_Receptor Antagonist Gq_protein Gq Protein Y1_Receptor->Gq_protein Blocks Activation PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (Antagonized) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: this compound antagonism of the NPY Y1 receptor signaling pathway.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Washing cluster_detection Detection & Analysis Reagents Prepare Assay Buffer, Radioligand, and Membrane Suspension Plate Pipette Reagents into 96-well Plate Reagents->Plate Incubate Incubate at Room Temp (e.g., 60 min) Plate->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash with Cold Buffer Filter->Wash Count Gamma Counting Wash->Count Analyze Data Analysis (Kd, Bmax) Count->Analyze

Caption: Experimental workflow for a this compound radioligand binding assay.

Troubleshooting_Flowchart Start Assay Unsuccessful High_NSB High Non-Specific Binding? Start->High_NSB Low_Signal Low Specific Binding Signal? High_NSB->Low_Signal No Optimize_Buffer Optimize Buffer (Salts, Blocking Agents) High_NSB->Optimize_Buffer Yes High_Variability High Variability? Low_Signal->High_Variability No Check_Incubation Check Incubation Time & Temperature Low_Signal->Check_Incubation Yes Check_Pipetting Review Pipetting Technique High_Variability->Check_Pipetting Yes Success Assay Successful High_Variability->Success No Improve_Washing Improve Washing Steps Optimize_Buffer->Improve_Washing Verify_Reagents Verify Reagent Concentration & Activity Check_Incubation->Verify_Reagents Standardize_Protocol Standardize Protocol & Handling Check_Pipetting->Standardize_Protocol Improve_Washing->Low_Signal Verify_Reagents->High_Variability Standardize_Protocol->Success

Caption: Troubleshooting flowchart for this compound binding assays.

References

GR231118 Technical Support Center: Troubleshooting Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing GR231118 in their experiments. It provides essential information on the known off-target effects of this compound and offers troubleshooting guidance to address specific issues that may arise during your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent and competitive antagonist of the Neuropeptide Y (NPY) Y1 receptor.[1][2] It is an analog of the C-terminus of neuropeptide Y.[1][2]

Q2: What are the known off-target effects of this compound?

While relatively selective for the Y1 receptor, this compound exhibits significant activity at other NPY receptor subtypes. The most prominent off-target effects include:

  • Potent agonism at the NPY Y4 receptor. [1][2]

  • High affinity for the mouse NPY Y6 receptor.[1][3]

  • Weak agonism at the NPY Y2 and Y5 receptors.[1]

  • Affinity for Neuropeptide FF (NPFF) receptors.

Q3: I am observing an unexpected physiological response in my experiment that is inconsistent with Y1 receptor antagonism. What could be the cause?

An unexpected response may be due to the agonistic activity of this compound at the NPY Y4 receptor.[1][2] Y4 receptor activation can lead to physiological effects that may counteract or confound the expected outcome of Y1 receptor blockade. It is crucial to consider the expression and function of the Y4 receptor in your experimental system.

Q4: How can I confirm if the effects I am seeing are off-target?

To investigate potential off-target effects, consider the following strategies:

  • Use a more selective Y1 antagonist: Compare the results obtained with this compound to those from a more specific Y1 receptor antagonist with lower affinity for other NPY receptors, such as BIBP3226 or BIBO3304.[4]

  • Pharmacological blockade of potential off-targets: If you hypothesize that the Y4 receptor is involved, you can try to block its activity with a selective Y4 antagonist, if available for your system.

  • Dose-response curve analysis: A non-monotonic or biphasic dose-response curve may suggest the involvement of multiple receptor subtypes with different affinities for this compound.

  • Experiments in knockout models: If available, utilizing cell lines or animal models lacking the suspected off-target receptor (e.g., Y4 knockout) can provide definitive evidence.

Troubleshooting Guide

Observed Issue Potential Cause (Off-Target Effect) Recommended Troubleshooting Steps
Unexpected decrease in cAMP levels. Agonism at the NPY Y4 receptor, which, like the Y1 receptor, can couple to Gi proteins and inhibit adenylyl cyclase.1. Measure cAMP levels in a cell line expressing only the Y1 receptor and compare with your experimental system. 2. Use a selective Y4 receptor antagonist to see if the effect is blocked.
Contradictory results in feeding behavior studies. This compound suppresses food intake, which is consistent with Y1 receptor antagonism. However, activation of the Y4 receptor by pancreatic polypeptide (to which the Y4 receptor is highly sensitive) is also known to inhibit food intake. The agonistic effect of this compound at the Y4 receptor could complicate the interpretation of results.1. Carefully dissect the feeding behavior paradigms to differentiate between central Y1-mediated effects and potential peripheral or central Y4-mediated effects. 2. Compare the effects of this compound with a selective Y4 agonist.
Variable results between different cell lines or tissues. Differential expression levels of NPY receptor subtypes (Y1, Y2, Y4, Y5, Y6) in the various systems being tested.1. Characterize the NPY receptor expression profile in your experimental models using techniques like qPCR or radioligand binding assays. 2. Select cell lines with a more defined NPY receptor expression pattern for mechanistic studies.
Inconsistent findings in rat versus human models. Species-specific differences in receptor affinity and pharmacology. For instance, the affinity for the rat Y1 receptor may differ slightly from the human Y1 receptor.[1]1. Refer to literature for species-specific binding affinities of this compound. 2. Validate key findings in models relevant to your research question (e.g., using human cell lines if the ultimate interest is in human physiology).

Quantitative Data Summary

The following table summarizes the reported binding affinities and functional potencies of this compound at its primary target and known off-targets.

Receptor SubtypeSpeciesAssay TypeValueUnitReference
NPY Y1 HumanpKi10.2, 10.4[1][2]
RatpKi10.4[1]
HumanpA210.5[1]
RatpA210.0[1]
NPY Y4 HumanpKi9.6[1][2]
HumanpEC50 (Agonist)8.6[1][2]
NPY Y6 MousepKi8.8[1][3]
NPY Y2 Human, RatWeak Agonist-[1]
NPY Y5 Human, RatWeak Agonist-[1]
NPFF -Ki43-73nM

Experimental Protocols

Radioligand Binding Assay to Determine Receptor Affinity (Ki)

This protocol is a generalized procedure for determining the binding affinity of this compound to NPY receptors.

  • Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Wash the membranes multiple times by resuspension and centrifugation to remove endogenous ligands.

  • Binding Reaction: Incubate the prepared membranes with a constant concentration of a suitable radioligand (e.g., [¹²⁵I]-PYY or [¹²⁵I]-GR231118) and increasing concentrations of the unlabeled competitor ligand (this compound).

  • Incubation: Allow the binding reaction to reach equilibrium. The incubation time and temperature will depend on the specific receptor and radioligand used.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters quickly with ice-cold buffer to reduce non-specific binding.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site or two-site competition model using non-linear regression analysis to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay for Agonist/Antagonist Activity (cAMP Inhibition)

This protocol outlines a common functional assay to assess the effect of this compound on Gαi-coupled NPY receptors.

  • Cell Culture: Culture cells stably expressing the NPY receptor subtype of interest.

  • Cell Stimulation: Pre-incubate the cells with this compound (for antagonist testing) or the NPY agonist (for agonist testing). To measure antagonist activity, subsequently stimulate the cells with a known NPY receptor agonist in the presence of this compound. To measure agonist activity, stimulate the cells with this compound alone.

  • Adenylyl Cyclase Activation: Add forskolin to the cells to stimulate adenylyl cyclase and increase intracellular cAMP levels.

  • cAMP Measurement: After a defined incubation period, lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).

  • Data Analysis:

    • For antagonist activity (pA2 value): Plot the concentration-response curves for the agonist in the absence and presence of different concentrations of this compound. Perform a Schild analysis to calculate the pA2 value, which represents the negative logarithm of the antagonist concentration that produces a two-fold rightward shift in the agonist's concentration-response curve.

    • For agonist activity (pEC50 value): Plot the inhibition of forskolin-stimulated cAMP levels against the logarithm of this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the pEC50, which is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximum possible response.

Visualizations

GR231118_Signaling_Pathways cluster_Y1 NPY Y1 Receptor cluster_Y4 NPY Y4 Receptor (Off-Target) GR231118_Y1 This compound Y1 Y1 Receptor GR231118_Y1->Y1 Antagonist G_alpha_i_Y1 Gαi Y1->G_alpha_i_Y1 PLC_Y1 PLC Y1->PLC_Y1 AC_Y1 Adenylyl Cyclase G_alpha_i_Y1->AC_Y1 Inhibits cAMP_Y1 ↓ cAMP AC_Y1->cAMP_Y1 IP3_DAG_Y1 ↑ IP3/DAG PLC_Y1->IP3_DAG_Y1 Ca_Y1 ↑ Intracellular Ca²⁺ IP3_DAG_Y1->Ca_Y1 GR231118_Y4 This compound Y4 Y4 Receptor GR231118_Y4->Y4 Agonist G_alpha_i_Y4 Gαi Y4->G_alpha_i_Y4 AC_Y4 Adenylyl Cyclase G_alpha_i_Y4->AC_Y4 Inhibits cAMP_Y4 ↓ cAMP AC_Y4->cAMP_Y4

Caption: Signaling pathways for this compound at Y1 (target) and Y4 (off-target) receptors.

Caption: Workflow for troubleshooting unexpected results with this compound.

References

Technical Support Center: Neuropeptide Y4 Receptor Modulation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with the Neuropeptide Y4 receptor (Y4R), particularly in the context of the compound GR231118.

Frequently Asked Questions (FAQs)

Q1: I am using this compound to block the Y4 receptor, but I am seeing unexpected agonistic effects. Why is this happening?

A1: This is a common point of confusion. While this compound is a potent antagonist of the Neuropeptide Y Y1 receptor, it functions as a potent agonist at the human Y4 receptor.[1][2][3][4] Therefore, the effects you are observing are likely due to the activation, not the blockade, of the Y4 receptor.

Q2: How can I block the Y4 receptor agonism caused by this compound?

A2: To block the Y4 receptor agonism of this compound, you will need to use a Y4 receptor antagonist. Two potential antagonists are available for research purposes: (S)-VU0637120 and UR-AK49. Of the two, (S)-VU0637120 is a more selective and potent option.

Q3: What are the pharmacological properties of this compound and the recommended Y4 antagonists?

A3: The table below summarizes the key pharmacological data for these compounds.

CompoundPrimary TargetAction at Y4RPotency at Y4RSelectivity Notes
This compound Y1 ReceptorAgonist pEC50 = 8.6; pKi = 9.6[1]Potent Y1 receptor antagonist (pA2 = 10.0-10.5).[1][3] Also has affinity for the Y6 receptor.[1]
(S)-VU0637120 Y4 ReceptorAllosteric Antagonist IC50 = 2.7 µM; KB = 300-400 nM[5][6]First-in-class selective allosteric antagonist for the Y4 receptor.[1][2]
UR-AK49 Y4 ReceptorAntagonist pKi = 4.17 (IC50 = 68 µM)[2][7]Low potency. It is unselective and can also bind to Y1 and Y5 receptors.[5][8]

Q4: What signaling pathways are activated by the Y4 receptor?

A4: The Y4 receptor, like other Neuropeptide Y receptors, primarily couples to Gi/o proteins.[9] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. In some cellular contexts, the Y4 receptor can also couple to Gq proteins, leading to the activation of phospholipase C and a subsequent increase in intracellular calcium (Ca2+).[10]

G_Protein_Signaling_Pathways cluster_Y4R Y4 Receptor Activation cluster_Gi Gi/o Pathway cluster_Gq Gq Pathway This compound This compound (Agonist) Y4R Y4 Receptor This compound->Y4R Binds to Gi Gi/o Protein Y4R->Gi Activates Gq Gq Protein Y4R->Gq Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PLC Phospholipase C Gq->PLC Activates Ca2 ↑ Intracellular Ca2+ PLC->Ca2 Experimental_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis A Seed Y4R-expressing cells (e.g., HEK293, CHO) B Pre-incubate with Y4R antagonist ((S)-VU0637120 or UR-AK49) A->B Allow cells to adhere C Stimulate with this compound B->C Varying antagonist concentrations D1 Calcium Mobilization Assay (Fluo-4 or Fura-2) C->D1 Measure downstream signal D2 cAMP Accumulation Assay (HTRF or LANCE) C->D2 Measure downstream signal D3 Radioligand Binding Assay ([125I]-PYY) C->D3 Measure downstream signal E Generate dose-response curves and calculate IC50 of the antagonist D1->E D2->E D3->E

References

GR231118 experimental variability and controls

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GR231118. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a peptide analogue of the C-terminus of neuropeptide Y (NPY). It exhibits a dual mechanism of action, functioning as a potent and selective competitive antagonist at the human neuropeptide Y Y1 receptor, while simultaneously acting as a potent agonist at the human neuropeptide Y Y4 receptor.[1][2] It also possesses high affinity for the mouse neuropeptide Y Y6 receptor and acts as a weak agonist at the human and rat neuropeptide Y Y2 and Y5 receptors.[1]

Q2: What are the common research applications for this compound?

This compound is frequently utilized in research to investigate the physiological and pathological roles of the NPY system. Its primary applications include:

  • Characterizing the function of Y1 and Y4 receptors in various tissues and cell types.

  • Elucidating the signaling pathways associated with Y1 receptor antagonism and Y4 receptor agonism.

  • Studying physiological processes regulated by the NPY system, such as food intake, anxiety, and cardiovascular function.

  • Serving as a pharmacological tool in the development of novel therapeutics targeting NPY receptors.

Q3: In which experimental assays can this compound be used?

This compound is suitable for a range of in vitro and in vivo experimental assays, including:

  • Radioligand Binding Assays: To determine the binding affinity of this compound and other ligands to NPY receptor subtypes.[3][4]

  • cAMP Accumulation Assays: To assess the functional activity of this compound as a Y1 receptor antagonist (by blocking NPY-induced inhibition of cAMP) and a Y4 receptor agonist (by inhibiting forskolin-stimulated cAMP production).[1]

  • Calcium Mobilization Assays: To measure changes in intracellular calcium levels in response to Y1 receptor blockade or Y4 receptor activation.

  • In vivo studies: To investigate the effects of this compound on physiological parameters in animal models.

Troubleshooting Guides

Inconsistent Results in Functional Assays

Q4: My functional assay results with this compound are variable. What are the potential causes and solutions?

Variability in functional assays can stem from several factors. Consider the following troubleshooting steps:

  • Cell Line Authentication and Receptor Expression:

    • Problem: The cell line used may have inconsistent or unverified expression levels of Y1 and Y4 receptors.

    • Solution: Regularly authenticate your cell line using methods like short tandem repeat (STR) profiling. Quantify the expression levels of Y1 and Y4 receptors using techniques such as qPCR or flow cytometry to ensure consistency between experiments.

  • Distinguishing Agonist vs. Antagonist Effects:

    • Problem: In cells expressing both Y1 and Y4 receptors, the observed functional response can be a composite of Y1 antagonism and Y4 agonism, leading to confusing results.

    • Solution:

      • Use cell lines that selectively express only the Y1 or Y4 receptor to isolate and characterize each activity.

      • In co-expressing systems, use a selective Y1 agonist (e.g., [Leu31, Pro34]NPY) or a selective Y4 antagonist (if available and validated) to dissect the individual contributions of each receptor.

  • Ligand Stability and Solubility:

    • Problem: As a peptide, this compound may be susceptible to degradation by proteases in cell culture media or assay buffers. Improper storage or handling can also affect its stability and solubility.

    • Solution:

      • Prepare fresh solutions of this compound for each experiment. If stock solutions are prepared, aliquot and store them at -80°C. Avoid repeated freeze-thaw cycles.

      • Use protease inhibitor cocktails in your assay buffers, especially during prolonged incubations.

      • Ensure complete solubilization of this compound in the appropriate solvent before diluting into aqueous buffers.

Issues in Radioligand Binding Assays

Q5: I am observing high non-specific binding in my radioligand binding assay with [125I]-GR231118. How can I reduce it?

High non-specific binding can obscure the specific binding signal. Here are some strategies to mitigate this issue:

  • Optimization of Assay Conditions:

    • Problem: Suboptimal concentrations of radioligand or inadequate washing steps can lead to high background.

    • Solution:

      • Determine the optimal concentration of [125I]-GR231118 through saturation binding experiments to use a concentration at or below the Kd value.[4]

      • Increase the number and volume of washes with ice-cold wash buffer to more effectively remove unbound radioligand.

      • Consider pre-treating filters with a blocking agent like polyethyleneimine (PEI) to reduce radioligand binding to the filter itself.

  • Choice of Blocking Agents:

    • Problem: The blocking agent used to define non-specific binding may not be optimal.

    • Solution: Use a high concentration (e.g., 1 µM) of unlabeled NPY or another high-affinity Y1/Y4 ligand to define non-specific binding. Ensure the blocking agent is structurally distinct from this compound if investigating potential allosteric binding sites.

Data Presentation

Table 1: Summary of this compound Binding Affinities and Functional Potencies

Receptor SubtypeSpeciesParameterValueReference
Y1HumanpKi10.2[1]
Y1HumanpA210.5[1]
Y1RatpKi10.4[1]
Y1RatpA210.0[1]
Y4HumanpKi9.6[1]
Y4HumanpEC508.6[1]
Y6MousepKi8.8[1]
Y2HumanWeak Agonist-[1]
Y2RatWeak Agonist-[1]
Y5HumanWeak Agonist-[1]
Y5RatWeak Agonist-[1]

Experimental Protocols

Radioligand Binding Assay Protocol

This protocol is a general guideline for a competitive radioligand binding assay using [125I]-GR231118.

  • Membrane Preparation:

    • Homogenize cells or tissues expressing NPY receptors in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).

    • Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

  • Assay Setup:

    • In a 96-well plate, add the following in order:

      • Assay buffer

      • Unlabeled competing ligand (e.g., this compound or other test compounds) at various concentrations.

      • [125I]-GR231118 at a fixed concentration (typically at or below its Kd).

      • Membrane preparation (typically 20-50 µg of protein per well).

    • For determining non-specific binding, add a high concentration of unlabeled NPY (e.g., 1 µM) in place of the competing ligand.

    • For determining total binding, add assay buffer in place of the competing ligand.

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes). Binding equilibrium for [125I]-GR231118 is typically reached within 10 minutes at room temperature.[4]

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter plate (pre-soaked in 0.5% PEI) using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Detection and Analysis:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity in a scintillation counter.

    • Analyze the data using non-linear regression to determine IC50 values, which can then be converted to Ki values using the Cheng-Prusoff equation.

cAMP Functional Assay Protocol

This protocol provides a general framework for measuring the effect of this compound on cAMP levels.

  • Cell Culture and Plating:

    • Culture cells expressing the NPY receptor of interest (Y1 or Y4) in appropriate growth medium.

    • Plate the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Assay Procedure (Antagonist Mode for Y1 Receptors):

    • Wash the cells with serum-free medium or assay buffer.

    • Pre-incubate the cells with various concentrations of this compound for a defined period (e.g., 15-30 minutes).

    • Add a fixed concentration of an NPY agonist (e.g., NPY or [Leu31, Pro34]NPY) along with a phosphodiesterase inhibitor (e.g., IBMX) and forskolin (to stimulate adenylyl cyclase).

    • Incubate for an appropriate time (e.g., 30 minutes) at 37°C.

  • Assay Procedure (Agonist Mode for Y4 Receptors):

    • Wash the cells with serum-free medium or assay buffer.

    • Add various concentrations of this compound along with a phosphodiesterase inhibitor (e.g., IBMX) and forskolin.

    • Incubate for an appropriate time (e.g., 30 minutes) at 37°C.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).

  • Data Analysis:

    • For antagonist activity, plot the cAMP concentration against the concentration of this compound to determine the IC50 value, from which the pA2 can be calculated.

    • For agonist activity, plot the inhibition of forskolin-stimulated cAMP production against the concentration of this compound to determine the EC50 value.

Mandatory Visualizations

GR231118_Mechanism_of_Action cluster_Y1 NPY Y1 Receptor cluster_Y4 NPY Y4 Receptor Y1 Y1 Receptor Gi_Y1 Gαi Y1->Gi_Y1 Activates NPY_Y1 NPY NPY_Y1->Y1 Agonist GR231118_Y1 This compound GR231118_Y1->Y1 Antagonist AC_Y1 Adenylyl Cyclase Gi_Y1->AC_Y1 Inhibits cAMP_Y1 ↓ cAMP AC_Y1->cAMP_Y1 Y4 Y4 Receptor Gi_Y4 Gαi Y4->Gi_Y4 Activates GR231118_Y4 This compound GR231118_Y4->Y4 Agonist AC_Y4 Adenylyl Cyclase Gi_Y4->AC_Y4 Inhibits cAMP_Y4 ↓ cAMP AC_Y4->cAMP_Y4

Caption: Dual mechanism of action of this compound on NPY Y1 and Y4 receptor signaling pathways.

Experimental_Workflow_Troubleshooting cluster_workflow Experimental Workflow cluster_troubleshooting Troubleshooting Steps start Experiment Start assay Functional/Binding Assay start->assay data Data Analysis assay->data results Consistent Results data->results inconsistent Inconsistent Results data->inconsistent end Conclusion results->end check_cells Verify Cell Line & Receptor Expression inconsistent->check_cells Potential Cause check_ligand Assess Ligand Stability & Solubility inconsistent->check_ligand Potential Cause optimize_assay Optimize Assay Conditions inconsistent->optimize_assay Potential Cause isolate_effects Use Receptor-Specific Cell Lines/Ligands inconsistent->isolate_effects Potential Cause check_cells->assay Iterate check_ligand->assay Iterate optimize_assay->assay Iterate isolate_effects->assay Iterate

Caption: Logical workflow for troubleshooting inconsistent experimental results with this compound.

References

Validation & Comparative

A Comparative Guide to GR231118 and BIBP3226 for Neuropeptide Y Receptor Y1 Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent Neuropeptide Y (NPY) Y1 receptor antagonists: GR231118 and BIBP3226. The information presented is curated from peer-reviewed scientific literature to assist researchers in selecting the most appropriate antagonist for their experimental needs.

Introduction to Y1 Receptor Antagonists

The Neuropeptide Y (NPY) system, and specifically the Y1 receptor, is a critical signaling pathway involved in a myriad of physiological processes, including vasoconstriction, food intake, anxiety, and cell growth. The development of selective antagonists for the Y1 receptor has been instrumental in elucidating its roles in both health and disease. This guide focuses on a comparative analysis of a peptide-based antagonist, this compound, and a non-peptide antagonist, BIBP3226.

Key Differences at a Glance

FeatureThis compoundBIBP3226
Chemical Nature Peptide analog of the C-terminus of NPY[1]First selective non-peptide small molecule[2]
Potency at Y1 Receptor Very High (Sub-nanomolar)[1]High (Nanomolar)[2][3]
Selectivity Profile Less selective; potent Y4 receptor agonist and high affinity for Y6 receptor[1]Highly selective for Y1 over Y2, Y3, and Y4; some affinity for NPFF receptor[2]
Primary Research Use Potent Y1 antagonism, radiolabeled probe for Y1 and Y4 receptorsSelective Y1 antagonism in vitro and in vivo to study physiological roles[2]

Quantitative Comparison of Binding Affinities and Functional Potencies

The following tables summarize the reported binding affinities (Ki) and functional potencies (pA2, IC50) of this compound and BIBP3226 for the Y1 receptor, as well as their affinities for other NPY receptor subtypes.

Table 1: Binding Affinity (Ki) and Potency (pKi) at the Y1 Receptor

CompoundSpeciesReceptorAssay TypeKi (nM)pKiReference
This compound HumanY1Radioligand Binding0.06310.2[1]
RatY1Radioligand Binding0.0410.4[1]
BIBP3226 HumanY1Radioligand Binding7-[3]
RatY1Radioligand Binding1.1-

pKi is the negative logarithm of the Ki value.

Table 2: Functional Antagonist Potency (pA2)

CompoundSpeciesReceptorFunctional AssaypA2Reference
This compound HumanY1cAMP Inhibition10.5[1]
RatY1cAMP Inhibition10.0[1]

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Table 3: Selectivity Profile - Binding Affinities (pKi) for other NPY Receptors

CompoundReceptorpKiActivityReference
This compound Y2 (Human)<6Weak Agonist[1]
Y4 (Human)9.6Potent Agonist[1]
Y5 (Human)<6Weak Agonist[1]
Y6 (Mouse)8.8High Affinity[1]
BIBP3226 Y2Low AffinityAntagonist[2]
Y3Low AffinityAntagonist[2]
Y4Low AffinityAntagonist[2]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the NPY Y1 receptor signaling cascade and a typical experimental workflow for characterizing Y1 receptor antagonists.

NPY_Y1_Signaling cluster_membrane Cell Membrane Y1R Y1 Receptor G_protein Gi/o Y1R->G_protein Activation NPY NPY NPY->Y1R AC Adenylyl Cyclase G_protein->AC Inhibition PLC PLC G_protein->PLC Activation cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activation Downstream Downstream Cellular Responses PKA->Downstream IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ IP3->Ca2 Release from intracellular stores PKC PKC DAG->PKC Activation Ca2->PKC Activation PKC->Downstream

Caption: Simplified NPY Y1 receptor signaling pathway.

Antagonist_Workflow cluster_in_vitro In Vitro Characterization cluster_cell_based Cell-Based Assays cluster_in_vivo In Vivo Studies Binding Radioligand Binding Assay (Determine Ki) Cell_Proliferation Cell Proliferation Assay Binding->Cell_Proliferation Functional Functional Assay (cAMP) (Determine pA2/IC50) Calcium_Imaging Calcium Imaging Functional->Calcium_Imaging Animal_Model Animal Model of Disease (e.g., Hypertension, Obesity) Cell_Proliferation->Animal_Model Calcium_Imaging->Animal_Model PK_PD Pharmacokinetics/ Pharmacodynamics Animal_Model->PK_PD Start Select Antagonist (this compound or BIBP3226) Start->Binding Start->Functional

Caption: General experimental workflow for Y1 antagonist characterization.

Detailed Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol is a representative method for determining the binding affinity (Ki) of a test compound for the Y1 receptor.

  • Cell Culture and Membrane Preparation:

    • Culture cells stably expressing the human or rat Y1 receptor (e.g., HEK293 or CHO cells) under standard conditions.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the following components in order:

      • Assay buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4).

      • A fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-Peptide YY or [¹²⁵I]-GR231118) at a concentration close to its Kd.

      • Increasing concentrations of the unlabeled competitor (this compound or BIBP3226).

      • Cell membrane preparation (typically 10-20 µg of protein per well).

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of an unlabeled NPY analog.

  • Separation and Detection:

    • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay (cAMP Inhibition)

This protocol describes a method to assess the functional antagonism of the Y1 receptor by measuring the inhibition of forskolin-stimulated cAMP production.

  • Cell Culture:

    • Plate Y1 receptor-expressing cells (e.g., HEK293 or CHO) in a suitable multi-well plate and grow to near confluency.

  • Assay Procedure:

    • Wash the cells with a serum-free medium or a suitable assay buffer.

    • Pre-incubate the cells with increasing concentrations of the antagonist (this compound or BIBP3226) for a defined period (e.g., 15-30 minutes) at 37°C.

    • Add a fixed concentration of forskolin (an adenylyl cyclase activator) and a fixed concentration of an NPY agonist (e.g., NPY or [Leu³¹, Pro³⁴]NPY) to the wells. The agonist concentration should be at its EC₅₀ or EC₈₀ for stimulating a response.

    • Incubate for a further period (e.g., 15-30 minutes) at 37°C.

  • cAMP Measurement:

    • Lyse the cells to release intracellular cAMP.

    • Measure the cAMP levels using a commercially available kit, such as a competitive enzyme immunoassay (EIA), a homogeneous time-resolved fluorescence (HTRF) assay, or a bioluminescence-based assay (e.g., GloSensor™).

  • Data Analysis:

    • Generate a dose-response curve by plotting the measured cAMP levels against the logarithm of the antagonist concentration.

    • Determine the IC50 value of the antagonist for the inhibition of the agonist-induced response.

    • If a competitive antagonist, the pA2 value can be calculated using the Schild equation, which requires performing the experiment with multiple concentrations of the agonist in the presence of different fixed concentrations of the antagonist.

Summary and Recommendations

Both this compound and BIBP3226 are valuable tools for investigating the NPY Y1 receptor.

  • This compound is an exceptionally potent antagonist at the Y1 receptor.[1] However, its significant agonist activity at the Y4 receptor and high affinity for the Y6 receptor necessitate careful consideration and control experiments to ensure that observed effects are solely mediated by Y1 receptor antagonism.[1] Its ability to be radiolabeled makes it a useful probe for receptor binding and autoradiography studies.

  • BIBP3226 offers the advantage of being a non-peptide small molecule with high selectivity for the Y1 receptor over other NPY receptor subtypes.[2] This makes it a preferred choice for in vivo studies and for experiments where selectivity for the Y1 receptor is paramount. While highly selective among NPY receptors, its affinity for the NPFF receptor should be noted.

The choice between this compound and BIBP3226 will ultimately depend on the specific requirements of the experiment, including the desired level of selectivity, the experimental system (in vitro vs. in vivo), and the need for a peptide versus a non-peptide compound. For studies requiring the highest Y1 potency and a peptide-based tool, this compound is a strong candidate. For investigations demanding high Y1 selectivity and a non-peptide antagonist, BIBP3226 is an excellent choice.

References

A Comparative Guide to GR231118 and Other Selective Neuropeptide Y Y1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of GR231118 with other selective antagonists of the Neuropeptide Y (NPY) Y1 receptor. The information presented is intended to assist researchers in selecting the most appropriate antagonist for their specific experimental needs, based on objective performance data and detailed methodologies.

Introduction to NPY Y1 Receptor Antagonism

The Neuropeptide Y (NPY) system is a critical signaling pathway in the central and peripheral nervous systems, involved in a wide array of physiological processes including appetite regulation, anxiety, and blood pressure control. The NPY Y1 receptor subtype is a key mediator of many of NPY's effects, making it a significant target for drug discovery. Selective Y1 receptor antagonists are invaluable tools for elucidating the physiological roles of this receptor and for the development of novel therapeutics. This guide focuses on this compound, a well-characterized peptide antagonist, and compares its pharmacological profile with other notable selective Y1 antagonists.

Comparative Performance Data

The following tables summarize the binding affinities and functional activities of this compound and other selected NPY Y1 receptor antagonists. This quantitative data allows for a direct comparison of their potency and selectivity.

Table 1: Binding Affinities (Ki/IC50 in nM) of NPY Y1 Receptor Antagonists at Human NPY Receptors

CompoundY1 ReceptorY2 ReceptorY4 ReceptorY5 ReceptorReference(s)
This compound ~0.04 (pKi 10.4)Weak Affinity~0.25 (pKi 9.6)Weak Affinity[1]
BIBO3304 0.38 - 0.72>1000>1000>1000[1][2]
BIBP3226 1.1 - 7>1000>1000>1000[3]
BIIE0246 >100008 - 15>10000>10000[4][5]

Table 2: Functional Activity of NPY Y1 Receptor Antagonists

CompoundActivity at Y1 ReceptorActivity at Other NPY ReceptorsIn Vivo Effects (Rodent Models)Reference(s)
This compound Potent Antagonist (pA2 = 10.0-10.5)Potent Y4 agonist (pEC50 = 8.6), Weak Y2/Y5 agonistSuppresses food intake
BIBO3304 Potent, Selective AntagonistHighly selective for Y1Inhibits NPY- and fasting-induced food intake[1][2][6]
BIBP3226 Potent, Selective AntagonistSelective for Y1Anxiogenic-like effects[3]
BIIE0246 No Y1 antagonist activityPotent, Selective Y2 Antagonist-[4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to characterize NPY Y1 receptor antagonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the NPY Y1 receptor.

Materials:

  • Cell membranes expressing the human NPY Y1 receptor.

  • Radioligand, e.g., [¹²⁵I]-GR231118 or [¹²⁵I]-PYY.[7][8]

  • Test compounds (e.g., this compound, BIBO3304).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation fluid and counter.

Procedure:

  • Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of the test compound in the binding buffer.

  • Allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).

  • Terminate the binding by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a non-labeled NPY ligand.

  • Calculate the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) from the competition curve.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of a compound to antagonize the intracellular calcium release induced by receptor activation.

Objective: To determine the functional antagonist potency (e.g., pA2 or IC50) of a test compound at the NPY Y1 receptor.

Materials:

  • Cells stably expressing the human NPY Y1 receptor and a G-protein like Gα16 that couples to the phospholipase C pathway.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • NPY (agonist).

  • Test compounds (antagonists).

  • A fluorescence plate reader capable of kinetic reading.

Procedure:

  • Plate the cells in a multi-well plate and allow them to attach overnight.

  • Load the cells with a calcium-sensitive fluorescent dye for a specific period (e.g., 60 minutes at 37°C).

  • Wash the cells to remove excess dye.

  • Pre-incubate the cells with varying concentrations of the test compound (antagonist) for a defined period.

  • Stimulate the cells with a fixed concentration of NPY (agonist).

  • Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity over time using a plate reader.

  • Analyze the data to determine the concentration-dependent inhibition of the NPY-induced calcium signal by the antagonist.

  • Calculate the IC50 or pA2 value to quantify the antagonist's potency.

Mandatory Visualizations

NPY Y1 Receptor Signaling Pathway

NPY_Y1_Signaling NPY NPY Y1R NPY Y1 Receptor (GPCR) NPY->Y1R Binds to G_protein Gi/o Protein Y1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits PIP2 PIP2 PLC->PIP2 Cleaves cAMP ↓ cAMP AC->cAMP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Vasoconstriction, Food Intake) Ca_release->Cellular_Response PKC->Cellular_Response cAMP->Cellular_Response

Caption: NPY Y1 Receptor Signaling Cascade.

Experimental Workflow for NPY Y1 Antagonist Evaluation

Antagonist_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay Calcium Mobilization Assay (Determine pA2/IC50) Binding_Assay->Functional_Assay Selectivity_Screen Selectivity Screening (Binding to other NPY receptor subtypes) Functional_Assay->Selectivity_Screen PK_Studies Pharmacokinetic Studies (Bioavailability, Half-life) Selectivity_Screen->PK_Studies Promising Candidates PD_Models Pharmacodynamic Models (e.g., Food Intake Studies) PK_Studies->PD_Models Toxicity Toxicology Studies PD_Models->Toxicity

Caption: Workflow for NPY Y1 Antagonist Evaluation.

Logical Comparison of NPY Y1 Antagonists

Comparison_Logic cluster_criteria Comparison Criteria Antagonists NPY Y1 Antagonists Potency Potency (Ki, pA2) Antagonists->Potency Selectivity Selectivity (vs. other NPY subtypes) Antagonists->Selectivity Functional_Activity Functional Activity (Antagonist vs. Agonist) Antagonists->Functional_Activity In_Vivo_Efficacy In Vivo Efficacy Antagonists->In_Vivo_Efficacy This compound This compound Potency->this compound BIBO3304 BIBO3304 Potency->BIBO3304 BIBP3226 BIBP3226 Potency->BIBP3226 Selectivity->this compound Less Selective (Y4 Agonist) Selectivity->BIBO3304 Highly Selective Selectivity->BIBP3226 Highly Selective Functional_Activity->this compound Functional_Activity->BIBO3304 Functional_Activity->BIBP3226 In_Vivo_Efficacy->this compound In_Vivo_Efficacy->BIBO3304 In_Vivo_Efficacy->BIBP3226

References

Validating GR231118 Binding Specificity with the Selective Y1 Receptor Antagonist BIBO3304: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise binding characteristics of pharmacological tools is paramount. This guide provides a comparative analysis of two critical Neuropeptide Y (NPY) receptor ligands, GR231118 and BIBO3304, with a focus on utilizing BIBO3304 to validate the binding specificity of this compound.

Neuropeptide Y (NPY) receptors, a family of G protein-coupled receptors, are implicated in a wide array of physiological processes, making them attractive targets for therapeutic intervention. This compound is a potent antagonist at the NPY Y1 receptor, but it also exhibits high affinity for the Y4 receptor, where it functions as an agonist.[1][2] This dual activity necessitates a method to dissect its binding to the Y1 receptor in experimental systems that may co-express other NPY receptor subtypes.

Enter BIBO3304, a potent, non-peptide, and highly selective antagonist for the NPY Y1 receptor.[3][4][5] Its high specificity for the Y1 subtype makes it an invaluable tool for isolating and characterizing the Y1-specific binding of less selective ligands like this compound.

Quantitative Comparison of Binding Affinities

The following table summarizes the binding affinities of this compound and BIBO3304 for various NPY receptor subtypes, compiled from multiple studies. It is important to note that experimental conditions can vary between studies, potentially influencing the absolute values.

CompoundReceptor SubtypeSpeciesBinding AffinityReference
This compound Y1HumanpKi = 10.2, pA2 = 10.5[1]
Y1RatpKi = 10.4, pA2 = 10.0[1]
Y2HumanWeak Agonist[1]
Y4HumanpKi = 9.6, pEC50 = 8.6 (Agonist)[1]
Y5HumanWeak Agonist[1]
BIBO3304 Y1HumanIC50 = 0.38 nM[4][6]
Y1RatIC50 = 0.72 nM[4][6]
Y2HumanIC50 > 1000 nM[4]
Y4Human & RatIC50 > 1000 nM[4]
Y5Human & RatIC50 > 1000 nM[4]

Experimental Validation of this compound Binding

A key application of BIBO3304 is in competitive binding assays to confirm the Y1 receptor-specific binding of this compound. A study utilizing a radiolabeled version of this compound, [¹²⁵I]-GR231118, demonstrated that BIBO3304 can effectively and selectively block the binding of this radioligand to Y1 receptors.[7] This allows for the clear identification and characterization of this compound's interaction with the Y4 receptor, as the Y1 receptor component of the binding is masked by BIBO3304.

cluster_0 Competitive Binding Assay This compound [¹²⁵I]-GR231118 (Radioligand) Y1 Y1 Receptor This compound->Y1 Binds Y4 Y4 Receptor This compound->Y4 Binds BIBO3304 BIBO3304 (Selective Y1 Antagonist) BIBO3304->Y1 Blocks

Figure 1. Principle of validating this compound binding using BIBO3304.

Experimental Protocols

Below are generalized protocols for key experiments used to characterize the binding and functional activity of NPY receptor ligands.

Radioligand Binding Assay (Competitive Inhibition)

This assay measures the ability of a test compound (e.g., BIBO3304) to displace a radiolabeled ligand (e.g., [¹²⁵I]-GR231118) from its receptor.

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the NPY receptor of interest (e.g., HEK293 cells transfected with Y1 or Y4 receptor cDNA).

  • Assay Buffer: Use an appropriate binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand ([¹²⁵I]-GR231118) and varying concentrations of the competing non-radiolabeled ligand (BIBO3304 or unlabeled this compound).

  • Equilibrium: Allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).

  • Separation: Separate the bound from free radioligand by rapid vacuum filtration through glass fiber filters.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

prep Prepare Cell Membranes (with NPY Receptors) incubate Incubate Membranes with [¹²⁵I]-GR231118 & Competitor prep->incubate separate Separate Bound & Free Ligand (Filtration) incubate->separate quantify Quantify Radioactivity separate->quantify analyze Calculate IC50 & Ki quantify->analyze

Figure 2. Workflow for a competitive radioligand binding assay.

Functional Assay (cAMP Measurement)

NPY receptors, like many GPCRs, signal through the modulation of intracellular cyclic AMP (cAMP) levels. Y1 receptors are typically Gαi-coupled, meaning their activation leads to a decrease in cAMP. This assay measures the ability of an antagonist to block this effect.

  • Cell Culture: Culture cells expressing the NPY Y1 receptor in a suitable medium.

  • Stimulation: Pre-incubate the cells with the antagonist (BIBO3304 or this compound) for a defined period.

  • Agonist Addition: Stimulate the cells with an NPY receptor agonist (e.g., NPY) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation) and forskolin (to stimulate adenylate cyclase and raise basal cAMP levels).

  • Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Quantification: Measure the cAMP concentration using a commercially available kit (e.g., ELISA, HTRF).

  • Data Analysis: Plot the cAMP concentration against the agonist concentration in the presence and absence of the antagonist to determine the antagonist's potency (e.g., pA2 value).

NPY NPY (Agonist) Y1R Y1 Receptor NPY->Y1R Activates Gi Gαi Protein Y1R->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC BIBO3304 BIBO3304 (Antagonist) BIBO3304->Y1R Blocks

References

GR231118: A Comparative Analysis of its Cross-Reactivity with Neuropeptide Y Receptor Subtypes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding affinity and functional activity of the synthetic ligand GR231118 across various Neuropeptide Y (NPY) receptor subtypes. The information presented herein is supported by experimental data from published literature to aid researchers in evaluating the selectivity and potential applications of this compound.

Binding Affinity Profile of this compound

This compound exhibits a distinct and selective binding profile for the NPY receptor family. Radioligand binding assays have demonstrated that this compound binds with very high affinity to the Y1 and Y4 receptor subtypes, while showing negligible affinity for the Y2 and Y5 subtypes.[1][2]

Saturation binding experiments using [¹²⁵I]-GR231118 in HEK293 cells transfected with rat NPY receptor cDNAs revealed dissociation constants (Kd) of 0.09 nM for the Y1 receptor and 0.24 nM for the Y4 receptor.[1] In contrast, no specific binding was detected in cells expressing the Y2 or Y5 receptor subtypes, indicating a lack of significant affinity for these receptors.[1][3]

The following table summarizes the binding affinities of this compound for different NPY receptor subtypes.

Receptor SubtypeCell LineRadioligandParameterValue (nM)Reference
Rat Y1HEK293[¹²⁵I]-GR231118Kd0.09 ± 0.01[1]
Rat Y4HEK293[¹²⁵I]-GR231118Kd0.24 ± 0.03[1]
Rat Y2HEK293[¹²⁵I]-GR231118-No specific binding[1]
Rat Y5HEK293[¹²⁵I]-GR231118-No specific binding[1]
Human Y1CHO[¹²⁵I]-PYYKi-[2]
Human Y2CHO[¹²⁵I]-PYYKiSeveral-fold weaker than Y1/Y4[2]
Human Y4CHO[¹²⁵I]-PYYKiHigh affinity, comparable to NPY[2]

Functional Activity at NPY Receptor Subtypes

This compound displays a dualistic functional profile, acting as a potent antagonist at the Y1 receptor and a potent agonist at the Y4 receptor. This makes it a valuable tool for distinguishing between Y1 and Y4 mediated physiological effects.

  • Y1 Receptor Antagonism: this compound is a potent antagonist of the NPY Y1 receptor, with reported pA2 values of 10 for the rat Y1 receptor and 10.5 for the human Y1 receptor.

  • Y4 Receptor Agonism: Conversely, it acts as a potent and selective agonist at the NPY Y4 receptor.

  • Y2 and Y5 Receptor Activity: In line with its low binding affinity, this compound shows significantly weaker activity at Y2 and Y5 receptors.[2]

The functional potencies of this compound are summarized in the table below.

Receptor SubtypeSpeciesFunctional ActivityParameterValueReference
Y1RatAntagonistpA210
Y1HumanAntagonistpA210.5
Y4HumanAgonistpEC508.6
Y2Rat-pEC506.0
Y5Rat-pEC506.1

Experimental Protocols

The data presented in this guide are derived from standard pharmacological assays. Below are detailed methodologies for the key experiments cited.

Radioligand Binding Assay (Competitive Binding)

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.

  • Cell Culture and Membrane Preparation:

    • HEK293 or CHO cells stably transfected with the NPY receptor subtype of interest (Y1, Y2, Y4, or Y5) are cultured to confluency.

    • Cells are harvested, and the cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors.

    • Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).

  • Binding Reaction:

    • In a 96-well plate, the cell membranes (typically 5-20 µg of protein) are incubated with a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-PYY or [¹²⁵I]-GR231118).

    • A range of concentrations of the unlabeled test compound (this compound) is added to compete with the radioligand for binding to the receptor.

    • The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Separation of Bound and Free Radioligand:

    • The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a buffer like polyethyleneimine (PEI) to reduce non-specific binding.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Detection and Data Analysis:

    • The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition curve.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assay (cAMP Inhibition Assay)

NPY receptors are G-protein coupled receptors (GPCRs) that typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[4][5][6]

  • Cell Culture:

    • Cells expressing the NPY receptor subtype of interest are seeded in a multi-well plate.

  • Assay Procedure:

    • The cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • To measure the inhibitory effect of an agonist, adenylyl cyclase is stimulated with an agent like forskolin to induce a measurable level of cAMP.

    • The cells are then incubated with varying concentrations of the test compound (this compound).

    • For antagonist testing, cells are co-incubated with a known agonist and a range of concentrations of the antagonist (this compound).

  • cAMP Measurement:

    • The intracellular cAMP levels are quantified using various methods, such as competitive enzyme immunoassays (EIA), fluorescence resonance energy transfer (FRET)-based biosensors, or luminescence-based assays (e.g., CAMYEN).[7][8]

  • Data Analysis:

    • For agonists, the EC50 value (the concentration that produces 50% of the maximal inhibitory effect) and the Emax (maximal effect) are determined.

    • For antagonists, the pA2 value, a measure of antagonist potency, can be calculated from the shift in the agonist dose-response curve.

Visualizations

Experimental Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture Cell Culture (NPY Receptor Expressing) membrane_prep Membrane Preparation cell_culture->membrane_prep incubation Incubation: Membranes + Radioligand + This compound (competitor) membrane_prep->incubation filtration Filtration (Separate Bound/Free) incubation->filtration counting Scintillation Counting filtration->counting data_analysis Calculate IC50 and Ki counting->data_analysis

Caption: Workflow for determining binding affinity via radioligand binding assay.

NPY Receptor (Gi-coupled) Signaling Pathway

G This compound This compound (Agonist at Y4) NPY_R NPY Y4 Receptor This compound->NPY_R binds G_protein Gi/o Protein NPY_R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC converts PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets

Caption: Simplified signaling cascade for Gi-coupled NPY receptors like Y4.

References

A Comparative Analysis of GR231118 and Other Y4 Receptor Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the synthetic peptide GR231118 and other prominent Y4 receptor agonists. The content is structured to offer an objective overview of their performance, supported by experimental data, to aid in the selection of appropriate research tools and potential therapeutic candidates.

Introduction to Y4 Receptor Agonism

The Neuropeptide Y (NPY) receptor family, a class of G-protein coupled receptors (GPCRs), plays a crucial role in a variety of physiological processes. Within this family, the Y4 receptor is of particular interest due to its preferential activation by pancreatic polypeptide (PP), distinguishing it from other NPY receptor subtypes which are more responsive to NPY and peptide YY (PYY)[1][2]. The Y4 receptor is primarily expressed in the gastrointestinal tract, brain, pancreas, and prostate[1]. Its activation is linked to the regulation of food intake, gastrointestinal motility, and other metabolic processes, making it a significant target for therapeutic intervention in conditions such as obesity and gastrointestinal disorders.

This compound is a synthetic peptide analogue of the C-terminus of neuropeptide Y. It exhibits a unique pharmacological profile, acting as a potent antagonist at the Y1 receptor while simultaneously serving as a potent agonist at the Y4 receptor[3][4]. This dual activity necessitates careful consideration in experimental design and data interpretation. This guide will compare this compound with the endogenous Y4 agonist, pancreatic polypeptide, and other synthetic Y4 agonists.

Comparative Analysis of Y4 Agonist Performance

The following tables summarize the binding affinity (pKi) and functional potency (pEC50) of this compound and other selected Y4 agonists at the human Y4 receptor, as well as their affinity for other NPY receptor subtypes to indicate selectivity.

Table 1: Binding Affinity (pKi) of Y4 Agonists at Human NPY Receptors

CompoundY4 Receptor (pKi)Y1 Receptor (pKi)Y2 Receptor (pKi)Y5 Receptor (pKi)Y6 Receptor (pKi) (mouse)Reference
This compound 9.610.2Weak AgonistWeak Agonist8.8[3][4]
Pancreatic Polypeptide (human) ~10.25 (Ki = 0.056 nM)Lower AffinityLower AffinityLower AffinityN/A[5]
BW1911U90 8.38.3N/AN/AN/A[3]
T-190 7.76.5N/AN/AN/A[3]
T-241 8.36.8N/AN/AN/A[3]

Table 2: Functional Potency (pEC50) of Y4 Agonists at the Human Y4 Receptor

CompoundY4 Receptor (pEC50)Reference
This compound 8.6[3][4]
Pancreatic Polypeptide (human) ~8.8 (in some systems)[6]
BW1911U90 6.8[3]
T-190 6.3[3]
T-241 6.6[3]

Signaling Pathways and Experimental Workflows

The activation of the Y4 receptor initiates intracellular signaling cascades that mediate its physiological effects. The primary signaling pathway involves coupling to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. A secondary, less predominant pathway involves coupling to Gq proteins, which activates phospholipase C, leading to the formation of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium levels.

Below are diagrams illustrating the Y4 receptor signaling pathway and a general workflow for assessing the affinity and functional activity of Y4 agonists.

Y4_Signaling_Pathway cluster_membrane Cell Membrane Y4R Y4 Receptor Gi_o Gi/o Y4R->Gi_o Activates Gq Gq Y4R->Gq Activates (alternative pathway) AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts PLC Phospholipase C IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Agonist Y4 Agonist (e.g., this compound, PP) Agonist->Y4R Binds to Gi_o->AC Inhibits Gq->PLC Activates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB (Transcription Factor) PKA->CREB Phosphorylates Cellular_Response Cellular Response (e.g., ↓ Ion Transport, ↓ Neurotransmitter Release) CREB->Cellular_Response Modulates Gene Transcription PIP2 PIP2 PIP2->PLC Ca2 Ca²⁺ (intracellular) IP3->Ca2 PKC Protein Kinase C DAG->PKC Activates Ca2->Cellular_Response Mediates PKC->Cellular_Response Mediates

Caption: Y4 Receptor Signaling Pathway.

Experimental_Workflow cluster_binding Binding Affinity Determination cluster_functional Functional Potency Determination prep Prepare cell membranes expressing Y4 receptor radioligand Incubate membranes with radiolabeled ligand (e.g., ¹²⁵I-PYY or ¹²⁵I-GR231118) and varying concentrations of test agonist prep->radioligand separate Separate bound and free radioligand via filtration radioligand->separate count Quantify radioactivity of bound ligand separate->count analyze_binding Analyze data to determine Ki values (pKi) count->analyze_binding cells Culture cells expressing Y4 receptor stimulate Stimulate cells with varying concentrations of test agonist (in the presence of forskolin for Gi) cells->stimulate lyse Lyse cells to release intracellular cAMP stimulate->lyse measure_cAMP Measure cAMP levels (e.g., using ELISA or HTRF) lyse->measure_cAMP analyze_functional Analyze data to determine EC50 values (pEC50) measure_cAMP->analyze_functional

References

A Researcher's Guide to Alternatives for Studying NPY Receptors Beyond GR231118

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the multifaceted roles of Neuropeptide Y (NPY) and its receptors, the landscape of pharmacological tools extends beyond the commonly cited antagonist, GR231118. This guide provides an objective comparison of alternative methods and compounds for studying NPY receptors, supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways.

This compound is a potent antagonist for the NPY Y1 receptor and also exhibits agonist activity at the Y4 receptor.[1][2] This dual activity can complicate the interpretation of experimental results. The following sections detail selective antagonists for NPY receptor subtypes Y1, Y2, and Y5, offering more targeted approaches to dissecting the physiological functions of the NPY system.

Comparative Analysis of NPY Receptor Antagonists

The selection of an appropriate antagonist is critical for the specific targeting of NPY receptor subtypes. This section provides a quantitative comparison of key alternative antagonists.

CompoundTarget ReceptorSelectivityBinding Affinity (Ki)Functional Potency (IC50/pA2)Key Characteristics
BIBP3226 Y1High~1.1-7 nM (rat/human Y1)[3][4]pA2 = 7.36 (rabbit saphenous vein)[5]First potent and selective non-peptide Y1 antagonist. Attenuates stress-induced hypertension.[4]
BIIE0246 Y2High (>650-fold vs Y1, Y4, Y5)[6]8-15 nM ([125I]PYY3-36 binding)[7]3.3 - 15 nM[7][8][9]Gold standard non-peptide Y2 antagonist for in vitro and in vivo studies.[9]
SF-11 Y2High (no affinity for Y1 up to 35 µM)[10]1.55 nM (vs 125I-PYY)[11]199 nM[10][12]Brain-penetrant non-peptide Y2 antagonist with antidepressant-like activity.[10][12]
Velneperit (S-2367) Y5SelectiveNot explicitly foundNot explicitly foundOrally active Y5 antagonist. Showed statistically significant but modest weight loss in year-long clinical trials.[13][14]
Lu AA44608 Y5SelectiveNot explicitly foundNot explicitly foundA selective NPY Y5 receptor antagonist.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following protocols provide a framework for key assays used to characterize NPY receptor antagonists.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the affinity of a test compound for a specific NPY receptor subtype by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of a test compound (e.g., BIBP3226) for the NPY Y1 receptor.

Materials:

  • Cell line expressing the target NPY receptor (e.g., HEK293 cells stably expressing human Y1 receptor).

  • Membrane preparation from the cell line.

  • Radioligand: [¹²⁵I]-PYY or [¹²⁵I]-NPY.

  • Test compound (e.g., BIBP3226).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Grow cells to confluency, harvest, and homogenize in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in binding buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Binding buffer.

    • Increasing concentrations of the test compound (e.g., BIBP3226).

    • A fixed concentration of the radioligand (typically at or below its Kd value).

    • Membrane preparation.

    • For non-specific binding control wells, add a high concentration of a non-labeled NPY agonist.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

NPY receptors are predominantly Gαi-coupled, and their activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production.

Objective: To determine the functional potency (IC50) of a test compound as an antagonist of an NPY receptor.

Materials:

  • Cell line expressing the target NPY receptor (e.g., CHO-K1 cells expressing human Y1 receptor).

  • NPY receptor agonist (e.g., NPY).

  • Test compound (antagonist).

  • Forskolin (an adenylyl cyclase activator).

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell culture medium and reagents.

Procedure:

  • Cell Culture: Seed cells in a 96- or 384-well plate and grow to the desired confluency.

  • Pre-incubation with Antagonist: Wash the cells and pre-incubate with varying concentrations of the test antagonist for a specified time (e.g., 15-30 minutes) at 37°C.

  • Agonist and Forskolin Stimulation: Add a fixed concentration of the NPY agonist (typically the EC80 concentration) along with forskolin to all wells (except for basal and forskolin-only controls).

  • Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

  • Data Analysis: Generate a dose-response curve by plotting the cAMP levels against the logarithm of the antagonist concentration. Determine the IC50 value of the antagonist from the curve using non-linear regression.

Intracellular Calcium Mobilization Assay

Activation of some NPY receptors, particularly the Y1 subtype, can lead to the mobilization of intracellular calcium stores.[15] This assay measures the ability of an antagonist to block this agonist-induced calcium release.

Objective: To assess the antagonistic activity of a compound on NPY Y1 receptor-mediated calcium signaling.

Materials:

  • Cell line expressing the NPY Y1 receptor (e.g., HEK293 or CHO cells).

  • NPY or a Y1-selective agonist.

  • Test compound (antagonist).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • A fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Cell Plating and Dye Loading: Seed cells in a black-walled, clear-bottom 96-well plate. On the day of the assay, load the cells with the calcium-sensitive dye by incubating them in a solution containing the dye for a specified time (e.g., 30-60 minutes) at 37°C.

  • Wash: Gently wash the cells with assay buffer to remove excess dye.

  • Antagonist Pre-treatment: Add varying concentrations of the antagonist to the wells and incubate for a short period (e.g., 10-20 minutes).

  • Baseline Fluorescence Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence for a short period.

  • Agonist Injection and Signal Detection: Use the plate reader's injection system to add a fixed concentration of the NPY agonist to the wells. Immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response for each well. Plot the peak response against the logarithm of the antagonist concentration to generate a dose-response curve and determine the IC50 value.

In Vivo Feeding Behavior Study

NPY is a potent stimulator of food intake, an effect primarily mediated by Y1 and Y5 receptors. This in vivo protocol assesses the ability of an NPY receptor antagonist to inhibit NPY-induced or fasting-induced feeding in rodents.[1][2]

Objective: To evaluate the in vivo efficacy of an NPY Y1 antagonist (e.g., BIBP3226) in reducing food intake.

Materials:

  • Adult male rats (e.g., Sprague-Dawley or Wistar).

  • NPY.

  • Test antagonist (e.g., BIBP3226).

  • Vehicle for injections (e.g., saline).

  • Standard rodent chow and water.

  • Metabolic cages for monitoring food intake.

  • Intracerebroventricular (ICV) cannulae (if central administration is desired).

Procedure:

  • Animal Acclimation and Surgery (if applicable): Acclimate the rats to the housing conditions and handling. If performing ICV injections, surgically implant cannulae into the lateral ventricles. Allow for a recovery period.

  • Experimental Design:

    • NPY-induced feeding: Acclimate satiated rats to the testing environment. Administer the antagonist (or vehicle) via the desired route (e.g., intraperitoneal or ICV) at a specific time before administering NPY (ICV).

    • Fasting-induced feeding: Fast the rats for a set period (e.g., 16-24 hours) with free access to water. Administer the antagonist or vehicle before reintroducing food.

  • Food Intake Measurement: After the respective treatments, provide a pre-weighed amount of food and measure the cumulative food intake at various time points (e.g., 1, 2, 4, and 24 hours).

  • Data Analysis: Compare the food intake between the vehicle-treated and antagonist-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in food intake in the antagonist-treated group indicates efficacy.

Signaling Pathways and Experimental Workflows

Visualizing the complex signaling cascades and experimental procedures can aid in understanding the mechanisms of action and the experimental design.

NPY Receptor Signaling Pathways

NPY receptors primarily couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. However, they can also activate other downstream signaling pathways.

NPY_Signaling cluster_receptor NPY Receptor Activation cluster_downstream Downstream Signaling NPY NPY Y_Receptor Y Receptor (Y1, Y2, Y5) NPY->Y_Receptor binds Gi Gαi/o Y_Receptor->Gi activates PLC PLC Y_Receptor->PLC activates (Y1) RhoA RhoA (Y5) Y_Receptor->RhoA activates (Y5) AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Physiological_Response Physiological Response PKA->Physiological_Response IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ [Ca²⁺]i IP3_DAG->Ca2 PKC PKC IP3_DAG->PKC Ca2->Physiological_Response ERK ERK1/2 PKC->ERK ERK->Physiological_Response RhoA->Physiological_Response

Caption: General signaling pathways of NPY Y1, Y2, and Y5 receptors.

Comparative Workflow for Antagonist Characterization

The following workflow outlines the key experimental stages for characterizing a novel NPY receptor antagonist and comparing it to existing compounds.

Antagonist_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding Radioligand Binding Assay Functional Functional Assays (cAMP, Ca²⁺) Binding->Functional Selectivity Selectivity Screening (vs. other receptors) Functional->Selectivity Data_Analysis Data Analysis & Comparison Selectivity->Data_Analysis PK Pharmacokinetics (ADME) Efficacy Efficacy Studies (e.g., Feeding Behavior) PK->Efficacy Toxicity Toxicology Studies Efficacy->Toxicity Conclusion Lead Candidate Selection Toxicity->Conclusion Start Novel Compound Start->Binding Data_Analysis->PK

Caption: Experimental workflow for NPY receptor antagonist characterization.

References

A Comparative Guide to [125I]-GR231118 for Neuropeptide Y Receptor Binding Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of [125I]-GR231118 with other radioligands for the study of Neuropeptide Y (NPY) receptors, supported by experimental data. It is intended for researchers, scientists, and drug development professionals working in the field of pharmacology and neuroscience.

Introduction to [125I]-GR231118

[125I]-GR231118 is a high-affinity radioligand used to investigate Neuropeptide Y (NPY) receptors, particularly the Y1 and Y4 subtypes. It is a potent antagonist at the human and rat NPY Y1 receptors and a potent agonist at the human NPY Y4 receptor.[1][2] Its high affinity and low non-specific binding make it a valuable tool for receptor binding assays and autoradiography.

Comparative Binding Affinity and Density

The performance of [125I]-GR231118 in saturation binding experiments reveals its high affinity for the Y1 receptor compared to other commonly used radioligands. The following table summarizes the binding parameters (Kd and Bmax) of [125I]-GR231118 in different preparations and provides a comparison with alternative radioligands.

RadioligandPreparationKd (nM)Bmax (fmol/mg protein)Reference
[125I]-GR231118 Rat brain homogenates0.11 ± 0.0239 ± 4
[125I]-GR231118 HEK293 cells (rat Y1 cDNA)0.09 ± 0.01-
[125I]-GR231118 HEK293 cells (rat Y4 cDNA)0.24 ± 0.03-
[125I]-[Leu31,Pro34]-PYY-~10-fold lower affinity than [125I]-GR231118 for Y1-
[3H]-BIBP3226-~10-fold lower affinity than [125I]-GR231118 for Y1-

Note: A lower Kd value indicates a higher binding affinity.

Experimental Protocol: Scatchard Analysis of [125I]-GR231118 Binding

This protocol describes a typical saturation binding experiment followed by Scatchard analysis to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

1. Materials:

  • [125I]-GR231118

  • Unlabeled GR231118 (for determining non-specific binding)

  • Membrane preparation (e.g., rat brain homogenates or cells expressing the target receptor)

  • Binding buffer (e.g., Tris-HCl with appropriate additives)

  • Glass fiber filters

  • Filtration apparatus

  • Gamma counter

2. Procedure:

  • Incubation: A series of tubes are prepared containing a fixed amount of membrane preparation and increasing concentrations of [125I]-GR231118. A parallel set of tubes is prepared with the addition of a high concentration of unlabeled this compound to determine non-specific binding.

  • Incubate the tubes at room temperature for 60 minutes to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold binding buffer.

  • Counting: The radioactivity retained on the filters is measured using a gamma counter.

3. Data Analysis:

  • Specific Binding: Calculated by subtracting the non-specific binding from the total binding at each radioligand concentration.

  • Scatchard Plot: The data is then transformed for a Scatchard plot, where the ratio of bound/free radioligand is plotted against the amount of bound radioligand. The Kd is the negative reciprocal of the slope, and the Bmax is the x-intercept.[3][4] While historically significant, modern analysis relies on non-linear regression of the saturation binding data.[5]

Visualizing Experimental and Biological Pathways

To better understand the experimental workflow and the biological context, the following diagrams are provided.

Scatchard_Analysis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation (Reach Equilibrium) Membrane_Prep->Incubation Radioligand [125I]-GR231118 (Varying Concentrations) Radioligand->Incubation Unlabeled_Ligand Unlabeled this compound (Excess) Unlabeled_Ligand->Incubation Filtration Filtration (Separate Bound/Free) Incubation->Filtration Counting Gamma Counting (Measure Radioactivity) Filtration->Counting Calc_Specific_Binding Calculate Specific Binding Counting->Calc_Specific_Binding Scatchard_Plot Scatchard Plot / Non-linear Regression Calc_Specific_Binding->Scatchard_Plot Determine_Params Determine Kd & Bmax Scatchard_Plot->Determine_Params

Caption: Workflow for a radioligand binding assay and Scatchard analysis.

NPY_Y1_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NPY NPY Y1R NPY Y1 Receptor (GPCR) NPY->Y1R Binds G_protein Gi/o Protein Y1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP cAMP AC->cAMP Decreases IP3_DAG IP3 & DAG PLC->IP3_DAG Produces Ca_release Ca2+ Release IP3_DAG->Ca_release Leads to

Caption: Simplified signaling pathway of the Neuropeptide Y Y1 receptor.

Conclusion

[125I]-GR231118 stands out as a superior radioligand for the characterization of NPY Y1 and Y4 receptors due to its high affinity and specificity. The provided data and protocols offer a solid foundation for researchers to design and interpret binding assays. The use of [125I]-GR231118, in conjunction with selective antagonists, can further aid in dissecting the specific roles of Y1 and Y4 receptor subtypes in various physiological and pathological processes.

References

Confirming the Antagonistic Effect of GR231118: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating the neuropeptide Y (NPY) system, accurately characterizing the pharmacological tools is paramount. This guide provides a comprehensive comparison of experimental methods to confirm the antagonistic effect of GR231118 on the NPY Y1 receptor. We present detailed protocols for key assays, comparative data with other common Y1 receptor antagonists, and visual diagrams of the underlying signaling pathways and experimental workflows.

This compound is a potent and selective antagonist for the neuropeptide Y Y1 receptor, a class A G protein-coupled receptor (GPCR).[1] However, it is crucial to note that this compound also exhibits potent agonist activity at the NPY Y4 receptor and some affinity for the Y6 receptor.[1] This dual activity necessitates carefully designed experiments to isolate and confirm its antagonistic effects specifically at the Y1 receptor. This guide will focus on in vitro methods to characterize this antagonism.

Comparative Analysis of Y1 Receptor Antagonists

To objectively assess the antagonistic properties of this compound, it is essential to compare its performance against established alternative antagonists. BIBP3226 and BIBO3304 are two widely used and highly selective non-peptide Y1 receptor antagonists.[2][3][4] The following table summarizes their binding affinities (Ki or IC50) for the Y1 receptor, providing a quantitative comparison of their potency.

CompoundReceptor TargetOrganismAssay TypeKi (nM)IC50 (nM)Reference
This compound NPY Y1 ReceptorHumanRadioligand Binding0.06-[1]
This compound NPY Y1 ReceptorRatRadioligand Binding0.04-[1]
BIBP3226 NPY Y1 ReceptorHumanRadioligand Binding7-
BIBO3304 NPY Y1 ReceptorHumanRadioligand Binding-0.38[2]
BIBO3304 NPY Y1 ReceptorRatRadioligand Binding-0.72[2]

Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values are measures of antagonist potency. Lower values indicate higher potency. Data presented here are from various sources and may not be directly comparable due to different experimental conditions.

Experimental Protocols

To confirm the Y1 antagonistic effect of this compound, three key in vitro assays are recommended: a competitive radioligand binding assay, an intracellular calcium mobilization assay, and a cAMP inhibition assay.

Competitive Radioligand Binding Assay

This assay directly measures the ability of this compound to displace a radiolabeled ligand from the Y1 receptor.

Objective: To determine the binding affinity (Ki) of this compound for the NPY Y1 receptor.

Materials:

  • Cell line expressing the human NPY Y1 receptor (e.g., HEK293 or CHO cells)

  • Membrane preparation from the Y1 receptor-expressing cells

  • Radiolabeled Y1 receptor antagonist (e.g., [³H]-BIBP3226 or [¹²⁵I]-Peptide YY)

  • This compound and other competing ligands (e.g., BIBP3226, BIBO3304)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize Y1 receptor-expressing cells in a lysis buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the binding buffer.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor (this compound or other antagonists).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 90 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value is determined from the resulting sigmoidal curve. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

Activation of the Gq-coupled NPY Y1 receptor leads to an increase in intracellular calcium concentration. An antagonist will block this effect.

Objective: To determine the ability of this compound to inhibit NPY-induced intracellular calcium release.

Materials:

  • Cell line expressing the human NPY Y1 receptor

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)

  • NPY (agonist)

  • This compound and other antagonists

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Plating: Seed the Y1 receptor-expressing cells into a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution for a specified time (e.g., 60 minutes) at 37°C.

  • Antagonist Pre-incubation: Wash the cells and then pre-incubate them with varying concentrations of this compound or other antagonists for a short period (e.g., 15-30 minutes).

  • Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence, then inject a fixed concentration of the agonist (NPY) into each well and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. The antagonistic effect is measured as the inhibition of the NPY-induced fluorescence signal. Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50 value.

Forskolin-Stimulated cAMP Accumulation Assay

The NPY Y1 receptor is coupled to a Gi protein, which inhibits adenylyl cyclase and leads to a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist will block this NPY-induced decrease.

Objective: To determine the ability of this compound to reverse the NPY-mediated inhibition of cAMP production.

Materials:

  • Cell line expressing the human NPY Y1 receptor

  • Forskolin (an adenylyl cyclase activator)

  • NPY (agonist)

  • This compound and other antagonists

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Cell lysis buffer

Procedure:

  • Cell Treatment: Seed the Y1 receptor-expressing cells in a multi-well plate. Pre-incubate the cells with varying concentrations of this compound or other antagonists.

  • Stimulation: Add a fixed concentration of NPY and a fixed concentration of forskolin to the wells. Forskolin will stimulate cAMP production, and NPY will inhibit this stimulation.

  • Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Measurement: Measure the cAMP concentration in the cell lysates using a commercial cAMP detection kit according to the manufacturer's instructions.

  • Data Analysis: The antagonistic effect is observed as a restoration of the forskolin-stimulated cAMP levels that were suppressed by NPY. Plot the cAMP concentration against the logarithm of the antagonist concentration to calculate the IC50 value.

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams illustrate the NPY Y1 receptor signaling pathway and the experimental workflow for confirming antagonism.

NPY_Y1_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling NPY NPY Y1R NPY Y1 Receptor NPY->Y1R Activates This compound This compound This compound->Y1R Blocks G_protein Gi/o Y1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP cAMP AC->cAMP Decreases IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2

Caption: NPY Y1 Receptor Signaling Pathway.

Antagonist_Assay_Workflow cluster_binding Competitive Binding Assay cluster_calcium Calcium Mobilization Assay cluster_cAMP cAMP Inhibition Assay b1 Incubate Y1R membranes with Radioligand + this compound b2 Filter and Wash b1->b2 b3 Measure Radioactivity b2->b3 b4 Determine Ki b3->b4 c1 Load Y1R-expressing cells with Calcium Dye c2 Pre-incubate with this compound c1->c2 c3 Stimulate with NPY & Measure Fluorescence c2->c3 c4 Determine IC50 c3->c4 d1 Pre-incubate Y1R-expressing cells with this compound d2 Stimulate with Forskolin + NPY d1->d2 d3 Lyse cells and Measure cAMP d2->d3 d4 Determine IC50 d3->d4 start Start: Confirming this compound Antagonism start->b1 start->c1 start->d1

Caption: Experimental Workflow for Antagonist Confirmation.

References

A Comparative Analysis of GR231118's Effects In Vitro and In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of the available scientific literature provides a comparative analysis of the effects of GR231118, a potent and selective neuropeptide Y (NPY) receptor ligand, in both laboratory-based (in vitro) and living organism (in vivo) studies. This guide is intended for researchers, scientists, and drug development professionals interested in the pharmacological profile of this compound.

This compound, also known as 1229U91, exhibits a dual activity profile, acting as a potent antagonist at the neuropeptide Y receptor type 1 (Y1) and a potent agonist at the neuropeptide Y receptor type 4 (Y4).[1][2] Its high affinity and selectivity have made it a valuable tool for investigating the physiological roles of these receptors.

Data Presentation: Quantitative Analysis

The following tables summarize the key quantitative data reported for this compound in various in vitro and in vivo experimental settings.

In Vitro Data: Receptor Binding Affinity and Functional Activity
Receptor SubtypeSpeciesAssay TypeParameterValueReference
NPY Y1 HumanRadioligand BindingpKi10.2, 10.4[2]
RatRadioligand BindingpKi10.4[2]
HumanFunctional (cAMP)pA210.5[2]
RatFunctional (cAMP)pA210.0[2]
NPY Y2 HumanRadioligand BindingpKiWeak Affinity[3]
RatRadioligand BindingpKiWeak Affinity[3]
NPY Y4 HumanRadioligand BindingpKi9.6[2]
HumanFunctional (cAMP)pEC508.6[2]
NPY Y5 HumanRadioligand BindingpKiWeak Affinity[2]
RatRadioligand BindingpKiWeak Affinity[2]
NPY Y6 MouseRadioligand BindingpKi8.8[1]
In Vivo Data: Effects on Physiological Processes

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of scientific findings.

In Vitro Experimental Protocols

Radioligand Binding Assays:

These assays are fundamental for determining the binding affinity of a ligand to its receptor. Typically, membranes from cells expressing the receptor of interest (e.g., CHO or HEK293 cells) are incubated with a radiolabeled ligand and varying concentrations of the unlabeled test compound (this compound). The amount of radioactivity bound to the membranes is then measured to determine the concentration of the test compound that inhibits 50% of the radiolabeled ligand binding (IC50). The Ki value, representing the inhibition constant, is then calculated from the IC50 value.

Functional Assays (cAMP Measurement):

The functional activity of this compound at NPY receptors, which are G-protein coupled receptors, is often assessed by measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels. For Y1 receptor antagonism, cells are stimulated with an NPY agonist in the presence of varying concentrations of this compound, and the inhibition of the agonist-induced cAMP response is measured. For Y4 receptor agonism, cells are treated with this compound alone, and the stimulation of a response (e.g., inhibition of forskolin-stimulated cAMP accumulation) is quantified.

In Vivo Experimental Protocols

Intracerebroventricular (i.c.v.) Administration for Feeding Studies:

To assess the central effects of this compound on food intake, the compound is administered directly into the cerebral ventricles of conscious, freely moving animals, typically rats. A cannula is surgically implanted into the lateral ventricle of the brain. Following a recovery period, a specific dose of this compound is injected through the cannula, and food intake is meticulously measured at various time points post-injection. This method allows for the direct assessment of the compound's effects on the central nervous system, bypassing the blood-brain barrier. A study reported that intracerebroventricular injection of 1229U91 (this compound) at a dose of 30 µg per animal significantly suppressed NPY-induced feeding in rats.

Mandatory Visualization

Signaling Pathways of NPY Receptors

NPY_Signaling cluster_Y1 NPY Y1 Receptor cluster_Y4 NPY Y4 Receptor NPY_Y1 NPY / this compound (Antagonist) Y1R Y1 Receptor NPY_Y1->Y1R Binds Gq Gq Y1R->Gq Activates PLC PLC Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ / ↑ PKC IP3_DAG->Ca_PKC NPY_Y4 NPY / this compound (Agonist) Y4R Y4 Receptor NPY_Y4->Y4R Binds Gi Gi Y4R->Gi Activates AC Adenylate Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP

Experimental Workflow for In Vitro Receptor Binding Assay

Binding_Assay_Workflow start Start prepare_membranes Prepare Cell Membranes (Expressing NPY Receptor) start->prepare_membranes incubate Incubate Membranes with: - Radiolabeled Ligand - Unlabeled this compound prepare_membranes->incubate separate Separate Bound and Free Ligand (Filtration) incubate->separate measure Measure Radioactivity separate->measure analyze Data Analysis (IC50 → Ki) measure->analyze end End analyze->end

Logical Relationship of this compound's Dual Activity

GR231118_Activity cluster_Y1_effect Y1 Receptor Interaction cluster_Y4_effect Y4 Receptor Interaction This compound This compound Y1_receptor NPY Y1 Receptor This compound->Y1_receptor Y4_receptor NPY Y4 Receptor This compound->Y4_receptor Y1_antagonism Antagonism Y1_receptor->Y1_antagonism Y1_effect Blocks NPY Effects (e.g., Vasoconstriction) Y1_antagonism->Y1_effect Y4_agonism Agonism Y4_receptor->Y4_agonism Y4_effect Mimics NPY Effects (e.g., Anorexigenic) Y4_agonism->Y4_effect

References

Validating the Selectivity of GR231118 in a New Cell Line: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the selectivity of GR231118, a potent neuropeptide Y (NPY) receptor ligand, in a novel cell line. We offer a comparative analysis with alternative compounds, detailed experimental protocols, and visualizations to clarify complex pathways and workflows.

Introduction to this compound

This compound, also known as 1229U91, is a peptide analog of the C-terminus of neuropeptide Y.[1] It is primarily characterized as a potent and competitive antagonist of the human NPY Y1 receptor.[1] However, its utility as a selective Y1 antagonist is nuanced by its significant activity at other NPY receptor subtypes. This compound acts as a potent agonist at the human NPY Y4 receptor and also possesses high affinity for the mouse NPY Y6 receptor.[1] Its activity at Y2 and Y5 receptors is considered weak.[1] This complex pharmacological profile necessitates rigorous validation of its selectivity in any new experimental system.

Comparative Analysis of NPY Receptor Ligands

To properly evaluate this compound, its performance should be compared against other well-characterized NPY receptor ligands. BIBP3226 and BIBO3304 are highly selective non-peptide Y1 receptor antagonists and serve as excellent benchmarks for confirming Y1-specific effects.[2][3]

Table 1: Comparative Selectivity Profile of NPY Receptor Ligands

CompoundPrimary TargetMechanismAffinity (pKi / pA2)Off-Target ActivityReference
This compound Human Y1 ReceptorAntagonist10.4 (pKi), 10.5 (pA2)Potent Y4 Agonist (pEC50=8.6, pKi=9.6), High affinity at mouse Y6 (pKi=8.8), Weak Y2/Y5 agonist[1]
BIBP3226 Y1 ReceptorAntagonist~8.0 - 9.0Highly selective for Y1 over Y2, Y4, Y5[2][4]
BIBO3304 Y1 ReceptorAntagonist~9.0 - 10.0 (10-fold higher affinity than BIBP3226)Highly selective for Y1; often used to isolate Y4 receptor binding of other ligands[2][3]
NPY (endogenous) Y1, Y2, Y5 ReceptorsAgonistHigh (sub-nM) at Y1, Y2, Y5Lower affinity for Y4[4]
PYY (endogenous) Y1, Y2, Y4 ReceptorsAgonistHigh (sub-nM) at Y1, Y2, Y4Similar to NPY[4]

Experimental Validation Protocols

To validate the selectivity of this compound in a new cell line, a multi-faceted approach involving binding and functional assays is essential.

Characterizing NPY Receptor Expression

Before initiating selectivity studies, it is crucial to determine the profile of NPY receptor subtypes (Y1, Y2, Y4, Y5) expressed in the new cell line. This can be accomplished using techniques like RT-PCR for mRNA expression or Western blot for protein expression.

Competitive Radioligand Binding Assay

This assay determines the affinity (Ki) of this compound for the NPY receptors present in the cell line by measuring its ability to displace a radiolabeled ligand.

Methodology:

  • Membrane Preparation: Culture the new cell line to a high density, harvest the cells, and prepare membrane homogenates through centrifugation.

  • Radioligand Selection: Use a suitable radioligand. For Y1 and Y4 receptors, [¹²⁵I]-GR231118 is an excellent choice due to its very high affinity (Kd of 0.09–0.24 nM).[2] Alternatively, [¹²⁵I]-[Leu³¹,Pro³⁴]-PYY can be used for Y1 receptors.[2]

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (this compound, BIBO3304, or other ligands).

  • Incubation: Incubate at room temperature to allow the binding to reach equilibrium (typically 10-60 minutes).[2]

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Use non-linear regression to calculate the IC50, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the biological response following receptor-ligand interaction, confirming whether this compound acts as an antagonist or agonist.

NPY Y1 receptors are primarily coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[4] An antagonist will block the ability of an agonist (like NPY) to cause this decrease.

Methodology:

  • Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, add varying concentrations of this compound (or a control antagonist like BIBO3304).

  • Stimulation: Add a fixed concentration of an adenylyl cyclase stimulator (e.g., Forskolin) along with an NPY receptor agonist (e.g., NPY).

  • Incubation: Incubate for a specified period to allow for cAMP production.

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP concentration against the log concentration of the antagonist. Calculate the IC50 to determine the potency of this compound in blocking the agonist-induced signal.

While less common for Y1, some NPY receptors can couple to Gq proteins, leading to an increase in intracellular calcium ([Ca²⁺]i). This assay can reveal potential Gq-mediated off-target effects.

Methodology:

  • Cell Loading: Load the plated cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Baseline Measurement: Measure the baseline fluorescence using a plate reader with an integrated fluid dispenser (e.g., FLIPR).

  • Compound Addition:

    • To test for antagonism: Inject an agonist (e.g., NPY) into wells pre-treated with different concentrations of this compound.

    • To test for agonism: Inject this compound directly into the wells and monitor for a fluorescence increase.

  • Signal Detection: Record the change in fluorescence intensity over time.

  • Data Analysis: Quantify the peak fluorescence response to determine the EC50 (for agonism) or IC50 (for antagonism).

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathway for the NPY Y1 receptor and the general workflow for validating ligand selectivity.

cluster_membrane Cell Membrane Y1R NPY Y1 Receptor G_protein Gi/o Protein (αβγ) Y1R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits NPY NPY (Agonist) NPY->Y1R Binds & Activates This compound This compound (Antagonist) This compound->Y1R Binds & Blocks ATP ATP ATP->AC Response Inhibition of Cellular Response cAMP->Response

Caption: NPY Y1 receptor signaling pathway.

start Start: New Cell Line receptor_profile 1. Profile Receptor Expression (RT-PCR, Western Blot) start->receptor_profile binding_assay 2. Competitive Binding Assay (Determine Affinity - Ki) receptor_profile->binding_assay functional_assay 3. Functional Assays (cAMP, Calcium Flux) binding_assay->functional_assay agonist_mode Test for Agonism (this compound alone) functional_assay->agonist_mode Agonist Mode antagonist_mode Test for Antagonism (this compound + Agonist) functional_assay->antagonist_mode Antagonist Mode analysis 4. Data Analysis (Calculate pKi, pA2, pEC50) agonist_mode->analysis antagonist_mode->analysis conclusion Conclusion: Confirm Selectivity Profile analysis->conclusion

Caption: Experimental workflow for selectivity validation.

Logical Relationship of Ligand Selectivity

The diagram below contrasts the selectivity profile of this compound with a more selective Y1 antagonist, highlighting the critical off-target activity that must be assessed.

cluster_this compound This compound Profile cluster_BIBO3304 BIBO3304 Profile (Control) This compound This compound Y1_ant Y1 Antagonism (Primary Target) This compound->Y1_ant High Potency Y4_ag Y4 Agonism (Off-Target) This compound->Y4_ag High Potency Y6_bind Y6 Binding (Off-Target) This compound->Y6_bind High Affinity BIBO BIBO3304 Y1_ant_bibo Y1 Antagonism (Primary Target) BIBO->Y1_ant_bibo High Potency & Selectivity other_rec Y2, Y4, Y5 (Negligible Activity) BIBO->other_rec

Caption: Comparison of this compound vs. a selective antagonist.

By following these protocols and comparative analyses, researchers can confidently define the selectivity and functional activity of this compound in their specific cell line of interest, ensuring the accurate interpretation of experimental results.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for GR231118

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate safety and logistical information for the proper handling and disposal of GR231118, a neuropeptide Y (NPY) Y1 receptor antagonist also known as 1229U91 and GW1229.[1] The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Chemical and Physical Properties

PropertyValue
Synonyms 1229U91; GW1229
Formula C110H170N34O24
Molecular Weight 2352.77
CAS Number 158859-98-4

A Safety Data Sheet (SDS) from GlpBio indicates that this compound is not classified as a hazardous substance or mixture.[2] However, it is crucial to handle the compound with care as it is intended for research use only and has not been fully validated for medical applications.[2]

Immediate Safety Measures

In the event of exposure, the following first aid measures are recommended[2]:

  • Eye Contact: Immediately flush eyes with plenty of water, removing contact lenses if present. Seek medical attention.[2]

  • Skin Contact: Rinse the affected skin area thoroughly with water. Remove any contaminated clothing and consult a physician.[2]

  • Inhalation: Move the individual to an area with fresh air. If breathing is difficult, provide respiratory support.[2]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting and seek immediate medical attention.[2]

Spill Response Protocol

In case of a spill, ensure the area is well-ventilated and evacuate personnel to a safe location. To contain the spill, absorb the material with a liquid-binding agent such as diatomite or universal binders.[2] Once the spill is contained, decontaminate the affected surfaces and equipment by scrubbing with alcohol.[2] All contaminated materials should be collected and disposed of as chemical waste according to the procedures outlined below.[2]

Proper Disposal Procedures for this compound

The primary recommendation for the disposal of this compound is to send it to an approved waste disposal facility.[3] As it is a non-hazardous substance, the disposal protocol aligns with standard procedures for chemical waste.

Step-by-Step Disposal Plan:

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials from spills, in a designated and clearly labeled chemical waste container.

    • Ensure the container is appropriate for chemical waste and is kept securely closed.

  • Waste Storage:

    • Store the waste container in a designated, well-ventilated area away from incompatible materials.

    • Follow all institutional guidelines for the storage of chemical waste.

  • Waste Disposal:

    • Dispose of the contents and the container through a licensed and approved waste disposal company.

    • Adhere to all local, state, and federal regulations governing chemical waste disposal.

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_spill Spill or Unused Material cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal spill Spill or excess This compound collect Collect waste in a labeled container spill->collect Contain & Absorb store Store in a designated chemical waste area collect->store Secure & Store dispose Dispose via approved waste disposal facility store->dispose Final Handover

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling GR231118

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of the neuropeptide Y receptor antagonist, GR231118.

Personal Protective Equipment (PPE)

Standard laboratory PPE is mandatory at all times when handling this compound to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the recommended PPE.

Equipment Specification Purpose
Eye Protection Safety goggles or a face shield worn over safety glasses.Protects against splashes of solutions containing this compound.
Hand Protection Nitrile gloves.Provides a barrier against skin contact. Gloves should be changed frequently and immediately if contaminated.
Body Protection A laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection A properly fitted N95 respirator or higher.Recommended when handling the powdered form of this compound to prevent inhalation.
Footwear Closed-toe shoes.Protects feet from potential spills.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential to ensure safety and maintain the integrity of the compound.

  • Preparation : Before handling, ensure the work area, preferably a chemical fume hood, is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Weighing : To minimize the risk of inhalation, weigh the powdered form of this compound in a chemical fume hood. Use a dedicated spatula and weighing vessel.

  • Dissolution : Prepare solutions in a fume hood. The appropriate solvent and concentration should be determined based on the experimental protocol.

  • Experimental Use : Handle all solutions containing this compound with care to avoid splashes and aerosol formation.

  • Storage : Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. Follow the supplier's recommendations for storage temperature, which is typically -20°C for lyophilized peptides.[2]

  • Decontamination : Clean all surfaces and equipment that have come into contact with this compound using an appropriate solvent or detergent.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and potential biological effects.

Waste Type Disposal Procedure
Unused this compound Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Contaminated Labware Dispose of as hazardous chemical waste. This includes pipette tips, microfuge tubes, and any other disposable items that have come into contact with this compound.
Liquid Waste Collect all liquid waste containing this compound in a clearly labeled, sealed container for hazardous waste disposal.
Contaminated PPE Dispose of used gloves and other disposable PPE as hazardous waste.

Experimental Protocols

While specific experimental protocols will vary, the following general guidelines should be followed when working with this compound.

Radioligand Binding Assays:

This compound can be radiolabeled, for example with Iodine-125, to investigate its binding to NPY receptors.[3]

  • Cell Culture : Culture cells expressing the NPY receptor of interest (e.g., Y1 or Y4).

  • Membrane Preparation : Prepare cell membranes from the cultured cells.

  • Binding Reaction : Incubate the cell membranes with radiolabeled this compound in the presence or absence of competing unlabeled ligands.

  • Separation : Separate bound from free radioligand by filtration.

  • Quantification : Measure the amount of bound radioactivity using a gamma counter.

Visualizations

Signaling Pathway of this compound

GR231118_Signaling This compound This compound Y1_Receptor NPY Y1 Receptor This compound->Y1_Receptor Antagonist Y4_Receptor NPY Y4 Receptor This compound->Y4_Receptor Agonist G_protein_q Gq Protein Y1_Receptor->G_protein_q G_protein_i Gi Protein Y4_Receptor->G_protein_i PLC Phospholipase C G_protein_q->PLC AC Adenylate Cyclase G_protein_i->AC IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Ca_Mobilization ↑ Intracellular Ca²⁺ IP3_DAG->Ca_Mobilization Cellular_Response_Agonist Agonistic Cellular Response cAMP->Cellular_Response_Agonist Cellular_Response_Antagonist Antagonistic Cellular Response Ca_Mobilization->Cellular_Response_Antagonist

Caption: this compound acts as an antagonist at the NPY Y1 receptor and an agonist at the NPY Y4 receptor.

Experimental Workflow for Handling this compound

GR231118_Workflow start Start: Receive this compound ppe Don Appropriate PPE start->ppe weigh Weigh Powder in Fume Hood ppe->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area & Equipment experiment->decontaminate dispose Dispose of Waste decontaminate->dispose end End dispose->end

Caption: A step-by-step workflow for the safe handling and disposal of this compound in a laboratory setting.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.